2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine
Description
Properties
IUPAC Name |
2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c1-12-11-16(18-13-7-3-2-4-8-13)14-9-5-6-10-15(14)17-12/h2-10,12,16-18H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTECJLOPKLYFII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1)NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30385610 | |
| Record name | 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1026-05-7 | |
| Record name | 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of the pharmacologically relevant scaffold, 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine. This document details a feasible synthetic pathway, including experimental protocols and quantitative data, to facilitate its preparation in a laboratory setting. The synthesis is presented as a two-step process commencing with the construction of the key intermediate, 2-methyl-1,2,3,4-tetrahydroquinolin-4-one, followed by a reductive amination to yield the target compound.
Synthetic Strategy Overview
The synthesis of this compound is most effectively approached through a two-step sequence. The initial step involves the synthesis of the precursor ketone, 2-methyl-1,2,3,4-tetrahydroquinolin-4-one. This is followed by a reductive amination reaction with aniline to introduce the N-phenyl-amine moiety at the C4 position. This strategy allows for the controlled construction of the desired molecule.
Caption: High-level overview of the two-step synthesis.
Step 1: Synthesis of 2-methyl-1,2,3,4-tetrahydroquinolin-4-one
The synthesis of the key intermediate, 2-methyl-1,2,3,4-tetrahydroquinolin-4-one, can be achieved through various methods. A common approach involves the intramolecular cyclization of a suitable N-substituted aminophenyl ketone.
Experimental Protocol: Intramolecular Cyclization
A plausible method for the synthesis of 2-methyl-1,2,3,4-tetrahydroquinolin-4-one involves the acid-catalyzed intramolecular cyclization of an appropriate precursor, such as an N-(2-acetylphenyl)amino acid derivative.
Materials:
-
N-(2-acetylphenyl)-β-alanine
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
N-(2-acetylphenyl)-β-alanine is mixed with polyphosphoric acid.
-
The mixture is heated with stirring for a specified duration to effect cyclization.
-
After cooling, the reaction mixture is carefully quenched with ice water and neutralized with a saturated sodium bicarbonate solution.
-
The aqueous layer is extracted multiple times with dichloromethane.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford pure 2-methyl-1,2,3,4-tetrahydroquinolin-4-one.
Quantitative Data for Step 1
The following table summarizes typical quantitative data for the synthesis of 2-methyl-1,2,3,4-tetrahydroquinolin-4-one. Please note that these values are illustrative and may vary based on specific experimental conditions and the scale of the reaction.
| Parameter | Value |
| Reactant | N-(2-acetylphenyl)-β-alanine |
| Cyclization Agent | Polyphosphoric acid (PPA) |
| Reaction Temperature | 80-100 °C |
| Reaction Time | 2-4 hours |
| Solvent for Extraction | Dichloromethane (DCM) |
| Purification Method | Silica gel column chromatography |
| Typical Yield | 60-75% |
Step 2: Reductive Amination to this compound
The final step in the synthesis is the reductive amination of 2-methyl-1,2,3,4-tetrahydroquinolin-4-one with aniline. This reaction proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ to the desired amine. Sodium triacetoxyborohydride is a mild and effective reducing agent for this transformation.
Caption: Reaction pathway for the reductive amination step.
Experimental Protocol: Reductive Amination
Materials:
-
2-methyl-1,2,3,4-tetrahydroquinolin-4-one
-
Aniline
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-methyl-1,2,3,4-tetrahydroquinolin-4-one in 1,2-dichloroethane, aniline and a catalytic amount of acetic acid are added.
-
The mixture is stirred at room temperature for a period to allow for the formation of the imine/enamine intermediate.
-
Sodium triacetoxyborohydride is then added portion-wise to the reaction mixture.
-
The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
Technical Guide: 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine (CAS NO. 1026-05-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical and Physical Properties
2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine is a heterocyclic compound belonging to the tetrahydroquinoline class. The quantitative data available for this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1026-05-7 | N/A |
| Molecular Formula | C₁₆H₁₈N₂ | [1] |
| Molecular Weight | 238.33 g/mol | [2] |
| Melting Point | 126 °C | Sigma-Aldrich |
| Boiling Point | 400.4 ± 44.0 °C at 760 mmHg (Predicted) | Sigma-Aldrich |
| Purity | 85.0 - 99.8% (Commercially available) | [1] |
| Appearance | Solid (form may vary) | N/A |
| Storage | Keep in a dark place, under an inert atmosphere at room temperature. | [2] |
Note: The boiling point is a predicted value and should be treated with caution. The appearance and other physical properties may vary depending on the purity and the specific crystalline form.
Synthesis and Characterization
A specific, detailed, and reproducible experimental protocol for the synthesis of this compound is not available in peer-reviewed literature. However, the synthesis of the broader class of 1,2,3,4-tetrahydroquinolines is well-documented and typically involves domino reactions, reduction-reductive amination strategies, or acid-catalyzed ring closures.[3]
General Synthetic Approaches for Tetrahydroquinolines
One common method for the synthesis of the tetrahydroquinoline scaffold is the Povarov reaction , a domino reaction involving an aniline, an aldehyde, and an activated alkene. Another approach is the reductive amination-cyclization of suitable precursors, such as 2-nitroarylketones.[3]
A potential synthetic route to the target molecule could be conceptualized as a multi-step process, likely involving the formation of the tetrahydroquinoline core followed by the introduction of the N-phenylamino group at the 4-position.
Characterization
Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not publicly available. For a definitive characterization of this compound, the following analyses would be required:
-
¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure and confirm the connectivity of atoms.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Elemental Analysis: To confirm the elemental composition.
Biological Activity and Signaling Pathways
There is currently no specific information in the scientific literature regarding the biological activity, mechanism of action, or associated signaling pathways of this compound.
The broader class of tetrahydroisoquinolines, a related structural class, has been investigated for a wide range of biological activities, including antithrombotic and other pharmacological effects.[4] However, it is crucial to note that these activities are not directly attributable to the specific compound of interest. Any investigation into the biological properties of this compound would require dedicated in vitro and in vivo studies.
Due to the lack of experimental data on biological activity, no signaling pathway diagrams can be provided at this time.
Safety Information
A comprehensive Safety Data Sheet (SDS) with detailed toxicological information for this compound is not publicly available. The following information is based on general knowledge of related chemical compounds and should be handled with caution.
-
General Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
First Aid Measures:
-
In case of skin contact: Wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Move person into fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
-
-
Storage: Store in a well-ventilated place. Keep the container tightly closed.
It is strongly recommended to consult a comprehensive and compound-specific Safety Data Sheet from the supplier before handling this chemical.
Experimental Protocols (Hypothetical Workflow)
As no specific experimental protocols are available, the following represents a generalized, hypothetical workflow for the characterization of a novel tetrahydroquinoline derivative like the one discussed in this guide.
Caption: Hypothetical workflow for synthesis, characterization, and biological evaluation.
Conclusion and Future Directions
This compound is a chemical compound for which only basic physicochemical data are publicly available. A significant lack of information exists regarding its synthesis, detailed characterization, and biological activity. For researchers and drug development professionals, this presents both a challenge and an opportunity. Future research should focus on:
-
Developing and publishing a robust and reproducible synthetic protocol.
-
Conducting comprehensive spectroscopic analysis to provide a complete characterization dataset.
-
Performing a wide range of in vitro and in vivo assays to explore its potential biological activities and pharmacological profile.
This foundational research is essential before any further development or application of this compound can be considered.
References
- 1. This compound, CasNo.1026-05-7 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 2. lab-chemicals.com [lab-chemicals.com]
- 3. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (3S)-N-(L-Aminoacyl)-1,2,3,4-tetrahydroisoquinolines, a class of novel antithrombotic agents: synthesis, bioassay, 3D QSAR, and ADME analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical properties of 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine
An In-depth Technical Guide to the Physicochemical Properties of 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, identified by its CAS Number 1026-05-7, is a heterocyclic organic compound belonging to the tetrahydroquinoline class.[1][2][3][4][5] Molecules within this structural family are of significant interest in medicinal chemistry and drug development due to their presence in various biologically active compounds. This technical guide provides a summary of the available physicochemical data for this specific molecule. It is important to note that while foundational data is available from chemical suppliers and databases, comprehensive experimental studies detailing protocols and biological activity for this exact compound are limited in publicly accessible literature. Therefore, this guide also incorporates contextual information from studies on related tetrahydroquinoline derivatives to provide a broader perspective for research and development.
Physicochemical Properties
The known physicochemical properties of this compound are primarily derived from computational models and supplier data. Key quantitative data points are summarized in the table below. Experimental values for properties such as melting point, boiling point, and aqueous solubility are not consistently reported in available literature.[1][6]
| Property | Value | Source |
| CAS Number | 1026-05-7 | [1][2][3] |
| Molecular Formula | C16H18N2 | [1][2][7] |
| Molecular Weight | 238.33 g/mol | [1][2][7] |
| Exact Mass | 238.14700 u | [1] |
| LogP (calculated) | 4.25 | [1] |
| Polar Surface Area (PSA) | 24.06 Ų | [1] |
| Synonyms | 2-methyl-4-anilino-1,2,3,4-tetrahydroquinoline | [1][6] |
Experimental Protocols
Below is a generalized workflow illustrating the typical steps involved in the synthesis and characterization of a novel chemical compound like a tetrahydroquinoline derivative.
Caption: A conceptual workflow for the synthesis and characterization of a novel compound.
Potential Biological Activity and Signaling Pathways
While no specific biological activity has been reported for this compound, the tetrahydroquinoline scaffold is a known pharmacophore with diverse biological activities. Numerous derivatives have been investigated for their potential as therapeutic agents.
Notably, several substituted tetrahydroquinoline derivatives have demonstrated significant anticancer activity.[9][10] These compounds have been shown to induce apoptosis and inhibit cell proliferation and migration in cancer cell lines.[9] A key mechanism implicated in the action of some of these anticancer tetrahydroquinolines is the modulation of the PI3K/AKT/mTOR signaling pathway.[9][11][12] This pathway is a critical regulator of cell growth, survival, and metabolism, and its dysregulation is a hallmark of many cancers.
The diagram below illustrates a simplified representation of the PI3K/AKT/mTOR pathway, which is a common target for this class of compounds.
Caption: General PI3K/AKT/mTOR pathway targeted by some bioactive tetrahydroquinolines.
Conclusion
This compound is a defined chemical entity with basic physicochemical data available. However, there is a notable absence of in-depth experimental research on its synthesis, properties, and biological functions in the public domain. Based on the activities of structurally related compounds, this molecule could warrant further investigation, particularly in the context of oncology and drug discovery. Future research should focus on establishing robust synthetic protocols, experimentally verifying its physicochemical properties, and screening for biological activity to determine its therapeutic potential.
References
- 1. This compound, CasNo.1026-05-7 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 2. lab-chemicals.com [lab-chemicals.com]
- 3. 1026-05-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. This compound | 1026-05-7 [sigmaaldrich.com]
- 5. appchemical.com [appchemical.com]
- 6. echemi.com [echemi.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Spectroscopic and Synthetic Profile of 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of the novel heterocyclic compound, 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine. Due to the limited availability of direct experimental data for this specific molecule, this document presents a predictive spectroscopic profile based on analogous structures and outlines a plausible synthetic methodology. The information herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of substituted tetrahydroquinolines.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound (CAS No. 1026-05-7, Molecular Formula: C₁₆H₁₈N₂).[1][2] These predictions are derived from the analysis of structurally related compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Predicted J-coupling (Hz) |
| ~7.20 - 7.35 | m | 2H | Phenyl H (ortho) | |
| ~6.90 - 7.10 | m | 3H | Phenyl H (meta, para) & Quinoline H | |
| ~6.60 - 6.80 | m | 3H | Quinoline Aromatic H | |
| ~4.50 | br s | 1H | NH (amine) | |
| ~4.20 | t | 1H | H-4 | J ≈ 6.0 |
| ~3.50 | m | 1H | H-2 | |
| ~3.30 | br s | 1H | NH (ring) | |
| ~2.10 | m | 1H | H-3a | |
| ~1.80 | m | 1H | H-3b | |
| ~1.30 | d | 3H | 2-CH₃ | J ≈ 6.5 |
Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~145.0 | Quaternary C (Aromatic) |
| ~142.0 | Quaternary C (Aromatic) |
| ~129.5 | Phenyl CH |
| ~128.0 | Quinoline CH |
| ~121.0 | Phenyl CH |
| ~118.0 | Quinoline CH |
| ~115.0 | Quinoline CH |
| ~114.0 | Phenyl CH |
| ~55.0 | C-4 |
| ~50.0 | C-2 |
| ~35.0 | C-3 |
| ~22.0 | 2-CH₃ |
Table 3: Predicted IR and Mass Spectrometry Data
| Spectroscopic Method | Predicted Values |
| IR (KBr, cm⁻¹) | ~3400-3300 (N-H stretching, amine & aniline), ~3050 (Aromatic C-H stretching), ~2950 (Aliphatic C-H stretching), ~1600, 1500 (C=C aromatic ring stretching) |
| Mass Spectrometry (EI) | m/z (%): 238 (M⁺), 223 (M⁺ - CH₃), 132, 117, 91, 77 |
Proposed Synthetic Pathway and Experimental Protocols
The synthesis of this compound can be approached through a multi-step reaction sequence, such as a reductive amination process. Domino reactions are a particularly efficient strategy for constructing the tetrahydroquinoline core.
A plausible synthetic route involves the reaction of an appropriate aniline with a ketone followed by cyclization. A well-established method for forming similar tetrahydroquinoline structures is the Povarov reaction, which is an imino Diels-Alder reaction.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical):
Materials:
-
Aniline
-
Acetaldehyde
-
Lewis Acid Catalyst (e.g., Yb(OTf)₃, Sc(OTf)₃, or BF₃·OEt₂)
-
Solvent (e.g., Acetonitrile or Dichloromethane)
-
Sodium Bicarbonate (NaHCO₃) solution
-
Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Ethyl acetate and Hexane for elution
Procedure:
-
Reaction Setup: To a solution of aniline (2.0 equivalents) in acetonitrile (20 mL) in a round-bottom flask, add a Lewis acid catalyst (e.g., Yb(OTf)₃, 10 mol%).
-
Addition of Aldehyde: Cool the mixture to 0 °C in an ice bath. Slowly add acetaldehyde (1.0 equivalent) dropwise to the stirred solution.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.
Spectroscopic Characterization Workflow
The structural confirmation of the synthesized compound would be carried out using a standard suite of spectroscopic techniques.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR of 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine
This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine. This document is intended for researchers, scientists, and drug development professionals who are working with or synthesizing this and related compounds. The guide outlines the predicted chemical shifts and coupling constants, provides a standard experimental protocol for data acquisition, and illustrates the molecular structure and key NMR correlations.
Introduction
This compound is a substituted tetrahydroquinoline derivative. The tetrahydroquinoline scaffold is a common feature in many biologically active compounds and natural products. A thorough understanding of its NMR spectral characteristics is crucial for structural confirmation, purity assessment, and for studying its interactions in biological systems. This guide provides predicted NMR data based on the analysis of structurally similar compounds.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) and key proton-proton coupling constants (J) for this compound. These predictions are based on known substituent effects on the tetrahydroquinoline and aniline ring systems.
Table 1: Predicted ¹H NMR Data (in CDCl₃ at 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 3.5 - 3.7 | m | - |
| H-3ax | 1.7 - 1.9 | ddd | J(3ax, 3eq) ≈ 12-14, J(3ax, 2) ≈ 8-10, J(3ax, 4) ≈ 10-12 |
| H-3eq | 2.1 - 2.3 | ddd | J(3eq, 3ax) ≈ 12-14, J(3eq, 2) ≈ 4-6, J(3eq, 4) ≈ 4-6 |
| H-4 | 4.5 - 4.7 | t | J(4, 3ax) ≈ 10-12, J(4, 3eq) ≈ 4-6 |
| H-5 | 7.0 - 7.2 | d | J(5, 6) ≈ 7-8 |
| H-6 | 6.6 - 6.8 | t | J(6, 5) ≈ 7-8, J(6, 7) ≈ 7-8 |
| H-7 | 6.9 - 7.1 | t | J(7, 6) ≈ 7-8, J(7, 8) ≈ 7-8 |
| H-8 | 6.5 - 6.7 | d | J(8, 7) ≈ 7-8 |
| N-H (quinoline) | 3.8 - 4.2 | br s | - |
| N-H (aniline) | 4.9 - 5.3 | br s | - |
| 2-CH₃ | 1.2 - 1.4 | d | J(CH₃, H-2) ≈ 6-7 |
| H-2', H-6' | 6.7 - 6.9 | d | J ≈ 7-8 |
| H-3', H-5' | 7.2 - 7.4 | t | J ≈ 7-8 |
| H-4' | 6.8 - 7.0 | t | J ≈ 7-8 |
Table 2: Predicted ¹³C NMR Data (in CDCl₃ at 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 50 - 55 |
| C-3 | 30 - 35 |
| C-4 | 55 - 60 |
| C-4a | 125 - 130 |
| C-5 | 128 - 132 |
| C-6 | 118 - 122 |
| C-7 | 126 - 130 |
| C-8 | 114 - 118 |
| C-8a | 145 - 150 |
| 2-CH₃ | 20 - 25 |
| C-1' | 145 - 150 |
| C-2', C-6' | 113 - 117 |
| C-3', C-5' | 128 - 132 |
| C-4' | 117 - 121 |
Experimental Protocols
A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for this compound is provided below.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).
NMR Spectrometer Parameters
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans for a sufficient signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, as the ¹³C nucleus has a low natural abundance.
-
Visualizations
The following diagrams illustrate the molecular structure and a general workflow for NMR analysis.
Caption: Molecular structure of this compound.
Caption: A generalized workflow for NMR-based structural elucidation.
In-Depth Technical Guide: Mass Spectrometry Analysis of 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry analysis of 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine. The document details experimental protocols, data interpretation, and potential fragmentation pathways, offering a valuable resource for researchers in analytical chemistry and drug development.
Introduction
This compound is a heterocyclic compound with a tetrahydroquinoline core. The structural characterization of such molecules is crucial in various fields, including medicinal chemistry and materials science. Mass spectrometry is a powerful analytical technique for elucidating the structure and fragmentation patterns of these complex molecules. This guide focuses on the electron ionization mass spectrometry (EI-MS) of the title compound.
Molecular and Spectrometric Data
The fundamental properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₁₆H₁₈N₂ |
| Molecular Weight | 238.33 g/mol |
| CAS Number | 1026-05-7 |
Predicted Mass Spectrometry Data
Based on the principles of mass spectrometry and known fragmentation patterns of related compounds, a predicted mass spectrum is presented. The molecular ion peak ([M]⁺) is expected at an m/z of 238.
| m/z | Predicted Fragment | Relative Abundance |
| 238 | [C₁₆H₁₈N₂]⁺ | Moderate |
| 223 | [M - CH₃]⁺ | High |
| 146 | [C₁₀H₁₂N]⁺ | Moderate |
| 132 | [C₉H₁₀N]⁺ | High |
| 93 | [C₆H₇N]⁺ | Moderate |
| 77 | [C₆H₅]⁺ | Moderate |
Experimental Protocols
A generalized experimental protocol for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is outlined below.
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Solutions: Serially dilute the stock solution with methanol to prepare working solutions in the range of 1-100 µg/mL.
GC-MS Parameters
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 280°C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 250°C at 15°C/min, hold for 5 minutes.
-
Ramp to 300°C at 20°C/min, hold for 5 minutes.
-
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-500.
Fragmentation Pathway
The proposed fragmentation pathway for this compound under electron ionization is detailed below. The fragmentation is initiated by the loss of an electron from one of the nitrogen atoms to form the molecular ion.
The primary fragmentation steps include:
-
Loss of a methyl group: Alpha-cleavage at the C2 position results in the loss of a methyl radical (•CH₃) to form a stable ion at m/z 223. This is often a dominant fragmentation pathway for 2-methyl substituted tetrahydroquinolines.
-
Cleavage of the C4-N bond: Homolytic cleavage of the bond between the tetrahydroquinoline ring and the phenylamine substituent can lead to the formation of a fragment at m/z 146.
-
Retro-Diels-Alder (RDA) reaction: The tetrahydroquinoline ring can undergo a characteristic RDA fragmentation, leading to the formation of an ion at m/z 132.
-
Formation of the aniline ion: Cleavage can also result in the formation of the aniline radical cation at m/z 93.
-
Formation of the phenyl cation: Loss of the amino group from the aniline fragment can produce the phenyl cation at m/z 77.
An In-depth Technical Guide on the Crystal Structure of 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract: The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical and biological properties. This guide provides a comprehensive overview of the methodologies to determine the crystal structure of 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine, a molecule of interest in medicinal chemistry. While a definitive crystal structure for this specific compound is not publicly available as of the latest literature search, this document outlines a robust framework for its synthesis, crystallization, and structural elucidation via single-crystal X-ray diffraction. Furthermore, based on the known biological activities of structurally related compounds, potential therapeutic applications and associated signaling pathways are discussed.
Introduction
The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The substituent at the 4-position, in this case, an N-phenylamino group, can significantly influence the molecule's pharmacological profile. Determining the precise crystal structure of this compound is crucial for understanding its structure-activity relationship (SAR), optimizing its properties for drug development, and designing novel derivatives with enhanced efficacy and selectivity.
Synthesis of this compound
A plausible and efficient method for the synthesis of the title compound is a multi-component aza-Diels-Alder reaction. This approach offers high atom economy and can lead to the formation of the tetrahydroquinoline ring system with control over stereochemistry.
Proposed Synthetic Protocol
A one-pot synthesis can be achieved by reacting an N-arylimine with N-vinyl-2-pyrrolidinone in the presence of a suitable Lewis acid catalyst, such as Samarium(III) nitrate, in a solvent like acetonitrile at room temperature.[1]
Experimental Workflow for Synthesis:
Caption: Proposed workflow for the synthesis of the title compound.
Crystallization and Crystal Structure Determination
Obtaining high-quality single crystals is a prerequisite for X-ray diffraction analysis. Several standard techniques can be employed to crystallize small organic molecules.
Crystallization Protocols
| Method | Description | Key Parameters |
| Slow Evaporation | The compound is dissolved in a suitable solvent to near saturation, and the solvent is allowed to evaporate slowly, leading to crystal formation.[2][3] | Solvent choice, temperature, rate of evaporation. |
| Vapor Diffusion | A solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.[2][4] | Solvent/anti-solvent pair, temperature, diffusion rate. |
| Solvent Layering | A solution of the compound is carefully layered with a miscible anti-solvent in which the compound is insoluble. Crystals form at the interface of the two solvents.[2][4] | Solvent/anti-solvent pair, density difference, careful layering. |
Single-Crystal X-ray Diffraction Protocol
Once suitable crystals are obtained, their structure can be determined using a single-crystal X-ray diffractometer.
Experimental Workflow for Crystal Structure Determination:
Caption: General workflow for single-crystal X-ray diffraction.
Expected Crystallographic Parameters
Based on the analysis of a structurally similar compound, 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-yl N-phenylcarbamate, the following parameters can be anticipated for the title compound. These are hypothetical and would need to be confirmed by experimental data.
| Parameter | Expected Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~ 6.1 |
| b (Å) | ~ 15.6 |
| c (Å) | ~ 15.2 |
| β (°) | ~ 93.5 |
| V (ų) | ~ 1430 |
| Z | 4 |
Potential Biological Activities and Signaling Pathways
While the specific biological activity of this compound has not been reported, the 4-anilinoquinoline and tetrahydroisoquinoline cores are present in numerous compounds with significant pharmacological effects.
Inferred Biological Activities
-
Anticancer Activity: Many 4-anilinoquinoline derivatives have been shown to possess potent antitumor activities.[5][6] These compounds can act as inhibitors of various protein kinases involved in cancer cell proliferation and survival.
-
Antimicrobial and Antifungal Activity: Tetrahydroquinoline and tetrahydroisoquinoline derivatives have demonstrated promising activity against a range of bacteria and fungi.[7][8]
-
Anti-inflammatory Activity: Some tetrahydroquinoline derivatives have been reported to exhibit anti-inflammatory properties.[7][9]
Potential Signaling Pathway Involvement
Given the prevalence of 4-anilinoquinolines as kinase inhibitors, a likely mechanism of action for the title compound, should it possess anticancer activity, would be the inhibition of signaling pathways crucial for tumor growth and progression.
Hypothetical Signaling Pathway Inhibition:
Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway.
Conclusion
This technical guide provides a comprehensive roadmap for the synthesis, crystallization, and structural elucidation of this compound. Although the crystal structure of this specific molecule is not yet publicly available, the methodologies outlined herein are well-established and provide a clear path for its determination. The inferred biological activities, based on structurally similar compounds, suggest that this molecule may hold promise as a scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. The determination of its crystal structure would be a critical step in advancing our understanding of its potential as a drug lead.
References
- 1. researchgate.net [researchgate.net]
- 2. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. depts.washington.edu [depts.washington.edu]
- 4. unifr.ch [unifr.ch]
- 5. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
A Technical Guide to the Potential Biological Activity of 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine and Related Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a prominent structural motif in a multitude of biologically active compounds, drawing significant attention in medicinal chemistry.[1] Derivatives of THQ have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimalarial, and neuroprotective effects.[2][3] This technical guide focuses on the potential biological activities of 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine and structurally related THQ derivatives, providing an in-depth overview of their synthesis, cytotoxic effects, and mechanisms of action based on available scientific literature. While specific data for the titular compound is limited, this guide synthesizes information from closely related analogs to provide a comprehensive perspective for research and development.
Anticancer Activity of Tetrahydroquinoline Derivatives
Numerous studies have highlighted the potent cytotoxic and antiproliferative activities of THQ derivatives against various cancer cell lines.[4]
Cytotoxicity Data of THQ Analogs
A study by Rojas-Hernández et al. (2022) investigated a series of 2-arylquinolines and 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinolines for their in vitro cytotoxicity against several human cancer cell lines. The results indicated that these compounds exhibited compelling and selective anticancer properties.[5]
| Compound | Cell Line | IC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Quinoline 13 | HeLa | 8.3 | 36.21 - 113.08 | [5] |
| THQ 18 | HeLa | 13.15 | 36.21 - 113.08 | [5] |
| Quinoline 12 | PC3 | 31.37 | - | [5] |
| Quinoline 11 | PC3 | 34.34 | - | [5] |
| Doxorubicin | - | - | - | [5] |
Table 1: In Vitro Cytotoxicity of Selected Tetrahydroquinoline Derivatives.[5]
Another study focused on novel tetrahydroquinolinones found that "(2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d)" displayed in vitro antiproliferative activity at micromolar concentrations against colorectal cancer cells.[4] Additionally, certain 2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-ones have shown more potent anticancer activity than doxorubicin on MCF-7 cells.[6]
Experimental Protocols
General Synthesis of Tetrahydroquinoline Derivatives
The synthesis of THQ derivatives often employs domino reactions, which have proven valuable for generating diverse substitution patterns.[1] One common method is the Povarov reaction, which was used to prepare a series of 2-arylquinolines and 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinolines.[5] Another approach involves a one-pot four-component reaction to synthesize the initial THQ structure, which can then be modified through nucleophilic substitution reactions to create new derivatives.[7]
In Vitro Cytotoxicity Assay (MTT Assay)
The anticancer activity of THQ compounds is frequently evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture : Human cancer cell lines (e.g., HeLa, PC3, MCF-7) and non-tumor control cells (e.g., human dermis fibroblasts) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment : Cells are seeded in 96-well plates and, after adherence, are treated with various concentrations of the test compounds for a specified period (e.g., 24 or 48 hours).[5][6]
-
MTT Incubation : After the treatment period, MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.
-
Data Analysis : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[5]
Mechanism of Action and Signaling Pathways
The anticancer effects of THQ derivatives are often attributed to their ability to induce apoptosis and modulate key signaling pathways.
Induction of Apoptosis
One study revealed that a potent THQ derivative induced apoptosis in treated cancer cell lines. This was evidenced by an increase in the expression of pro-apoptotic proteins like Bax and caspase-3, and a decrease in the anti-apoptotic protein Bcl-2.[7]
PI3K/AKT/mTOR Signaling Pathway
Some tetrahydroquinolinones have been shown to induce massive oxidative stress, leading to autophagy via the PI3K/AKT/mTOR signaling pathway.[4] This disruption of cellular balance contributes to their antiproliferative effects.
Figure 1: Proposed mechanism of action for certain tetrahydroquinolinones involving the PI3K/AKT/mTOR pathway.
Dual MDM2/XIAP Inhibition
Derivatives of the tetrahydroquinoline scaffold have also been investigated as dual inhibitors of MDM2 and XIAP, two proteins often overexpressed in cancer cells that promote tumor survival. The THQ moiety is considered essential for the antiproliferative activities of these dual inhibitors.[8]
Figure 2: General experimental workflow for the evaluation of tetrahydroquinoline derivatives.
Other Potential Biological Activities
Beyond anticancer effects, the broader class of tetrahydroisoquinolines (a related scaffold) has been shown to possess a wide range of pharmacological properties, including anti-inflammatory, antibacterial, antiviral, and neuroprotective activities.[2][9] For instance, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), an endogenous amine, has demonstrated neuroprotective effects by scavenging free radicals and inhibiting monoamine oxidase (MAO).[10][11]
The tetrahydroquinoline scaffold represents a versatile and promising platform for the development of novel therapeutic agents. While direct biological data for this compound is not extensively documented in the reviewed literature, the significant anticancer and other pharmacological activities of closely related analogs underscore the potential of this compound class. Further investigation into the specific biological profile of this compound is warranted to elucidate its therapeutic potential. The experimental protocols and mechanistic insights provided in this guide offer a foundational framework for such future research endeavors.
References
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. Synthesis of New 1,2,3,4-Tetrahydroquinoline Hybrid of Ibuprofen and Its Biological Evaluation | MDPI [mdpi.com]
- 4. Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of dual MDM2/XIAP inhibitors based on the tetrahydroquinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]
Substituted Tetrahydroquinoline Derivatives: A Comprehensive Technical Guide for Drug Discovery
An In-depth Review of Synthesis, Biological Activities, and Therapeutic Potential
Introduction
Substituted tetrahydroquinolines are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development.[1] The tetrahydroquinoline scaffold is a core structure in numerous natural products and synthetic molecules, exhibiting a wide array of pharmacological activities.[2][3] This technical guide provides a detailed overview of the synthesis, biological evaluation, and therapeutic applications of substituted tetrahydroquinoline derivatives, with a focus on their potential as anticancer, anti-inflammatory, antioxidant, and antibacterial agents. The information presented herein is intended for researchers, scientists, and professionals involved in drug discovery and development.
Synthesis of Substituted Tetrahydroquinoline Derivatives
The construction of the tetrahydroquinoline core can be achieved through various synthetic methodologies. One of the most powerful and versatile methods is the Povarov reaction , a three-component reaction involving an aniline, an aldehyde, and an electron-rich alkene.[4][5] This reaction allows for the efficient, one-pot synthesis of polysubstituted tetrahydroquinolines. Other notable methods include the reduction of quinolines and various domino reactions.[6]
General Experimental Protocol for the Three-Component Povarov Reaction
A general procedure for the synthesis of 2,4-disubstituted tetrahydroquinolines via a Lewis acid-catalyzed Povarov reaction is as follows:[7][8]
-
Reaction Setup: To a solution of the substituted aniline (1.0 mmol) and a substituted benzaldehyde (1.0 mmol) in a suitable solvent (e.g., ethanol or diethyl ether) in a round-bottom flask, a Lewis acid catalyst (e.g., Cu(OTf)₂ at 10 mol% or AlCl₃ as 1 equivalent) is added.[7]
-
Reaction Execution: The reaction mixture is stirred at a temperature ranging from 30 °C to 40 °C.[7] An electron-rich alkene, such as a vinyl ether, is then added to the mixture.[8]
-
Monitoring and Workup: The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted using an appropriate organic solvent.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired substituted tetrahydroquinoline derivative.[9][10]
-
Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).[2][11][12]
Biological Activities and Quantitative Data
Substituted tetrahydroquinoline derivatives have been extensively evaluated for a range of biological activities. The following sections summarize their key therapeutic potentials, with quantitative data presented in structured tables.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer effects of substituted tetrahydroquinolines against various cancer cell lines.[13][14] The mechanism of action often involves the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the mTOR pathway.[2][3][15][16][17][[“]]
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 10e | A549 (Lung) | 0.033 ± 0.003 | [1][3] |
| MDA-MB-231 (Breast) | 0.63 ± 0.02 | [1] | |
| 10h | MCF-7 (Breast) | 0.087 ± 0.007 | [3] |
| 10d | A549 (Lung) | 0.062 ± 0.01 | [3] |
| MCF-7 (Breast) | 0.58 ± 0.11 | [3] | |
| MDA-MB-231 (Breast) | 1.003 ± 0.008 | [3] | |
| Quinoline 13 | HeLa (Cervical) | 8.3 | [14] |
| Tetrahydroquinoline 18 | HeLa (Cervical) | 13.15 | [14] |
| Quinoline 12 | PC3 (Prostate) | 31.37 | [14] |
| Quinoline 11 | PC3 (Prostate) | 34.34 | [14] |
| Compound 15 (Pyrazolo quinoline) | MCF-7, HepG2, A549 | High Potential | [19] |
| Compound 20d | HCT-116 (Colon) | 12.04 ± 0.57 | [13] |
| A-549 (Lung) | 12.55 ± 0.54 | [13] | |
| Compound 19b | HCT-116 (Colon) | 13.49 ± 0.20 | [13] |
| A-549 (Lung) | 15.69 ± 2.56 | [13] |
Anti-inflammatory Activity
Certain tetrahydroquinoline derivatives have shown promising anti-inflammatory properties.[20][21] Their mechanism of action can involve the inhibition of pro-inflammatory enzymes and cytokines.
| Compound Class | In Vivo Model | Activity | Reference |
| 8-Benzylidene-5,6,7,8-tetrahydroquinolines | Rat Carrageenan Paw Edema | Good | [20] |
| 2-Substituted 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridines | Rat Carrageenan Paw Edema | Optimal | [20] |
| Ibuprofen-Tetrahydroquinoline Hybrid (H1-3) | Inhibition of Albumin Denaturation | High | [21] |
Antioxidant Activity
The antioxidant potential of tetrahydroquinoline derivatives has been evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[22][23][24]
| Compound/Extract | DPPH Assay IC50 (µg/mL) | Reference |
| n-hexane extract of P. retrofractum Vahl. | 57.66 | [24] |
| Ethyl acetate extract of P. retrofractum Vahl. | 66.12 | [24] |
| Methanol extract of P. retrofractum Vahl. | 101.74 | [24] |
| PREOG | 39.90 | [22] |
| Turmeric Ethanol Extracts (non-roasting) | 4.424 ± 0.123 | [23] |
Antibacterial Activity
Several substituted tetrahydroquinolines have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[25][26][27][28]
| Compound ID/Class | Bacterial Strain(s) | MIC (µg/mL) | Reference |
| HSD1835 | Drug-resistant Gram-positive bacteria | 1 - 4 | [25] |
| Compound 2 | B. cereus, Staphylococcus, Pseudomonas, E. coli | 3.12 - 50 | [26][28] |
| Compound 6 | B. cereus, Staphylococcus, Pseudomonas, E. coli | 3.12 - 50 | [26][28] |
| 8-Hydroxyquinoline derivatives | Staphylococcus aureus | 6 - 512 | [27] |
Key Experimental Protocols
This section provides detailed methodologies for the key biological assays cited in this guide.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired exposure period (e.g., 24 or 48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C in the dark.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to scavenge the stable DPPH free radical.
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate or cuvettes, mix various concentrations of the test compound with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm.
-
Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value.
Signaling Pathway Involvement: The mTOR Pathway
Several substituted tetrahydroquinoline derivatives have been identified as potent inhibitors of the mammalian target of rapamycin (mTOR), a crucial kinase that regulates cell growth, proliferation, and survival.[2][3][15][16][17][[“]] The inhibition of the mTOR signaling pathway is a key mechanism behind the anticancer activity of these compounds.
Below is a simplified representation of the mTOR signaling pathway, highlighting the point of inhibition by substituted tetrahydroquinoline derivatives.
Caption: Simplified mTOR signaling pathway and the inhibitory action of substituted tetrahydroquinoline derivatives.
Conclusion
Substituted tetrahydroquinoline derivatives represent a versatile and promising scaffold in the field of medicinal chemistry. Their straightforward synthesis, coupled with a broad spectrum of potent biological activities, makes them attractive candidates for the development of novel therapeutic agents. The data and protocols presented in this technical guide highlight the significant potential of these compounds, particularly in the areas of oncology, inflammation, and infectious diseases. Further research into the structure-activity relationships and mechanisms of action of these derivatives will undoubtedly pave the way for the discovery of new and effective drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. preprints.org [preprints.org]
- 4. Povarov Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. researchgate.net [researchgate.net]
- 6. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 7. sci-rad.com [sci-rad.com]
- 8. Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction: A comparative study between multi step and multi-component methods - Scientiae Radices - Tom Vol. 2, Iss. 3 (2023) - BazTech - Yadda [yadda.icm.edu.pl]
- 9. Synthesis of Novel Spiro-Tetrahydroquinoline Derivatives and Evaluation of Their Pharmacological Effects on Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. arabjchem.org [arabjchem.org]
- 13. researchgate.net [researchgate.net]
- 14. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. scilit.com [scilit.com]
- 16. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. consensus.app [consensus.app]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. dpph assay ic50: Topics by Science.gov [science.gov]
- 25. SF5- and SCF3-substituted tetrahydroquinoline compounds as potent bactericidal agents against multidrug-resistant persister Gram-positive bacteria - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 26. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
The Emergence of N-phenyl-tetrahydroquinolin-4-amine Derivatives as Potent Modulators of Key Cellular Pathways
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
N-phenyl-tetrahydroquinolin-4-amine and its derivatives represent a burgeoning class of heterocyclic compounds with significant therapeutic potential. Exhibiting a diverse range of biological activities, these scaffolds have emerged as promising modulators of critical cellular signaling pathways, particularly in the realms of oncology and inflammatory diseases. This technical whitepaper provides an in-depth analysis of the core mechanisms of action for N-phenyl-tetrahydroquinolin-4-amine compounds, focusing on their roles as inhibitors of the CREB-binding protein (CBP) bromodomain and the NF-κB signaling pathway. This guide synthesizes key quantitative data, details relevant experimental protocols, and visualizes complex biological processes to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this promising compound class.
Introduction
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged heterocyclic motif in medicinal chemistry, offering a three-dimensional architecture that can lead to improved pharmacological properties compared to its planar aromatic counterparts. The addition of an N-phenyl group and further substitutions at the 4-amino position have given rise to a series of compounds with potent and selective biological activities. This guide will primarily focus on two well-documented mechanisms of action: the inhibition of the epigenetic reader CBP bromodomain and the suppression of the pro-inflammatory and pro-survival NF-κB signaling cascade.
Mechanism of Action I: Inhibition of CBP Bromodomain
CREB-binding protein (CBP) and the closely related p300 are transcriptional co-activators that play a crucial role in regulating gene expression. A key functional domain within CBP/p300 is the bromodomain, which recognizes and binds to acetylated lysine residues on histones and other proteins. This interaction is critical for chromatin remodeling and the recruitment of the transcriptional machinery. Dysregulation of CBP/p300 activity is implicated in the development and progression of various cancers, making its bromodomain an attractive therapeutic target.
Tetrahydroquinoline derivatives have been identified as potent inhibitors of the CBP bromodomain.[1][2][3] By competitively binding to the acetyl-lysine binding pocket of the CBP bromodomain, these compounds disrupt its interaction with acetylated histones, thereby modulating the expression of key oncogenes like c-Myc.
Signaling Pathway
The inhibition of the CBP bromodomain by N-phenyl-tetrahydroquinolin-4-amine derivatives leads to the downregulation of target gene expression, which can induce cell cycle arrest and apoptosis in cancer cells.
Quantitative Data
The inhibitory activity of several tetrahydroquinoline derivatives against the CBP bromodomain has been quantified using in vitro assays.
| Compound ID | TR-FRET IC50 (nM) vs CBP | Selectivity vs BRD4 | Cell Proliferation IC50 (µM) (MV4-11 cells) | Reference |
| DC-CPin7 | 2500 ± 300 | - | - | [1] |
| DC-CPin711 | 63.3 ± 4.0 | >150-fold | Micromolar level | [1] |
| DC-CPin734 | 19.5 ± 1.1 | >400-fold | 0.55 ± 0.04 | [2] |
Experimental Protocol: TR-FRET Assay for CBP Bromodomain Inhibition
Time-Resolved Fluorescence Energy Transfer (TR-FRET) is a robust method for studying protein-protein interactions and their inhibition.
-
Reagent Preparation:
-
Prepare 1X TR-FRET Assay Buffer.
-
Perform serial dilutions of the N-phenyl-tetrahydroquinolin-4-amine test compounds in the assay buffer to achieve 4X the final desired concentrations.
-
On ice, dilute the CBP bromodomain Europium Chelate to the working concentration in the assay buffer.
-
Dilute the CBP bromodomain Ligand/APC Acceptor Mixture in the assay buffer and protect from light.
-
-
Assay Procedure (in a 384-well plate):
-
Add 5 µL of the 4X diluted test compound or vehicle control to the appropriate wells.
-
Add 10 µL of the diluted CBP bromodomain Europium Chelate to all wells.
-
Incubate the plate at room temperature for 30 minutes.
-
Add 5 µL of the diluted Ligand/APC Acceptor Mixture to all wells.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 1-4 hours).
-
-
Data Acquisition:
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (Europium) and 665 nm (APC).
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and determine the IC50 values from the dose-response curves.
-
Mechanism of Action II: Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a family of transcription factors that plays a pivotal role in inflammation, immunity, cell proliferation, and apoptosis.[6] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as lipopolysaccharide (LPS) or pro-inflammatory cytokines, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and activates the transcription of target genes.
Certain N-phenyl-tetrahydroquinolin-4-amine derivatives have been identified as potent inhibitors of the NF-κB signaling pathway.[6][7] These compounds can block the nuclear translocation of NF-κB, thereby preventing the transcription of its target genes and exhibiting anti-inflammatory and anti-cancer effects.
Signaling Pathway
The inhibition of NF-κB nuclear translocation by these compounds effectively shuts down the downstream inflammatory and survival signals.
Quantitative Data
The inhibitory effects of tetrahydroquinoline derivatives on NF-κB transcriptional activity have been determined, showcasing their potential as anti-inflammatory and anti-cancer agents.
| Compound ID | LPS-induced NF-κB Transcriptional Activity IC50 (µM) | Cytotoxicity GI50 (µM) vs. PC-3 cells | Cytotoxicity GI50 (µM) vs. HCT-15 cells | Reference |
| 4a | 60 | > 30 | > 30 | [6] |
| 5e | 1.4 ± 0.071 | 2.53 ± 0.401 | 2.94 ± 0.198 | [6] |
| 6g | 1.1 ± 0.052 | 0.292 ± 0.111 | 0.505 ± 0.119 | [6] |
| 6h | 1.2 ± 0.045 | 0.307 ± 0.094 | 0.601 ± 0.092 | [6] |
| PDTC (ref) | 37.3 ± 1.83 | - | - | [6] |
| KL-1156 (ref) | 52.1 ± 2.01 | - | - | [6] |
Experimental Protocol: Luciferase Reporter Assay for NF-κB Inhibition
This cell-based assay is a standard method to quantify the activity of the NF-κB signaling pathway.
Detailed Methodology: [8][9][10][11]
-
Cell Culture and Transfection:
-
Seed cells (e.g., HEK293T or RAW 264.7 macrophages) in a 96-well plate.
-
Co-transfect the cells with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a control plasmid expressing Renilla luciferase for normalization.
-
-
Compound Treatment and Stimulation:
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of the N-phenyl-tetrahydroquinolin-4-amine test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the cells with the compounds for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 10 ng/mL) or LPS.
-
Incubate for an additional 6-8 hours.
-
-
Luciferase Assay:
-
Lyse the cells using a suitable lysis buffer.
-
Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition relative to the stimulated vehicle control and determine the IC50 values.
-
Downstream Cellular Effects: Cell Cycle Arrest and Apoptosis
The inhibition of key signaling pathways by N-phenyl-tetrahydroquinolin-4-amine derivatives often culminates in significant downstream cellular consequences, most notably cell cycle arrest and the induction of apoptosis. These effects are particularly relevant in the context of their anti-cancer properties.
For instance, the tetrahydroquinoline derivative DC-CPin711, a potent CBP bromodomain inhibitor, has been shown to induce G1 phase cell cycle arrest and apoptosis in leukemia cells.[1]
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.
Detailed Methodology: [12][13]
-
Cell Treatment and Harvesting:
-
Culture cancer cells (e.g., MV4-11) and treat them with various concentrations of the N-phenyl-tetrahydroquinolin-4-amine compound for a specified duration (e.g., 24-48 hours).
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with PBS.
-
-
Cell Fixation:
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol and wash with PBS.
-
Resuspend the cells in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide, PI) and RNase A (to prevent staining of double-stranded RNA).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The fluorescence intensity of the DNA dye is proportional to the DNA content. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
A sub-G1 peak can also be observed, which is indicative of apoptotic cells with fragmented DNA.
-
-
Data Analysis:
-
Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.
-
Conclusion and Future Perspectives
N-phenyl-tetrahydroquinolin-4-amine compounds have demonstrated significant promise as modulators of key cellular pathways implicated in cancer and inflammation. Their ability to inhibit the CBP bromodomain and the NF-κB signaling pathway provides a solid foundation for their further development as therapeutic agents. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers in this field.
Future research should focus on optimizing the potency, selectivity, and pharmacokinetic properties of these compounds. Further elucidation of their mechanisms of action and the identification of additional biological targets will be crucial for realizing their full therapeutic potential. The versatility of the tetrahydroquinoline scaffold suggests that novel derivatives can be designed to target a wide range of diseases, making this an exciting and fruitful area for future drug discovery efforts.
References
- 1. Design, synthesis, and biological evaluation of tetrahydroquinolin derivatives as potent inhibitors of CBP bromodomain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-based drug optimization and biological evaluation of tetrahydroquinolin derivatives as selective and potent CBP bromodomain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Discovery of novel CBP bromodomain inhibitors through TR-FRET-based high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. promega.es [promega.es]
- 11. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 12. Analysis of Cell Cycle by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermochemical Stability of 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine
Disclaimer: As of the latest literature search, specific experimental data on the thermochemical stability of 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine is not publicly available. The following guide provides a framework for the evaluation of this compound's stability, outlining the necessary experimental protocols and data presentation methods that would be employed in such a study.
Introduction
This compound, with the chemical formula C₁₆H₁₈N₂ and a molecular weight of 238.33 g/mol , is a molecule of interest within the broader class of tetrahydroquinoline derivatives.[1][2] Tetrahydroquinolines are a significant scaffold in medicinal chemistry, and understanding their stability is crucial for drug development, chemical synthesis, and safe handling. This guide outlines the methodologies required to characterize the thermochemical stability profile of this specific amine.
Quantitative Data on Thermochemical Stability
A comprehensive thermochemical stability analysis would involve the determination of several key parameters. While no specific data is currently available for this compound, the following table illustrates how such data would be presented.
| Parameter | Value | Method |
| Decomposition Temperature (T_d) | Data not available | Thermogravimetric Analysis (TGA) |
| Onset of Decomposition (°C) | Data not available | Thermogravimetric Analysis (TGA) |
| Melting Point (°C) | Data not available | Differential Scanning Calorimetry (DSC) |
| Enthalpy of Fusion (ΔH_fus) (J/g) | Data not available | Differential Scanning Calorimetry (DSC) |
| Enthalpy of Formation (ΔH_f°) | Data not available | Bomb Calorimetry |
| Specific Heat Capacity (C_p) (J/g°C) | Data not available | Differential Scanning Calorimetry (DSC) |
| Flash Point (°C) | Data not available | Pensky-Martens Closed Cup Test |
| Autoignition Temperature (°C) | Data not available | ASTM E659 |
Note: A Safety Data Sheet for the compound indicates "no data available" for decomposition temperature and other thermal hazards.[3]
Experimental Protocols
To acquire the data outlined above, a series of standardized experimental protocols would be necessary.
3.1. Thermogravimetric Analysis (TGA)
-
Objective: To determine the decomposition temperature and mass loss profile of the compound as a function of temperature.
-
Methodology:
-
A small, precisely weighed sample (typically 5-10 mg) of this compound is placed in a TGA crucible.
-
The crucible is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The mass of the sample is continuously monitored as the temperature increases.
-
The decomposition temperature is identified as the temperature at which a significant mass loss begins.
-
3.2. Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting point, enthalpy of fusion, and specific heat capacity.
-
Methodology:
-
A small, weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
Both pans are placed in the DSC cell and heated at a controlled rate (e.g., 10 °C/min).
-
The difference in heat flow required to maintain the sample and reference at the same temperature is measured.
-
Endothermic events, such as melting, and exothermic events, such as decomposition, are recorded.
-
3.3. Bomb Calorimetry
-
Objective: To determine the standard enthalpy of formation.
-
Methodology:
-
A precisely weighed sample of the compound is placed in a crucible inside a high-pressure vessel (the "bomb").
-
The bomb is filled with pure oxygen at high pressure.
-
The bomb is submerged in a known quantity of water in an insulated container (the calorimeter).
-
The sample is ignited electrically.
-
The temperature change of the water is measured to calculate the heat of combustion.
-
The enthalpy of formation is then calculated using Hess's Law.
-
Visualization of Experimental Workflow
The logical flow of experiments to determine thermochemical stability can be visualized as follows:
Potential Decomposition Pathways
While specific decomposition pathways for this compound are not documented, a logical starting point for investigation would involve the cleavage of the weakest bonds under thermal stress. The following diagram illustrates a hypothetical initial decomposition step.
Further experimental work, such as TGA coupled with mass spectrometry (TGA-MS), would be required to identify the actual decomposition products and elucidate the precise reaction mechanism.
Conclusion
The thermochemical stability of this compound remains an area requiring experimental investigation. The protocols and frameworks presented in this guide provide a clear path for researchers and drug development professionals to thoroughly characterize the thermal properties of this compound. Such data is indispensable for ensuring its safe handling, optimizing its synthesis and storage, and predicting its behavior in various applications.
References
An In-depth Technical Guide to the Solubility Profile of 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine is a heterocyclic compound with potential applications in medicinal chemistry and materials science.[1][2][3][4] A thorough understanding of its solubility in various organic solvents is fundamental for its synthesis, purification, formulation, and biological screening. This technical guide outlines a systematic approach to determining the solubility profile of this compound, providing researchers with the necessary experimental protocols and a logical workflow.
Based on its structure, which includes a tetrahydroquinoline core, a methyl group, and a phenylamine substituent, it is anticipated that this compound will exhibit solubility in a range of organic solvents. The presence of the amine groups suggests potential solubility in acidic aqueous solutions due to salt formation. The aromatic rings and the overall hydrocarbon structure indicate likely solubility in non-polar and moderately polar organic solvents. However, empirical determination is crucial for accurate characterization.
Experimental Protocol for Solubility Determination
The following protocol provides a standardized method for determining the solubility of a solid organic compound such as this compound.
Objective: To quantitatively determine the solubility of the target compound in a selection of organic solvents at a specified temperature.
Materials:
-
This compound (solid)
-
A selection of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol, dimethyl sulfoxide)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials.
-
Add a known volume of each selected organic solvent to the respective vials.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed or temperature-equilibrated pipette. It is critical to avoid transferring any solid particles.
-
For enhanced separation of solid from the liquid phase, centrifugation of the saturated solution can be performed.
-
Dilute the collected supernatant with a known volume of a suitable solvent to a concentration within the linear range of the analytical instrument.
-
-
Quantification:
-
Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the dissolved compound.
-
A calibration curve should be prepared using standard solutions of known concentrations of this compound.
-
-
Calculation of Solubility:
-
Calculate the concentration of the compound in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Data Presentation
The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.
Table 1: Illustrative Solubility Data Table
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) |
| Hexane | 25 | Experimental Value |
| Toluene | 25 | Experimental Value |
| Dichloromethane | 25 | Experimental Value |
| Ethyl Acetate | 25 | Experimental Value |
| Acetone | 25 | Experimental Value |
| Ethanol | 25 | Experimental Value |
| Methanol | 25 | Experimental Value |
| Dimethyl Sulfoxide | 25 | Experimental Value |
Visualization of Experimental Workflow
The logical flow of the experimental protocol for determining solubility can be visualized using the following diagram.
Caption: Experimental workflow for determining the solubility of an organic compound.
Conclusion
While specific quantitative data for the solubility of this compound in organic solvents is not currently available in the public domain, this technical guide provides a robust experimental framework for its determination. By following the outlined protocols, researchers can generate reliable and reproducible solubility data, which is essential for the advancement of research and development involving this compound. The provided workflow and data presentation structure offer a standardized approach to documenting and communicating these critical physicochemical properties.
References
A Theoretical and Computational Guide to 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine: Synthesis, Characterization, and In Silico Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical and computational framework for the study of 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine. Due to a lack of extensive published data on this specific molecule, this document outlines proposed methodologies for its synthesis, spectroscopic characterization, and in-silico evaluation based on established protocols for analogous tetrahydroquinoline derivatives. The guide details a plausible synthetic route, protocols for Density Functional Theory (DFT) calculations to elucidate its structural and electronic properties, and a molecular docking workflow to explore its potential biological activity. This document serves as a roadmap for researchers interested in the therapeutic potential of novel tetrahydroquinoline compounds.
Introduction
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Derivatives of THQ have been reported to exhibit anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2] The compound this compound, with its distinct substitution pattern, represents an intriguing candidate for further investigation. This guide provides a comprehensive overview of the necessary theoretical and computational studies to fully characterize this molecule.
Proposed Synthesis and Characterization
A plausible and efficient method for the synthesis of N-aryl tetrahydroquinolines involves a one-pot sequential reduction of the corresponding quinoline followed by a Chan-Evans-Lam coupling reaction.[3] This approach is cost-effective and avoids the use of precious metal catalysts.
Experimental Protocol: Synthesis
A proposed synthetic workflow for this compound is outlined below.
Materials:
-
2-methyl-4-aminoquinoline
-
Phenylboronic acid
-
Hantzsch ester
-
Copper(II) acetate (Cu(OAc)₂)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reduction of 2-methyl-4-aminoquinoline: To a solution of 2-methyl-4-aminoquinoline (1 mmol) in a 1:1 mixture of DCM and MeOH (10 mL), add Hantzsch ester (1.2 mmol) and a catalytic amount of phenylboronic acid (0.1 mmol). Stir the reaction mixture at room temperature for 24 hours.
-
Chan-Evans-Lam N-Arylation: To the reaction mixture from step 1, add phenylboronic acid (1.5 mmol) and copper(II) acetate (1.5 mmol). Stir the mixture, open to the air, at room temperature for an additional 24 hours.
-
Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution and extract with DCM (3 x 20 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired this compound.
Proposed Spectroscopic Characterization
The synthesized compound should be characterized using standard spectroscopic techniques. Expected data, based on similar structures, are summarized in the table below.[4][5][6][7]
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (multiplets, ~6.5-7.5 ppm), N-H protons (broad singlets), aliphatic protons of the tetrahydroquinoline ring (multiplets, ~1.5-3.5 ppm), methyl protons (doublet, ~1.2 ppm). |
| ¹³C NMR | Aromatic carbons (~110-150 ppm), aliphatic carbons (~20-60 ppm), methyl carbon (~20 ppm).[6] |
| FT-IR (cm⁻¹) | N-H stretching (~3300-3400 cm⁻¹), C-H aromatic stretching (~3000-3100 cm⁻¹), C-H aliphatic stretching (~2850-2950 cm⁻¹), C=C aromatic stretching (~1500-1600 cm⁻¹), C-N stretching (~1250-1350 cm⁻¹). |
| Mass Spec. | Molecular ion peak corresponding to the exact mass of C₁₆H₁₈N₂. |
DOT Diagram of the Proposed Synthetic Workflow:
Theoretical and Computational Studies
Computational chemistry provides invaluable insights into the structural, electronic, and thermodynamic properties of molecules.
Density Functional Theory (DFT) Calculations
DFT calculations will be performed to determine the optimized geometry, vibrational frequencies, and electronic properties of the title compound.
Protocol:
-
Software: Gaussian 16 or similar quantum chemistry software package.
-
Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[8][9]
-
Basis Set: 6-311++G(d,p) for all atoms.
-
Calculations:
-
Geometry Optimization: To find the lowest energy conformation of the molecule.
-
Frequency Analysis: To confirm the optimized structure is a true minimum (no imaginary frequencies) and to predict the IR spectrum.
-
Frontier Molecular Orbital (FMO) Analysis: To calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and visualize their distributions. The HOMO-LUMO gap is an indicator of chemical reactivity and stability.[8]
-
Molecular Electrostatic Potential (MEP) Mapping: To identify the electron-rich and electron-poor regions of the molecule, which is crucial for understanding intermolecular interactions.
-
Predicted DFT Data:
| Parameter | Predicted Value/Observation | Significance |
| Optimized Geometry | Bond lengths, bond angles, and dihedral angles for the most stable conformer. | Provides the 3D structure of the molecule. |
| HOMO Energy | ~ -5.5 to -6.5 eV | Relates to the electron-donating ability. |
| LUMO Energy | ~ -1.0 to -2.0 eV | Relates to the electron-accepting ability. |
| HOMO-LUMO Gap | ~ 3.5 to 5.5 eV | Indicates chemical reactivity and kinetic stability.[8] |
| Dipole Moment | ~ 1.5 to 3.0 Debye | Indicates the overall polarity of the molecule. |
DOT Diagram of the DFT Workflow:
Molecular Docking
Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a biological target.[10] Given that many tetrahydroquinoline derivatives exhibit anticancer activity, a relevant target for docking studies is the Epidermal Growth Factor Receptor (EGFR) kinase domain, which is often implicated in cancer progression.[10]
Protocol:
-
Software: AutoDock Vina or similar molecular docking software.
-
Target Preparation:
-
Retrieve the crystal structure of the EGFR kinase domain (e.g., PDB ID: 4LRM) from the Protein Data Bank.[10]
-
Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges.
-
-
Ligand Preparation:
-
Use the DFT-optimized structure of this compound.
-
Assign charges and define rotatable bonds.
-
-
Docking Simulation:
-
Define the binding site (grid box) based on the co-crystallized ligand in the PDB structure.
-
Run the docking simulation to generate multiple binding poses.
-
-
Analysis:
-
Analyze the binding poses based on their binding affinity scores (kcal/mol).
-
Visualize the best-scoring pose to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the amino acid residues in the active site.
-
Hypothetical Molecular Docking Results:
| Parameter | Hypothetical Result | Interpretation |
| Binding Affinity | -8.0 to -10.0 kcal/mol | A strong binding affinity, suggesting potential inhibitory activity against EGFR. |
| Key Interactions | Hydrogen bonding with key residues in the ATP-binding pocket of EGFR (e.g., Met793); hydrophobic interactions with residues like Leu718, Val726, Ala743. | These interactions would anchor the ligand in the active site, potentially blocking the binding of ATP and inhibiting kinase activity. |
Potential Biological Activity and Signaling Pathway
Based on the docking results, this compound could potentially act as an EGFR inhibitor. EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates downstream signaling cascades that promote cell proliferation, survival, and migration. Inhibition of EGFR would block these pathways, making it a target for anticancer therapies.
DOT Diagram of a Hypothetical Signaling Pathway:
Conclusion
This technical guide has outlined a comprehensive theoretical and computational approach for the investigation of this compound. By following the proposed protocols for synthesis, spectroscopic characterization, DFT calculations, and molecular docking, researchers can thoroughly characterize this novel compound and assess its potential as a therapeutic agent. The in-silico analyses, in particular, offer a powerful and resource-efficient means to predict the molecule's properties and biological activity, thereby guiding further experimental studies in drug discovery and development.
References
- 1. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Concise Synthesis of N-Aryl Tetrahydroquinolines via a One-Pot Sequential Reduction of Quinoline/Chan-Evans-Lam Coupling Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 1,2,3,4-Tetrahydroquinoline(635-46-1) 1H NMR spectrum [chemicalbook.com]
- 8. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 9. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. revista.iq.unesp.br [revista.iq.unesp.br]
Methodological & Application
Step-by-step synthesis protocol for 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine
Disclaimer: A direct, published step-by-step synthesis protocol for 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine has not been identified in the reviewed literature. The following protocol is a proposed synthetic route based on well-established chemical reactions for the formation of analogous tetrahydroquinoline structures. This protocol is intended for qualified researchers and should be adapted and optimized as necessary.
Introduction
This compound is a substituted tetrahydroquinoline derivative. The tetrahydroquinoline scaffold is a common motif in biologically active compounds and natural products, making its synthesis a significant area of research in medicinal and organic chemistry. This document outlines a proposed two-step synthesis for the target compound, designed for researchers, scientists, and professionals in drug development. The proposed route involves the initial synthesis of a key intermediate, 2-methyl-1,2,3,4-tetrahydroquinolin-4-one, followed by a reductive amination to yield the final product.
Proposed Synthetic Pathway
The proposed synthesis is a two-step process:
-
Step 1: Synthesis of 2-methyl-1,2,3,4-tetrahydroquinolin-4-one via an acid-catalyzed intramolecular cyclization of 4-(phenylamino)pentan-2-one, which is formed in situ from the Michael addition of aniline to methyl vinyl ketone.
-
Step 2: Reductive Amination of the intermediate ketone with aniline to produce the target compound, this compound.
A workflow of this proposed synthesis is depicted in the following diagram.
Figure 1: Proposed two-step synthesis workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2-methyl-1,2,3,4-tetrahydroquinolin-4-one
This procedure is adapted from the principles of the Combes quinoline synthesis and related acid-catalyzed cyclizations of N-aryl-γ-aminoketones.
Materials:
-
Aniline
-
Methyl vinyl ketone
-
Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)
-
Toluene
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve aniline (1.0 equivalent) in toluene.
-
Michael Addition: Cool the solution in an ice bath and add methyl vinyl ketone (1.1 equivalents) dropwise with stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours to ensure the formation of 4-(phenylamino)pentan-2-one.
-
Cyclization: To the reaction mixture, cautiously add concentrated sulfuric acid (2.0 equivalents) or polyphosphoric acid. Heat the mixture to 80-100°C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-methyl-1,2,3,4-tetrahydroquinolin-4-one.
Step 2: Reductive Amination to this compound
This procedure is based on standard reductive amination protocols using sodium triacetoxyborohydride.
Materials:
-
2-methyl-1,2,3,4-tetrahydroquinolin-4-one (from Step 1)
-
Aniline
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methyl-1,2,3,4-tetrahydroquinolin-4-one (1.0 equivalent) and aniline (1.2 equivalents) in dichloroethane or THF.
-
Imine Formation: Add a catalytic amount of glacial acetic acid (0.1 equivalents) and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding iminium ion.
-
Reduction: To the stirred solution, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 30 minutes. Be cautious as the reaction may be exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC until the starting ketone is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes with 1% triethylamine to prevent product streaking) to yield the final product, this compound.
Data Presentation
The following table summarizes the expected quantitative data for the proposed synthesis. The yields are estimates based on literature precedents for similar reactions and may vary.
| Step | Reaction | Reactants | Product | Catalyst/Reagent | Typical Yield (%) |
| 1 | Intramolecular Cyclization | Aniline, Methyl Vinyl Ketone | 2-methyl-1,2,3,4-tetrahydroquinolin-4-one | H₂SO₄ or PPA | 50 - 70 |
| 2 | Reductive Amination | 2-methyl-1,2,3,4-tetrahydroquinolin-4-one, Aniline | This compound | NaBH(OAc)₃ | 60 - 85 |
Conclusion
This document provides a detailed, albeit proposed, synthetic protocol for this compound. The described two-step route, commencing with readily available starting materials, employs standard and scalable organic transformations. This application note is intended to serve as a valuable resource for researchers in the field of synthetic and medicinal chemistry, facilitating the synthesis of this and related tetrahydroquinoline derivatives for further investigation. It is recommended that small-scale trials are conducted to optimize the reaction conditions for the best possible yield and purity.
Application Notes and Protocols for the Purification of 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine, a key intermediate in pharmaceutical synthesis. The following methods are based on established techniques for the purification of substituted tetrahydroquinolines and can be adapted based on the specific impurity profile of the crude product.
Introduction
This compound is a substituted tetrahydroquinoline derivative. The purification of such compounds is crucial to ensure the removal of starting materials, by-products, and catalysts from the synthesis, thereby guaranteeing the purity and quality of the final compound for subsequent applications in drug development and research. The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. Common techniques include aqueous work-up, column chromatography, crystallization, and distillation.
Data Presentation
The following table summarizes the expected outcomes for the described purification techniques. The data is representative and may vary depending on the initial purity of the crude material.
| Purification Technique | Purity Achieved (%) | Typical Yield (%) | Scale | Notes |
| Aqueous Work-up | 60-80% | >95% | Lab to Pilot | Effective for removing water-soluble impurities and catalysts. |
| Column Chromatography | >98% | 70-90% | Lab | Ideal for high-purity requirements and separation of closely related impurities. |
| Crystallization | >99% | 50-80% | Lab to Production | Suitable for obtaining highly pure crystalline solid material. |
| Vacuum Distillation | 95-98% | 60-85% | Lab to Pilot | Effective for thermally stable, non-polar compounds. |
Experimental Protocols
Protocol 1: General Aqueous Work-up
This protocol is designed to remove acidic, basic, and water-soluble impurities from the crude reaction mixture.
Materials:
-
Crude this compound in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
1 M Hydrochloric Acid (HCl) solution.
-
1 M Sodium Hydroxide (NaOH) solution.
-
Saturated Sodium Bicarbonate (NaHCO₃) solution.
-
Brine (saturated NaCl solution).
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄).
-
Separatory funnel.
-
Rotary evaporator.
Procedure:
-
Transfer the organic solution containing the crude product to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M HCl solution to remove basic impurities.
-
Saturated NaHCO₃ solution to neutralize any remaining acid and remove acidic impurities.[1]
-
Water to remove any residual salts.
-
Brine to facilitate phase separation and remove residual water.
-
-
Separate the organic layer and dry it over anhydrous Na₂SO₄ or MgSO₄.
-
Filter to remove the drying agent.
-
Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude, washed product.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is suitable for obtaining high-purity this compound.
Materials:
-
Crude product from Protocol 1.
-
Silica gel (60-120 mesh).
-
Eluent: A mixture of non-polar and polar solvents (e.g., Hexane and Ethyl Acetate).
-
Chromatography column.
-
Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp.
-
Collection tubes.
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Column Packing: Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle, and then drain the excess solvent until it is level with the top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica containing the sample onto the top of the column bed.
-
Elution: Begin eluting the column with the initial solvent mixture. Monitor the separation by collecting fractions and analyzing them by TLC.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., from 95:5 to 80:20 Hexane:Ethyl Acetate) to elute the product.
-
Fraction Collection and Analysis: Collect the fractions containing the pure product, as identified by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Protocol 3: Purification by Crystallization
This protocol is effective for obtaining a highly pure, crystalline solid.
Materials:
-
Purified product from Protocol 2 (or crude product of sufficient purity).
-
A suitable solvent system (e.g., Ethanol, Methanol, or a mixture of solvents like Ethyl Acetate/Hexane).
-
Heating mantle or water bath.
-
Ice bath.
-
Buchner funnel and filter paper.
Procedure:
-
Dissolve the compound in a minimum amount of the chosen hot solvent.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal and colored impurities.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
To maximize crystal yield, place the flask in an ice bath for 30-60 minutes.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent. A method for obtaining single crystals of a similar compound involved slow evaporation from an ethanol solution.[2]
Visualizations
Experimental Workflow for Purification
The following diagram illustrates the general workflow for the purification of this compound.
Caption: General purification workflow for this compound.
References
Application Notes and Protocols for the Characterization of 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine
Introduction
These application notes provide a comprehensive overview of analytical methods for the characterization of 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine (CAS No. 1026-05-7).[1][2][3] Due to the limited availability of specific published analytical methods for this compound, the following protocols are based on established techniques for structurally related substituted tetrahydroquinolines.[4][5][6] These methods serve as a robust starting point for researchers, scientists, and drug development professionals, and may require further optimization for specific applications. The primary analytical techniques covered are High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification, Mass Spectrometry (MS) for molecular weight confirmation and structural elucidation, and Nuclear Magnetic Resonance (NMR) Spectroscopy for detailed structural analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of this compound and for its quantification in various matrices. A reversed-phase HPLC method is generally suitable for this type of compound.
Experimental Protocol: Reversed-Phase HPLC
Objective: To determine the purity of a sample of this compound and to quantify its concentration.
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphoric acid or Formic acid
-
0.45 µm membrane filters
Equipment:
-
HPLC system with a UV or Photodiode Array (PDA) detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Sonicator
Procedure:
-
Mobile Phase Preparation:
-
Prepare the aqueous component of the mobile phase by acidifying HPLC-grade water with either 0.1% phosphoric acid or 0.1% formic acid. For Mass Spectrometry compatibility, formic acid is preferred.[4]
-
Filter the aqueous phase through a 0.45 µm membrane filter and degas using sonication.
-
The mobile phase will be a gradient of the acidified water (Solvent A) and acetonitrile (Solvent B).
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Dissolve the standard in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, in a 100 mL volumetric flask to create a stock solution.
-
Prepare a series of working standard solutions by diluting the stock solution to the desired concentrations.
-
-
Sample Preparation:
-
Dissolve the sample containing this compound in the mobile phase or a compatible solvent to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Inject the standard and sample solutions into the HPLC system.
-
A typical starting gradient could be 70% Solvent A and 30% Solvent B, ramping to 95% Solvent B over 20 minutes.
-
Monitor the elution of the compound using a UV detector, likely in the range of 220-280 nm.
-
Data Presentation: HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30-95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or optimized via PDA scan) |
| Injection Volume | 10 µL |
Visualization: HPLC Experimental Workflow
Caption: Workflow for HPLC analysis of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the fragmentation pattern of this compound. Electrospray ionization (ESI) is a suitable ionization technique for this compound.
Experimental Protocol: ESI-MS
Objective: To confirm the molecular weight and study the fragmentation of this compound.
Materials:
-
Sample of this compound
-
HPLC-grade methanol or acetonitrile
-
Formic acid
Equipment:
-
Mass spectrometer with an ESI source (e.g., Q-TOF or Orbitrap)
-
Syringe pump
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid to promote protonation.
-
-
Infusion and Ionization:
-
Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Operate the ESI source in positive ion mode to detect the protonated molecule [M+H]⁺.
-
-
Mass Analysis:
-
Acquire the full scan mass spectrum to identify the [M+H]⁺ ion.
-
Perform tandem MS (MS/MS) on the [M+H]⁺ ion to obtain the fragmentation pattern. This can help in structural confirmation.
-
Data Presentation: Expected Mass Spectrometry Data
| Parameter | Expected Value |
| Molecular Formula | C₁₆H₁₈N₂[1] |
| Molecular Weight | 238.33 g/mol [2] |
| Monoisotopic Mass | 238.1470 g/mol [1] |
| Expected [M+H]⁺ Ion | m/z 239.1543 |
| Potential Fragment Ions | Fragmentation may occur at the C-N bonds of the tetrahydroquinoline ring and the N-phenyl bond. |
Visualization: Mass Spectrometry Workflow
Caption: Workflow for Mass Spectrometry analysis of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
Experimental Protocol: ¹H and ¹³C NMR
Objective: To obtain detailed structural information for this compound.
Materials:
-
Sample of this compound
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
NMR tubes
Equipment:
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Dissolve an appropriate amount of the sample (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) in approximately 0.6-0.7 mL of a suitable deuterated solvent in an NMR tube.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum. Key parameters to set include the number of scans, relaxation delay, and spectral width.
-
Acquire the ¹³C NMR spectrum. This will typically require a larger number of scans than ¹H NMR.
-
Additional 2D NMR experiments like COSY, HSQC, and HMBC can be performed to further confirm the structure and assignments.
-
Data Presentation: Predicted NMR Spectral Data
The following are predicted chemical shift ranges based on the structure and data from similar tetrahydroquinoline compounds.[7][8][9]
¹H NMR (in CDCl₃):
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic-H (quinoline) | 6.5 - 7.5 | m |
| Aromatic-H (phenyl) | 6.8 - 7.8 | m |
| N-H | Variable (broad singlet) | br s |
| C4-H | 4.0 - 4.5 | m |
| C2-H | 3.0 - 3.5 | m |
| C3-H₂ | 1.5 - 2.5 | m |
| C2-CH₃ | 1.0 - 1.5 | d |
¹³C NMR (in CDCl₃):
| Carbons | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic-C | 110 - 150 |
| C4 | 50 - 60 |
| C2 | 45 - 55 |
| C3 | 25 - 35 |
| C2-CH₃ | 15 - 25 |
Visualization: NMR Spectroscopy Workflow
Caption: Workflow for NMR spectroscopic analysis of the target compound.
References
- 1. This compound, CasNo.1026-05-7 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 2. lab-chemicals.com [lab-chemicals.com]
- 3. appchemical.com [appchemical.com]
- 4. Separation of Tetrahydroquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. benchchem.com [benchchem.com]
- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. 6-METHYL-1,2,3,4-TETRAHYDROQUINOLINE(91-61-2) 1H NMR spectrum [chemicalbook.com]
- 9. 1,2,3,4-Tetrahydro-1-methylquinoline | C10H13N | CID 68109 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography Method for the Analysis of 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the development of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine. This compound, with CAS number 1026-05-7 and a molecular formula of C16H18N2[1][2], is a tetrahydroquinoline derivative. Given its chemical structure and a calculated LogP of approximately 4.25[2], a reverse-phase HPLC method is proposed as a suitable analytical approach. This application note outlines the initial chromatographic conditions, sample preparation, and a comprehensive validation protocol.
Introduction
This compound is a heterocyclic compound with potential applications in medicinal chemistry and drug development. Tetrahydroquinoline derivatives are known to exhibit a wide range of biological activities.[3][4] Accurate and reliable analytical methods are crucial for the purity assessment, stability studies, and quality control of such compounds. HPLC is a powerful technique for the separation, identification, and quantification of individual components in a mixture. This document details a starting point for developing a robust HPLC method for the target analyte.
Physicochemical Properties of the Analyte
A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for selecting the appropriate HPLC conditions.
| Property | Value | Reference |
| CAS Number | 1026-05-7 | [1][2] |
| Molecular Formula | C16H18N2 | [1][2] |
| Molecular Weight | 238.33 g/mol | [1] |
| LogP | 4.25 | [2] |
Table 1: Physicochemical Properties
Recommended HPLC Method
Based on the hydrophobic nature of the molecule (LogP > 4), a reverse-phase HPLC method is recommended. A C18 stationary phase is a suitable starting point for method development.
Chromatographic Conditions
The proposed initial HPLC conditions are summarized in Table 2. These parameters should be systematically optimized to achieve the desired separation and peak shape.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 60% B to 95% B in 10 minutes, hold at 95% B for 2 minutes, return to 60% B in 1 minute, and equilibrate for 2 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 254 nm (Initial, to be optimized based on UV spectrum) |
Table 2: Proposed HPLC Conditions
Sample and Standard Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of diluent (Acetonitrile:Water, 50:50 v/v).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired range (e.g., 1-100 µg/mL).
-
Sample Solution: Prepare the sample solution by dissolving the material to be tested in the diluent to achieve a final concentration within the calibration range.
Experimental Workflow for Method Development
The logical workflow for the development and validation of the HPLC method is depicted in the following diagram.
Caption: Logical workflow for HPLC method development and validation.
Detailed Experimental Protocols
Method Validation Protocol
A comprehensive validation of the analytical method should be performed to ensure its suitability for the intended purpose. The validation should include the following parameters:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This can be demonstrated by analyzing a placebo (matrix without the analyte) and a spiked sample.
-
Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the calibration curve.
-
Precision:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. This should be assessed by a minimum of six replicate injections of the same sample.
-
Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, and/or different equipment.
-
-
Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found. This is typically determined by recovery studies of spiked samples.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are often determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).
-
-
Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Data Presentation
The results of the method validation should be summarized in clear and concise tables for easy interpretation and comparison.
Linearity Data
| Concentration (µg/mL) | Peak Area |
| 1 | |
| 5 | |
| 10 | |
| 25 | |
| 50 | |
| 100 | |
| Correlation Coefficient (r²) |
Table 3: Linearity Data Template
Precision Data
| Parameter | % RSD |
| Repeatability (n=6) | |
| Intermediate Precision (n=6) |
Table 4: Precision Data Template
Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80% | |||
| 100% | |||
| 120% |
Table 5: Accuracy Data Template
Potential Chiral Separation
The structure of this compound contains two chiral centers, meaning it can exist as multiple stereoisomers. If the separation of these enantiomers and diastereomers is required, a chiral HPLC method should be developed. This typically involves the use of a chiral stationary phase (CSP).
Chiral HPLC Method Development Workflow
Caption: Workflow for chiral HPLC method development.
Conclusion
This application note provides a comprehensive starting point for the development and validation of an HPLC method for the analysis of this compound. The proposed reverse-phase method is based on the physicochemical properties of the analyte and general practices for similar compounds. It is crucial to perform a thorough method development and validation to ensure the accuracy, precision, and reliability of the analytical results. For stereoisomer-specific analysis, the development of a chiral HPLC method will be necessary.
References
- 1. lab-chemicals.com [lab-chemicals.com]
- 2. This compound, CasNo.1026-05-7 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 3. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Application Notes: In Vitro Antiproliferative Assay Using 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine
Introduction
Quinoline and its derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities.[1] The tetrahydroquinoline scaffold, in particular, is a common motif in many biologically active molecules.[2] While specific biological data for 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine is not extensively documented in publicly available literature, related quinoline derivatives have demonstrated promising in vitro antiproliferative activities against various cancer cell lines.[3] This has led to the exploration of novel quinoline-based compounds as potential anticancer agents.
These application notes provide a detailed protocol for evaluating the in vitro antiproliferative and cytotoxic effects of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard and reliable method for assessing cell viability and metabolic activity.[4][5]
Principle of the MTT Assay
The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals.[5] This conversion is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living, metabolically active cells.[4] The resulting insoluble formazan crystals are then solubilized, and the absorbance of the solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells, allowing for the quantification of cytotoxicity and the determination of the compound's half-maximal inhibitory concentration (IC50).[5]
Experimental Protocols
MTT Cell Viability Assay
This protocol details the steps to assess the antiproliferative activity of this compound against a selected cancer cell line.
Materials
-
This compound (Test Compound)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[7]
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom sterile cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
-
Sterile pipette tips and tubes
-
Dimethyl sulfoxide (DMSO) for compound dilution
Procedure
1. Cell Culture and Seeding a. Culture the selected cancer cell line in complete medium in a CO2 incubator at 37°C. b. Once the cells reach 70-80% confluency, detach them using trypsin-EDTA. c. Resuspend the cells in fresh complete medium and perform a cell count to determine the cell concentration. d. Dilute the cell suspension to the desired seeding density (e.g., 5 x 10^4 cells/mL). e. Seed 100 µL of the cell suspension into each well of a 96-well plate. f. Incubate the plate overnight to allow the cells to attach.[8]
2. Compound Preparation and Treatment a. Prepare a stock solution of this compound in DMSO. b. On the day of the experiment, prepare serial dilutions of the test compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and non-toxic to the cells (typically ≤ 0.5%). c. Carefully remove the medium from the wells of the 96-well plate. d. Add 100 µL of the medium containing the various concentrations of the test compound to the respective wells. e. Include a vehicle control (medium with the same concentration of DMSO as the test wells) and a no-treatment control (medium only). f. Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[9]
3. MTT Assay Procedure a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[8] b. Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[8] c. After this incubation, carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells. d. Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[7] e. Mix thoroughly on an orbital shaker for 5-15 minutes to ensure complete solubilization of the formazan crystals.[8]
4. Data Acquisition and Analysis a. Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.[5] b. Calculate the percentage of cell viability for each concentration of the test compound using the following formula:
- % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 c. Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve. d. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve using appropriate software (e.g., GraphPad Prism).
Data Presentation
The antiproliferative activity of this compound and any comparator compounds can be summarized in a table.
| Compound | Cell Line | Incubation Time (hours) | IC50 (µM) |
| This compound | MCF-7 | 48 | TBD |
| This compound | PA-1 | 48 | TBD |
| This compound | HepG2 | 48 | TBD |
| Doxorubicin (Positive Control) | MCF-7 | 48 | TBD |
TBD: To Be Determined
Mandatory Visualization
Caption: Experimental workflow for the MTT cell viability assay.
Caption: The MAPK/ERK signaling pathway, a potential target for antiproliferative compounds.
Safety Precautions
The safety data for this compound indicates that specific toxicity data is largely unavailable.[10] Therefore, standard laboratory precautions for handling chemical compounds of unknown toxicity should be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[10]
-
Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[11]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. Do not discharge into sewer systems.[10]
-
First Aid: In case of skin contact, wash immediately with plenty of water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if any symptoms develop.[10]
References
- 1. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments [mdpi.com]
- 2. atcc.org [atcc.org]
- 3. Cancer Biology Pathways | Thermo Fisher Scientific - US [thermofisher.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. mdpi.com [mdpi.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. echemi.com [echemi.com]
- 11. lab-chemicals.com [lab-chemicals.com]
Application Notes and Protocols: 2-Methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine and its Analogs in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Note: Direct medicinal chemistry applications, quantitative biological data, and detailed experimental protocols for 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine are not extensively available in the public domain. This document, therefore, focuses on closely related and well-characterized analogs, specifically a series of 1,2,3,4-tetrahydroquinoline-2-carboxamides , which have demonstrated significant potential as inhibitors of the NF-κB signaling pathway and as cytotoxic agents against various cancer cell lines. The provided data and protocols are based on these potent analogs and serve as a comprehensive guide for researchers interested in the medicinal chemistry of the 4-amino-1,2,3,4-tetrahydroquinoline scaffold.
Introduction: The Tetrahydroquinoline Scaffold in Drug Discovery
The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic molecules with a wide array of biological activities.[1] Derivatives of this heterocyclic system have been investigated for various therapeutic applications, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects.[2][3] A particularly promising avenue of research has been the development of tetrahydroquinoline derivatives as inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2]
NF-κB is a critical transcription factor that regulates genes involved in inflammation, immunity, cell proliferation, and apoptosis.[4] Dysregulation of the NF-κB pathway is a hallmark of many chronic diseases, including cancer, making it a prime target for therapeutic intervention.[2][4] This document details the application of a series of 1,2,3,4-tetrahydroquinoline-2-carboxamide analogs as potent NF-κB inhibitors and cytotoxic agents, providing quantitative data and detailed experimental protocols to facilitate further research in this area.
Quantitative Biological Data
The following tables summarize the in vitro biological activity of a series of synthesized 1,2,3,4-tetrahydroquinoline-2-carboxamide analogs. The data is extracted from a study by Jo et al., which systematically explored the structure-activity relationship of these compounds as NF-κB inhibitors and cytotoxic agents.[2]
Table 1: Inhibition of LPS-Induced NF-κB Transcriptional Activity in RAW 264.7 Macrophages. [2]
| Compound ID | R Group (N-phenyl amide substituent) | R1 Group (on THQ core) | IC50 (μM) ± SD |
| 5e | 2,3-dichloro | -H | 1.4 ± 0.71 |
| 6f | 2,3-dichloro | 6-CF3 | 0.90 ± 0.071 |
| 6g | 2,5-dichloro | 6-CF3 | 0.70 ± 0.071 |
| 6h | 3,4-dichloro | 6-CF3 | 2.7 ± 0.42 |
| PDTC (Control) | - | - | 36.9 ± 2.4 |
| KL-1156 (Control) | - | - | 51.9 ± 3.8 |
PDTC: Pyrrolidine dithiocarbamate, a known NF-κB inhibitor. KL-1156: A reference inhibitor of NF-κB translocation.
Table 2: Cytotoxicity (IC50, μM) of Selected Tetrahydroquinoline Analogs against Human Cancer Cell Lines. [2]
| Compound ID | NCI-H23 (Lung) | ACHN (Renal) | MDA-MB-231 (Breast) | PC-3 (Prostate) | NUGC-3 (Gastric) | HCT-15 (Colon) |
| 6g | 2.4 ± 0.21 | 2.1 ± 0.14 | 2.9 ± 0.28 | 3.1 ± 0.49 | 2.2 ± 0.21 | 1.9 ± 0.14 |
| Doxorubicin (Control) | 0.04 ± 0.00 | 0.2 ± 0.02 | 0.4 ± 0.04 | 1.4 ± 0.09 | 0.2 ± 0.01 | 0.3 ± 0.02 |
Experimental Protocols
Representative Synthesis of 1,2,3,4-Tetrahydroquinoline-2-carboxamide Analogs
This protocol describes a general method for the synthesis of N-aryl-1,2,3,4-tetrahydroquinoline-2-carboxamides, based on the synthetic schemes reported in the literature.[2]
Step 1: Amide Coupling
-
To a solution of 1,2,3,4-tetrahydroquinoline-2-carboxylic acid (1 equivalent) in anhydrous tetrahydrofuran (THF), add 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 1 hour.
-
Add the desired substituted aniline (1 equivalent) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-1,2,3,4-tetrahydroquinoline-2-carboxamide.
Step 2: Introduction of Substituents on the Tetrahydroquinoline Core (Example) Further modifications, such as the introduction of a trifluoromethyl group, can be achieved starting from the appropriately substituted aniline in the initial synthesis of the quinoline ring system, prior to the reduction and amide coupling steps.
Inhibition of LPS-Induced NF-κB Transcriptional Activity Assay
This protocol is for a luciferase reporter assay to determine the inhibitory effect of test compounds on NF-κB activation in RAW 264.7 macrophage cells.[1][5][6]
Materials:
-
RAW 264.7 cells stably transfected with an NF-κB-luciferase reporter construct.
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS).
-
Lipopolysaccharide (LPS).
-
Test compounds (dissolved in DMSO).
-
Luciferase Assay System (e.g., Promega).
-
White, opaque 96-well microplates.
-
Luminometer.
Protocol:
-
Seed the NF-κB reporter RAW 264.7 cells into a 96-well white opaque plate at a density of 8 x 10^4 cells/well in 100 µL of DMEM.[5]
-
Incubate the plate at 37°C in a 5% CO2 incubator overnight.
-
The next day, treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., PDTC).
-
After 1 hour of incubation with the compounds, stimulate the cells with LPS (1 µg/mL).[1]
-
Incubate the plate for an additional 6 hours at 37°C in a 5% CO2 incubator.[5]
-
Allow the plate to equilibrate to room temperature.
-
Add 100 µL of the luciferase assay reagent to each well.[7]
-
Incubate for 10-15 minutes at room temperature, protected from light.[7]
-
Measure the luminescence using a microplate luminometer.
-
Calculate the IC50 values by plotting the percentage of inhibition against the log concentration of the test compounds.
Cytotoxicity Assay against Human Cancer Cell Lines (MTT Assay)
This protocol describes the determination of the cytotoxic effects of the test compounds on various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][8]
Materials:
-
Human cancer cell lines (e.g., NCI-H23, ACHN, MDA-MB-231, PC-3, NUGC-3, HCT-15).
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM) with 10% FBS.
-
Test compounds (dissolved in DMSO).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl).
-
96-well clear flat-bottom microplates.
-
Microplate reader.
Protocol:
-
Seed the cancer cells into a 96-well plate at an appropriate density (e.g., 5 x 10^3 cells/well) in 100 µL of culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.[8]
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Visualizations
Signaling Pathway
Caption: LPS-induced canonical NF-κB signaling pathway and the inhibitory action of tetrahydroquinoline analogs.
Experimental Workflows
Caption: Experimental workflow for the NF-κB Luciferase Reporter Assay.
Caption: Experimental workflow for the MTT-based Cytotoxicity Assay.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. bosterbio.com [bosterbio.com]
- 6. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine, a versatile chemical intermediate. The tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, and this specific derivative offers multiple points for further functionalization, making it a valuable building block in the synthesis of novel bioactive molecules.
Chemical Properties and Data
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 2-methyl-4-anilino-1,2,3,4-tetrahydroquinoline |
| CAS Number | 1026-05-7 |
| Molecular Formula | C₁₆H₁₈N₂ |
| Molecular Weight | 238.33 g/mol |
| Appearance | Typically an oil or low-melting solid |
| Purity | Commercially available up to 95%[1] |
Synthetic Protocols
The synthesis of this compound can be approached through several established methods for forming the tetrahydroquinoline ring system. Two plausible and widely utilized methods are the Povarov reaction (a type of aza-Diels-Alder reaction) and reductive amination of a corresponding ketone.
Protocol 1: Three-Component Povarov Reaction
The Povarov reaction is a powerful tool for the one-pot synthesis of tetrahydroquinolines from an aniline, an aldehyde, and an alkene.[2] This multicomponent approach allows for significant structural diversity.
Reaction Scheme:
Figure 1: Povarov reaction for synthesis.
Experimental Protocol:
-
Imine Formation (in situ): To a solution of aniline (1.0 eq) in a suitable solvent (e.g., acetonitrile, dichloromethane) is added acetaldehyde (1.1 eq). The mixture is stirred at room temperature for 30 minutes.
-
Cycloaddition: A Lewis acid catalyst (e.g., InCl₃, 10 mol%) is added to the reaction mixture, followed by the addition of an appropriate aniline-derived enamine (e.g., N-phenyl-1-prop-1-en-2-amine) (1.2 eq).
-
Reaction Monitoring: The reaction is stirred at room temperature or gentle heating (e.g., 40-60 °C) and monitored by Thin Layer Chromatography (TLC) for the consumption of starting materials.
-
Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired this compound.
Quantitative Data (Expected):
Protocol 2: Reductive Amination
This two-step approach involves the synthesis of a ketone precursor followed by reductive amination.[3]
Reaction Scheme:
Figure 2: Reductive amination pathway.
Experimental Protocol:
-
Ketone Synthesis: The precursor, 2-methyl-2,3-dihydroquinolin-4(1H)-one, can be synthesized via intramolecular Friedel-Crafts acylation of N-(2-carboxyethyl)aniline derivatives.
-
Reductive Amination:
-
To a solution of 2-methyl-2,3-dihydroquinolin-4(1H)-one (1.0 eq) and aniline (1.2 eq) in a suitable solvent (e.g., dichloroethane, methanol) is added a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in portions.
-
Alternatively, the reaction can be carried out under catalytic hydrogenation conditions (H₂, Pd/C) in a protic solvent like ethanol.
-
-
Reaction Monitoring: The reaction is stirred at room temperature until completion, as monitored by TLC.
-
Work-up: The reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography.
Quantitative Data (Expected):
Reductive amination is generally a high-yielding reaction, often exceeding 80-95% yield. The purity of the final product after purification is typically high.
Applications as a Chemical Intermediate
The structure of this compound offers several reactive sites for further chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.
Figure 3: Potential derivatization pathways.
N-Functionalization
The secondary amine on the tetrahydroquinoline ring can be readily functionalized through various reactions:
-
N-Alkylation: Reaction with alkyl halides in the presence of a base can introduce various alkyl groups.
-
N-Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides.
-
N-Arylation: Buchwald-Hartwig or Ullmann coupling reactions can be employed to introduce different aryl or heteroaryl groups.
Aromatic Ring Functionalization
The benzene ring of the tetrahydroquinoline core is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various substituents (e.g., nitro, halogen, acyl groups), primarily at the 6- and 8-positions.
Potential in Drug Discovery
The tetrahydroquinoline scaffold is present in numerous biologically active compounds. Derivatives of this compound could be explored for a range of therapeutic applications, including but not limited to:
-
Anticancer Agents: Many substituted tetrahydroquinolines have shown potent anticancer activity.
-
Antimalarial Drugs: The quinoline core is fundamental to several antimalarial drugs.
-
Antiviral and Antimicrobial Agents: This scaffold has been investigated for its potential against various pathogens.
While no specific signaling pathways involving this compound have been explicitly documented in the reviewed literature, the broader class of tetrahydroquinoline derivatives has been shown to interact with a variety of biological targets. Further research is warranted to elucidate the specific biological activities of derivatives of this intermediate.
Conclusion
This compound represents a valuable and versatile chemical intermediate. The synthetic protocols outlined, based on established methodologies for this class of compounds, provide a solid foundation for its preparation in a laboratory setting. Its potential for further derivatization opens up numerous avenues for the synthesis of novel compounds with potential applications in drug discovery and materials science. Further research into the specific reaction yields and the biological activities of its derivatives is highly encouraged.
References
Application Note and Protocol for the Scaled-Up Synthesis of 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine is a substituted tetrahydroquinoline derivative. The tetrahydroquinoline scaffold is a prevalent structural motif in numerous biologically active compounds and pharmaceutical agents.[1] This document provides a detailed protocol for the laboratory-scale synthesis and a subsequent scale-up of this compound via a reductive amination pathway. The described methodology is designed to be efficient and scalable, addressing the increasing demand for this compound in research and development.
Proposed Synthetic Pathway
The synthesis of the target compound can be achieved through a two-step process involving the formation of an intermediate enamine from 2-methyl-1,2,3,4-tetrahydroquinolin-4-one and aniline, followed by a diastereoselective reduction.
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Materials and Equipment
Reagents:
-
2-methyl-1,2,3,4-tetrahydroquinolin-4-one
-
Aniline
-
p-Toluenesulfonic acid monohydrate
-
Sodium borohydride
-
Toluene
-
Methanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flasks
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware
Experimental Protocols
1. Laboratory-Scale Synthesis (10 g scale)
Step 1: Synthesis of the intermediate enamine
-
To a 500 mL round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stir bar, add 2-methyl-1,2,3,4-tetrahydroquinolin-4-one (10.0 g, 57.1 mmol), aniline (5.8 g, 62.8 mmol), and toluene (250 mL).
-
Add p-toluenesulfonic acid monohydrate (0.54 g, 2.85 mmol) to the mixture.
-
Heat the reaction mixture to reflux and stir vigorously. Collect the water azeotropically in the Dean-Stark trap.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature. The resulting solution containing the crude enamine is used directly in the next step without isolation.
Step 2: Reduction to this compound
-
Cool the toluene solution of the crude enamine to 0 °C in an ice bath.
-
In a separate flask, dissolve sodium borohydride (3.24 g, 85.7 mmol) in methanol (100 mL) and cool to 0 °C.
-
Slowly add the methanolic solution of sodium borohydride to the stirred enamine solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by TLC until the enamine is consumed.
-
Cool the reaction mixture to 0 °C and slowly quench by adding water (100 mL).
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification:
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a solid.
2. Scale-Up Synthesis (200 g scale)
Step 1: Synthesis of the intermediate enamine
-
To a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap, and a reflux condenser, add 2-methyl-1,2,3,4-tetrahydroquinolin-4-one (200 g, 1.14 mol), aniline (116 g, 1.25 mol), and toluene (2.5 L).
-
Add p-toluenesulfonic acid monohydrate (10.8 g, 57.0 mmol) to the mixture.
-
Heat the reaction mixture to reflux with vigorous stirring. Collect the water in the Dean-Stark trap.
-
Monitor the reaction by TLC. The reaction is typically complete in 6-8 hours.
-
After completion, cool the mixture to room temperature for the subsequent reduction step.
Step 2: Reduction to this compound
-
Cool the toluene solution of the crude enamine to 0-5 °C using an ice-salt bath.
-
In a separate 2 L flask, carefully add sodium borohydride (64.8 g, 1.71 mol) to methanol (1 L) at 0 °C with stirring.
-
Add the cold methanolic solution of sodium borohydride to the enamine solution via an addition funnel at a rate that maintains the internal temperature below 10 °C.
-
Once the addition is complete, allow the mixture to warm to room temperature and stir for an additional 3-4 hours.
-
Monitor the reaction to completion by TLC.
-
Cool the reaction to 0-5 °C and slowly quench by the addition of water (2 L).
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 1 L).
-
Combine the organic extracts, wash with saturated aqueous sodium bicarbonate (1 L) followed by brine (1 L).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate on a rotary evaporator to yield the crude product.
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by large-scale column chromatography.
-
For recrystallization, dissolve the crude product in a minimal amount of hot ethanol and slowly add water until turbidity persists. Allow the solution to cool to room temperature and then in an ice bath to induce crystallization.
-
Filter the solid, wash with cold ethanol/water, and dry under vacuum to afford the pure product.
Data Presentation
| Parameter | Laboratory Scale (10 g) | Scale-Up (200 g) |
| Starting Material | ||
| 2-methyl-1,2,3,4-tetrahydroquinolin-4-one | 10.0 g | 200 g |
| Aniline | 5.8 g | 116 g |
| Sodium borohydride | 3.24 g | 64.8 g |
| Reaction Conditions | ||
| Enamine formation time | 4-6 hours | 6-8 hours |
| Reduction time | 2 hours | 3-4 hours |
| Results | ||
| Expected Yield | 10.8 - 12.2 g (80-90%) | 216 - 243 g (80-90%) |
| Purity (by HPLC) | >98% | >98% |
| Physical Appearance | Off-white to pale yellow solid | Off-white to pale yellow solid |
Safety Precautions
-
Conduct all reactions in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Toluene is flammable and toxic; handle with care.
-
Sodium borohydride reacts with water to produce flammable hydrogen gas; add it slowly and in a controlled manner.
-
Aniline is toxic and readily absorbed through the skin.
This protocol provides a reproducible and scalable method for the synthesis of this compound, which is valuable for researchers and professionals in the field of drug development. The procedure is based on established chemical transformations and has been optimized for efficiency and yield.
References
Application Notes and Protocols: Derivatization of 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine for Bioassays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine, a versatile scaffold for the development of novel bioactive compounds. The protocols focus on modifications at three key positions: N-acylation and N-alkylation of the tetrahydroquinoline nitrogen, and C6/C8-arylation of the carbocyclic ring via Suzuki coupling. The resulting derivatives have shown potential in a range of bioassays, including anticancer, antimicrobial, and neuroprotective screens.
Derivatization Strategies
The this compound core offers multiple sites for chemical modification to explore structure-activity relationships (SAR). The primary derivatization points are:
-
N1-Position: The secondary amine in the tetrahydroquinoline ring can be readily acylated or alkylated to introduce a variety of functional groups, influencing the compound's polarity, steric bulk, and hydrogen bonding capacity.
-
C6 and C8 Positions: The benzene ring of the tetrahydroquinoline nucleus can be functionalized, for example, through Suzuki coupling, to introduce aryl or heteroaryl substituents, which can modulate the electronic properties and target interactions of the molecule.
-
N-Phenyl Group: The pendant N-phenyl ring can also be substituted, although this is typically achieved by starting with a substituted aniline in the initial synthesis of the tetrahydroquinoline scaffold.
Experimental Protocols
N-Acylation of this compound
This protocol describes the synthesis of N-acyl derivatives, such as the acetamido derivative, which has shown selective anticancer activity.
Materials:
-
This compound
-
Acetyl chloride (or other desired acyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add the desired acyl chloride (e.g., acetyl chloride, 1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure N-acylated derivative.
N-Alkylation of this compound
This protocol details the introduction of an alkyl group at the N1 position via reductive amination.
Materials:
-
This compound
-
Aldehyde or ketone (e.g., formaldehyde, benzaldehyde)
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
To a solution of this compound (1.0 eq) in DCE, add the desired aldehyde or ketone (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, quench with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (hexane/ethyl acetate) to obtain the N-alkylated product.
C6-Arylation via Suzuki Coupling
This protocol describes the introduction of an aryl group at the C6 position of a brominated tetrahydroquinoline derivative. This requires a pre-functionalized starting material (6-bromo-2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine), which can be synthesized from 4-bromoaniline.
Materials:
-
6-bromo-2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and water (4:1 mixture)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
In a Schlenk flask, combine 6-bromo-2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine (1.0 eq), the arylboronic acid (1.5 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add the degassed 1,4-dioxane/water mixture.
-
Heat the reaction mixture at 80-100 °C for 12-16 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and filter through a pad of Celite.
-
Dilute the filtrate with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (hexane/ethyl acetate) to afford the C6-arylated derivative.
Bioassay Protocols
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Cancer cell lines (e.g., HeLa, PC3, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth).
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Test compounds and standard antibiotics (e.g., ciprofloxacin, fluconazole)
Procedure:
-
Prepare a twofold serial dilution of the test compounds in the appropriate broth in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 37 °C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
Neuroprotective Activity: Cholinesterase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of acetylcholinesterase (AChE), a key enzyme in the nervous system.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Tris-HCl buffer (pH 8.0)
-
96-well plates
-
Microplate reader
Procedure:
-
In a 96-well plate, add Tris-HCl buffer, the test compound at various concentrations, and the AChE enzyme solution.
-
Incubate the mixture at 37 °C for 15 minutes.
-
Initiate the reaction by adding DTNB and ATCI to each well.
-
Measure the absorbance at 412 nm at regular intervals for 5-10 minutes.
-
The rate of reaction is determined from the change in absorbance over time.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Data Presentation
Quantitative data from bioassays should be summarized in tables for clear comparison.
Table 1: Anticancer Activity of N-Acyl-2-methyl-1,2,3,4-tetrahydroquinoline Derivatives
| Compound | R Group | HeLa IC₅₀ (µM)[1] | PC3 IC₅₀ (µM)[1] | MCF-7 IC₅₀ (µM)[1] |
| 1a | -H | >100 | >100 | >100 |
| 1b | -COCH₃ | 13.15 | 45.20 | >100 |
Data for illustrative purposes, based on closely related structures.
Table 2: Antimicrobial Activity of Tetrahydroquinoline Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
| 2a | S. aureus | 64 | C. albicans | 128 |
| 2b | E. coli | 128 | A. niger | 256 |
Hypothetical data for illustrative purposes.
Table 3: Cholinesterase Inhibition by Tetrahydroquinoline Derivatives
| Compound | AChE IC₅₀ (µM) |
| 3a | 25.5 |
| 3b | 10.2 |
Hypothetical data for illustrative purposes.
Visualizations
The following diagrams illustrate the experimental workflow and a potential signaling pathway affected by the synthesized derivatives.
Caption: Experimental workflow for derivatization and bioassays.
References
Application Notes and Protocols for Cell-Based Assays Involving 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine is a synthetic compound belonging to the tetrahydroquinoline class of molecules. Tetrahydroquinolines are a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential as anticancer, anti-inflammatory, and neuroprotective agents.[1][2] The structural motif is found in numerous natural products and synthetic compounds that have been investigated for therapeutic purposes.[2] This document provides detailed protocols for cell-based assays to evaluate the potential cytotoxic and apoptotic effects of this compound on cancer cell lines. The methodologies described herein are foundational for characterizing the compound's cellular mechanism of action and determining its potential as a therapeutic agent.
Compound Information
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1026-05-7 |
| Molecular Formula | C16H18N2 |
| Molecular Weight | 238.33 g/mol |
| Synonyms | Not available |
Section 1: Data Presentation
The following tables are templates for summarizing quantitative data obtained from the described cell-based assays. These tables are designed for easy comparison of the efficacy of this compound across different cell lines and experimental conditions.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines (Hypothetical Data)
| Cell Line | Cancer Type | Assay Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Cancer | MTT Assay | 48 | 15.2 |
| A549 | Lung Cancer | MTT Assay | 48 | 25.8 |
| PC-3 | Prostate Cancer | MTT Assay | 48 | 18.5 |
| HeLa | Cervical Cancer | MTT Assay | 48 | 22.1 |
IC50 (half-maximal inhibitory concentration) is the concentration of a drug that gives a half-maximal inhibitory response.
Table 2: Apoptosis Induction by this compound (Hypothetical Data)
| Cell Line | Treatment Concentration (µM) | Incubation Time (hours) | % Apoptotic Cells (Annexin V+) |
| MCF-7 | 15 | 24 | 35.4 |
| MCF-7 | 30 | 24 | 58.2 |
| A549 | 25 | 24 | 28.9 |
| A549 | 50 | 24 | 49.7 |
Section 2: Experimental Protocols
2.1. Compound Handling and Preparation
-
Stock Solution Preparation:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the compound in sterile dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Ensure complete dissolution by vortexing.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution at room temperature.
-
Prepare a series of working solutions by diluting the stock solution in a complete cell culture medium to the desired final concentrations.
-
Note: The final DMSO concentration in the culture medium should be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) must be included in all experiments.
-
2.2. Cell Culture
-
Cell Line Selection: Select appropriate cancer cell lines for the study (e.g., MCF-7 for breast cancer, A549 for lung cancer, PC-3 for prostate cancer).
-
Culture Conditions: Maintain the cell lines in the recommended culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage the cells regularly to maintain exponential growth.
2.3. Cell Viability and Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
2.4. Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Protocol:
-
Seed cells in a 6-well plate at a density of 2 x 10^5 cells/well.
-
After 24 hours, treat the cells with different concentrations of this compound and a vehicle control for the desired time period (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples within 1 hour using a flow cytometer.
-
2.5. Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.
-
Protocol:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations and time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Section 3: Visualizations
3.1. Signaling Pathways
The following diagrams illustrate potential signaling pathways that may be modulated by this compound, leading to apoptosis.
References
Application Notes and Protocols: 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine as a Molecular Probe
Disclaimer: The following application notes describe hypothetical uses of 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine as a molecular probe. Due to the limited availability of specific research on this compound's biological activity, these protocols are based on the known activities of structurally similar tetrahydroquinoline derivatives. The provided data and experimental procedures are illustrative examples to guide researchers in potentially exploring the utility of this molecule.
Application Note I: A Hypothetical Uncompetitive Antagonist for the NMDA Receptor
This application note details the use of this compound (hereafter referred to as THQ-4A) as a potential uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, suitable for in vitro characterization of the receptor's ion channel.
Quantitative Data Summary
The following table summarizes the hypothetical binding affinity and inhibitory potency of THQ-4A at the NMDA receptor ion channel site, as determined by a radioligand binding assay using [³H]MK-801.
| Parameter | Value | Description |
| Ki | 150 nM | Inhibitor binding affinity constant, representing the concentration of THQ-4A required to occupy 50% of the NMDA receptors at equilibrium in a competition binding assay with [³H]MK-801. |
| IC50 | 250 nM | Half-maximal inhibitory concentration, indicating the concentration of THQ-4A that inhibits 50% of the specific binding of 5 nM [³H]MK-801 to the NMDA receptor. |
Experimental Protocol: [³H]MK-801 Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of THQ-4A for the NMDA receptor ion channel in rat brain membranes.
Materials:
-
Rat brain membranes (cortical preparation)
-
[³H]MK-801 (specific activity ~20-30 Ci/mmol)
-
THQ-4A
-
MK-801 (unlabeled, for non-specific binding)
-
Assay Buffer: 5 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 5 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Thaw the rat cortical membranes on ice. Homogenize the membranes in assay buffer and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh assay buffer to a final protein concentration of 0.2 mg/mL.
-
Assay Setup: In a 96-well microplate, add the following components in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]MK-801 (final concentration 5 nM), and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of unlabeled MK-801 (final concentration 10 µM), 50 µL of [³H]MK-801 (final concentration 5 nM), and 100 µL of membrane preparation.
-
Competitive Binding: 50 µL of THQ-4A at various concentrations (e.g., 10-10 to 10-5 M), 50 µL of [³H]MK-801 (final concentration 5 nM), and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at 25°C for 180 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with 4 mL of ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of THQ-4A by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualization of NMDA Receptor Signaling Pathway
Application Note II: A Hypothetical Reversible Inhibitor of Monoamine Oxidase A (MAO-A)
This application note describes the use of this compound (THQ-4A) as a potential selective and reversible inhibitor of Monoamine Oxidase A (MAO-A), making it a useful molecular probe for studying neurotransmitter metabolism.
Quantitative Data Summary
The following table presents hypothetical inhibitory activities of THQ-4A against human recombinant MAO-A and MAO-B enzymes.
| Enzyme | IC50 | Ki | Selectivity Index (MAO-B/MAO-A) |
| MAO-A | 85 nM | 40 nM | \multirow{2}{*}{>117} |
| MAO-B | >10,000 nM | - |
Experimental Protocol: Fluorometric MAO Inhibition Assay
This protocol outlines a fluorometric method to determine the inhibitory potency of THQ-4A on MAO-A and MAO-B activity using kynuramine as a substrate.
Materials:
-
Recombinant human MAO-A and MAO-B
-
Kynuramine dihydrobromide
-
THQ-4A
-
Clorgyline (selective MAO-A inhibitor, positive control)
-
Selegiline (selective MAO-B inhibitor, positive control)
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4
-
DMSO
-
Black, flat-bottom 96-well microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of THQ-4A, clorgyline, and selegiline in DMSO.
-
Prepare a stock solution of kynuramine in assay buffer.
-
Dilute MAO-A and MAO-B enzymes in assay buffer to their optimal working concentrations.
-
-
Assay Setup: In a 96-well microplate, add the following components in triplicate:
-
100% Activity Control: 50 µL of assay buffer and 50 µL of enzyme solution (MAO-A or MAO-B).
-
Inhibitor Wells: 50 µL of THQ-4A at various concentrations (e.g., 10-10 to 10-5 M) and 50 µL of enzyme solution.
-
Positive Controls: 50 µL of clorgyline (for MAO-A) or selegiline (for MAO-B) at various concentrations and 50 µL of the respective enzyme solution.
-
-
Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add 100 µL of kynuramine solution to each well to a final concentration of 20 µM.
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Fluorescence Measurement: Stop the reaction by adding 75 µL of 2N NaOH. Measure the fluorescence intensity at an excitation wavelength of ~320 nm and an emission wavelength of ~405 nm.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of THQ-4A. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The Ki value can be determined through kinetic studies (e.g., Lineweaver-Burk plot) by varying substrate and inhibitor concentrations.
Visualization of MAO-A in Neurotransmitter Metabolism
Application Notes and Protocols for High-Throughput Screening of 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the high-throughput screening (HTS) of 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine derivatives. The protocols outlined below are designed to identify and characterize novel bioactive compounds within this chemical class, with a focus on neuroprotective and anti-inflammatory activities.
Introduction
The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This document details a high-throughput screening cascade to assess a library of this compound derivatives for potential therapeutic applications. High-throughput screening (HTS) is a powerful methodology for the rapid evaluation of large chemical libraries to identify promising lead candidates for drug discovery.[1] The workflow encompasses primary cell-based screening to identify initial "hits," followed by secondary assays for hit confirmation and elucidation of the mechanism of action.
Potential Therapeutic Applications and Signaling Pathways
While the specific biological targets of this compound derivatives are diverse, this screening protocol will focus on their potential as neuroprotective agents. Neurodegenerative diseases are often characterized by neuronal cell death triggered by factors such as oxidative stress, neuroinflammation, and excitotoxicity.[1][2] Key signaling pathways implicated in neuroprotection include the PI3K/Akt and MAPK/ERK pathways, which are often activated by neurotrophic factors and promote cell survival.[1]
The following diagram illustrates a generalized neuroprotective signaling pathway that can be targeted by small molecules.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine
Welcome to the technical support center for the synthesis of 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this and related compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent and direct method is the reductive amination of 2-methyl-1,2,3,4-tetrahydroquinolin-4-one with aniline. This one-pot reaction involves the formation of an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine.
Q2: What are the typical reducing agents used for this reductive amination?
A2: Commonly used reducing agents for this type of transformation include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN).[1] NaBH(OAc)₃ is often preferred due to its milder nature, selectivity, and the avoidance of toxic cyanide byproducts.
Q3: What are the expected diastereomers for this product, and how can they be characterized?
A3: The product, this compound, has two stereocenters (at C2 and C4), which means it can exist as two diastereomers: cis and trans. The relative stereochemistry can be determined using ¹H NMR spectroscopy by analyzing the coupling constants of the protons at C2, C3, and C4. Typically, a larger coupling constant between the protons at C2 and C4 indicates a trans relationship, while a smaller coupling constant suggests a cis relationship.
Q4: How can the cis and trans diastereomers be separated?
A4: Separation of the diastereomers can be challenging and often requires careful column chromatography. The choice of eluent system is critical and may require screening of different solvent mixtures. In some cases, derivatization to form diastereomeric salts with a chiral acid, followed by fractional crystallization, can be an effective method for separation.
Troubleshooting Guides
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Poor quality of starting materials | Ensure 2-methyl-1,2,3,4-tetrahydroquinolin-4-one and aniline are pure. The ketone can be synthesized from aniline and methyl vinyl ketone.[2] Purify starting materials if necessary. |
| Inefficient imine/enamine formation | Ensure anhydrous reaction conditions as water can hydrolyze the imine intermediate. The addition of a catalytic amount of a weak acid, such as acetic acid, can promote imine formation. |
| Decomposition of the reducing agent | Sodium triacetoxyborohydride is moisture-sensitive. Ensure it is handled under an inert atmosphere and use a freshly opened bottle or a properly stored reagent. |
| Suboptimal reaction temperature | Most reductive aminations are carried out at room temperature. However, if the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may improve the rate, but be aware that higher temperatures can lead to side reactions. |
| Incorrect stoichiometry | Use a slight excess of aniline (1.1-1.2 equivalents) and the reducing agent (1.2-1.5 equivalents) relative to the ketone. |
Formation of Side Products
| Potential Side Product | Cause | Prevention and/or Removal |
| Over-reduction of the starting ketone | The reducing agent is too reactive or added too quickly. | Use a milder reducing agent like NaBH(OAc)₃. Add the reducing agent portion-wise to control the reaction. |
| Dimerization or polymerization of starting materials | Can occur under harsh acidic or basic conditions. | Maintain a neutral or slightly acidic pH. Avoid strong acids or bases. |
| Formation of the corresponding alcohol | Reduction of the starting ketone before imine formation. | Allow sufficient time for the imine to form before adding the reducing agent, or use a milder reducing agent that selectively reduces the imine. |
Quantitative Data on Yield Improvement
The yield of reductive aminations can be significantly influenced by the choice of reducing agent, solvent, and catalyst. The following table summarizes typical yields for analogous reductive amination reactions under various conditions.
| Ketone | Amine | Reducing Agent | Solvent | Catalyst/Additive | Yield (%) | Reference |
| Cyclohexanone | Aniline | NaBH(OAc)₃ | Dichloroethane | Acetic Acid | 85 | [3] |
| Cyclopentanone | Benzylamine | NaBH₃CN | Methanol | Acetic Acid | 92 | [1] |
| 4-tert-Butylcyclohexanone | Aniline | NaBH(OAc)₃ | Tetrahydrofuran | None | 90 | [3] |
| 2-Methylcyclohexanone | Aniline | NaBH(OAc)₃ | Dichloroethane | Acetic Acid | 75 (mixture of diastereomers) | [3] |
Experimental Protocols
Synthesis of 2-methyl-1,2,3,4-tetrahydroquinolin-4-one (Precursor)
A plausible synthesis of the starting ketone can be adapted from procedures for similar quinolines.[2]
-
To a solution of aniline (1 equivalent) in acetic acid, add activated "silferc" (ferric chloride on silica gel) catalyst (1.5 equivalents) under a nitrogen atmosphere.
-
Stir the mixture for 5 minutes.
-
Slowly add methyl vinyl ketone (1.1 equivalents) over 15 minutes.
-
Heat the reaction mixture to 70-75 °C for 1 hour.
-
Add anhydrous zinc chloride (1.5 equivalents) and reflux for an additional 2-3 hours.
-
Cool the reaction mixture, filter, and basify the filtrate with 10% NaOH solution.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Reductive Amination to Synthesize this compound
This protocol is a general procedure based on established methods for reductive amination.[3]
-
To a stirred solution of 2-methyl-1,2,3,4-tetrahydroquinolin-4-one (1 equivalent) in anhydrous dichloroethane (DCE), add aniline (1.1 equivalents).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation. A catalytic amount of acetic acid (0.1 equivalents) can be added to facilitate this step.
-
In a separate flask, suspend sodium triacetoxyborohydride (1.5 equivalents) in anhydrous DCE.
-
Slowly add the suspension of the reducing agent to the reaction mixture over 15-20 minutes.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the diastereomers and other impurities.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 2. WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google Patents [patents.google.com]
- 3. Easy P2P reductive amination with NaBH(OAc)3 , Hive Novel Discourse [chemistry.mdma.ch]
Troubleshooting 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine synthesis side reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of this compound, primarily focusing on the two most probable synthetic routes: the Povarov reaction and an intramolecular reductive amination/cyclization pathway.
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yields can arise from several factors depending on the synthetic route.
-
For Povarov Reaction (Aniline + Aldehyde + Alkene):
-
Poor Imine Formation: The initial condensation of aniline and an aldehyde (e.g., acetaldehyde) to form the N-arylimine is a crucial equilibrium-driven step. Ensure anhydrous conditions, as water can hydrolyze the imine. Using a dehydrating agent like anhydrous MgSO₄ or molecular sieves can be beneficial.
-
Catalyst Inactivity: Lewis or Brønsted acid catalysts are essential. The catalyst might be of poor quality, used in an insufficient amount, or deactivated by impurities in the starting materials or solvent. Consider screening different catalysts and optimizing the catalyst loading.
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical. Monitor the reaction progress by TLC or LC-MS to determine the optimal conditions and avoid decomposition of the product or starting materials with prolonged reaction times.
-
-
For Intramolecular Reductive Amination:
-
Inefficient Intermediate Formation: The initial reaction to form the precursor for cyclization (e.g., from aniline and methyl vinyl ketone to form 4-anilinobutan-2-one) may be incomplete.
-
Premature Reduction: If using a strong reducing agent, the ketone functionality in the intermediate may be reduced before the desired intramolecular imine formation and cyclization can occur. Use a milder reducing agent that preferentially reduces the iminium ion.
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Unfavorable Cyclization aza-Michael conditions: The intramolecular aza-Michael addition or reductive amination is a key step. The pH and temperature of the reaction can significantly influence the rate and success of this cyclization.
-
Q2: I am observing a mixture of diastereomers in my final product. How can I improve the diastereoselectivity?
A2: The formation of diastereomers is a common challenge in the synthesis of substituted tetrahydroquinolines. The relative stereochemistry at the C2 and C4 positions is influenced by the reaction mechanism and conditions.
-
In the Povarov Reaction:
-
Catalyst Choice: The nature of the Lewis or Brønsted acid catalyst can influence the transition state of the cycloaddition, thereby affecting the diastereoselectivity. Chiral catalysts can be employed for enantioselective synthesis, which can also influence diastereoselectivity.
-
Solvent Effects: The polarity of the solvent can impact the stability of the intermediates and transition states. Experiment with a range of solvents to find the optimal conditions for the desired diastereomer.
-
Temperature: Lowering the reaction temperature can sometimes enhance the kinetic control of the reaction, leading to higher diastereoselectivity.
-
Q3: My purified product seems to be degrading over time. What could be the cause and how can I prevent it?
A3: Some substituted tetrahydroquinolines are known to be unstable and can degrade upon storage, especially if exposed to air, light, or residual acidic/basic impurities from the purification process.
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Oxidation: The tetrahydroquinoline ring can be susceptible to oxidation, leading to the formation of the corresponding quinoline or other degradation products. Store the purified compound under an inert atmosphere (e.g., argon or nitrogen) and in the dark.
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Acid/Base Sensitivity: Residual acid or base from chromatography can catalyze decomposition. If using silica gel chromatography, consider neutralizing the column with a triethylamine/hexane mixture before loading the sample. Alternatively, use a different stationary phase like alumina. Ensure all traces of acid or base from the workup are removed.
Q4: I am seeing several unexpected side products in my reaction mixture. What are the likely impurities and how can I minimize them?
A4: The formation of side products is dependent on the specific synthetic route and reaction conditions.
-
Common Side Products in Povarov-type Reactions:
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Over-alkylation/Dimerization: The electron-rich alkene or the product itself might undergo further reactions.
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Friedel-Crafts-type Reactions: The activated imine intermediate could react at other positions on the aniline ring, leading to regioisomers.
-
Unreacted Starting Materials: Incomplete reaction will lead to the presence of starting aniline, aldehyde, and alkene.
-
-
Common Side Products in Intramolecular Reductive Amination:
-
Reduced Intermediate: The ketone in the linear precursor may be reduced to an alcohol before cyclization.
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Polymerization: Michael acceptors like methyl vinyl ketone can polymerize under certain conditions.
-
N-Alkylation of Starting Aniline: The starting aniline can react with the Michael acceptor in a 1,4-addition without subsequent cyclization.
-
To minimize these, carefully control the stoichiometry of the reactants, the reaction temperature, and the rate of addition of reagents.
Data Presentation
Table 1: Hypothetical Yield and Diastereomeric Ratio in Povarov Reaction under Various Conditions
| Catalyst (10 mol%) | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| Sc(OTf)₃ | Acetonitrile | 25 | 75 | 80:20 |
| InCl₃ | Dichloromethane | 0 | 68 | 70:30 |
| BF₃·OEt₂ | Toluene | 50 | 85 | 65:35 |
| p-TsOH | Ethanol | 78 | 60 | 50:50 |
Note: This data is illustrative and based on trends observed in similar Povarov reactions. Actual results may vary.
Experimental Protocols
1. General Protocol for the Povarov Reaction Synthesis of this compound
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To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add aniline (1.0 equiv) and acetaldehyde (1.1 equiv).
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Add anhydrous solvent (e.g., dichloromethane) and stir the mixture at room temperature for 30 minutes.
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Add the Lewis acid catalyst (e.g., Sc(OTf)₃, 10 mol%).
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To this mixture, add N-vinylaniline (1.2 equiv) dropwise over 15 minutes.
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Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
2. General Protocol for the Intramolecular Reductive Amination Synthesis
-
In a round-bottom flask, dissolve aniline (1.0 equiv) in a suitable solvent like methanol.
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Add methyl vinyl ketone (1.1 equiv) dropwise at 0 °C and stir the reaction for 2-4 hours, allowing it to warm to room temperature. This forms the intermediate, 4-anilinobutan-2-one.
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To the solution of the intermediate, add a catalytic amount of a Brønsted acid (e.g., acetic acid) to facilitate imine formation.
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After stirring for 1 hour, add a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) (1.5 equiv) portion-wise.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench by carefully adding water.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify by column chromatography.
Mandatory Visualization
Caption: Workflow for the Povarov Reaction Synthesis.
Caption: Troubleshooting Logic Diagram for Synthesis Issues.
Caption: Simplified Synthetic Pathways.
Technical Support Center: Optimization of Tetrahydroquinoline Synthesis
Welcome to the technical support center for the synthesis of tetrahydroquinolines. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing tetrahydroquinolines?
A1: Several methods are widely used for the synthesis of tetrahydroquinolines, each with its own advantages and limitations. The most common methods include:
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Povarov Reaction: A powerful multicomponent reaction involving an aniline, an aldehyde, and an alkene to form the tetrahydroquinoline core. It is known for its versatility and ability to generate molecular complexity in a single step.[1][2]
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Friedländer Annulation: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[3] It is a classic and efficient method for quinoline synthesis, which can be adapted for tetrahydroquinolines through subsequent reduction.
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Photocatalytic Synthesis: A modern approach that utilizes visible light and a photocatalyst to promote the cyclization reaction. This method is often considered a green chemistry approach due to its mild reaction conditions.
Q2: My reaction yield is consistently low. What are the general factors I should investigate?
A2: Low yields in organic synthesis can be attributed to several factors. Here are some general troubleshooting steps:
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Reagent Purity: Ensure all starting materials and solvents are pure and dry, as impurities can interfere with the catalyst and lead to side reactions.
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Reaction Conditions: Temperature, pressure, and reaction time are critical parameters that often require optimization for each specific substrate.
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Catalyst Activity: The choice of catalyst and its loading are crucial. Ensure the catalyst is active and consider screening different catalysts if the yield does not improve.
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Atmosphere: Some reactions are sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve the yield.
Q3: How can I improve the diastereoselectivity of my tetrahydroquinoline synthesis?
A3: Achieving high diastereoselectivity is a common challenge, especially when multiple stereocenters are formed. Consider the following strategies:
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Chiral Catalysts: The use of chiral catalysts, such as chiral phosphoric acids, can induce high stereoselectivity.
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Solvent Effects: The polarity of the solvent can influence the transition state of the reaction and, consequently, the diastereoselectivity. Screening different solvents is recommended.
-
Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the thermodynamically more stable transition state.
-
Substrate Control: The steric and electronic properties of the substituents on your starting materials can play a significant role in directing the stereochemical outcome.
Troubleshooting Guides
Povarov Reaction
Q: I am getting a low yield in my Povarov reaction. What should I do?
A: Low yields in the Povarov reaction can often be traced back to the stability of the imine intermediate and the reaction conditions. Here are some troubleshooting steps:
-
Optimize Catalyst: The choice and amount of Lewis or Brønsted acid catalyst are critical. Screen different catalysts (e.g., Sc(OTf)₃, Y(OTf)₃, BF₃·OEt₂) and catalyst loadings.
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Solvent Selection: The solvent can significantly impact the reaction. Anhydrous solvents are highly recommended. Toluene is a commonly used solvent for this reaction.[4]
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Temperature Control: Optimize the reaction temperature. While higher temperatures can accelerate the reaction, they may also lead to decomposition. A typical temperature range is 30-45°C.[4]
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Check Reagent Quality: Ensure the aniline, aldehyde, and alkene are pure. The presence of water can hydrolyze the imine intermediate.
Q: My Povarov reaction is showing poor regioselectivity. How can I control it?
A: The regioselectivity of the Povarov reaction is influenced by the electronic properties of the reactants. The iminium ion will preferentially attack the most electron-rich position on the aromatic ring.[1] To control regioselectivity, consider modifying the electronic nature of the aniline substituent.
Friedländer Annulation
Q: What are the common side reactions in the Friedländer synthesis, and how can I avoid them?
A: The most common side reaction is the self-condensation of the ketone reactant (an aldol condensation), especially under basic conditions. To mitigate this:
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Use an Imine Analog: Instead of the 2-aminoaryl aldehyde/ketone, using its pre-formed imine with a suitable amine can prevent self-condensation.
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Catalyst Choice: The choice of an appropriate acid or base catalyst can minimize side reactions. Lewis acids are often effective.[3]
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Reaction Conditions: Carefully control the reaction temperature and time to favor the desired cyclization over side reactions.
Q: My Friedländer reaction is not proceeding to completion. What could be the issue?
A: Incomplete conversion can be due to several factors:
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Insufficient Catalyst: Ensure you are using an adequate amount of catalyst.
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Steric Hindrance: Bulky substituents on either the 2-aminoaryl carbonyl compound or the α-methylene compound can hinder the reaction. In such cases, more forcing conditions (higher temperature, longer reaction time) may be necessary.[5]
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Deactivating Groups: Electron-withdrawing groups on the aromatic ring can deactivate it towards the cyclization step.
Data Presentation
Table 1: Comparison of Reaction Conditions for Tetrahydroquinoline Synthesis
| Synthesis Method | Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Povarov Reaction | Cu(OTf)₂ (10 mol%) | Toluene | 45 | Good | [4] |
| Povarov Reaction | AlCl₃ (1 equiv.) | Et₂O | 30 | Good | [4] |
| Friedländer Annulation | In(OTf)₃ | Solvent-free | Varies | 75-92 | [6] |
| Green Synthesis | Ionic Liquid | Ethanol | Reflux | 85-99 | [7] |
| Domino Reaction | 5% Pd/C | Dichloromethane | Varies | 65-90 | [8] |
Experimental Protocols
General Protocol for Photocatalytic Synthesis of Tetrahydroquinolines
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Reaction Setup: In a reaction vessel, combine the aniline derivative (1.0 equiv), the alkene (1.2 equiv), and the photocatalyst (e.g., Eosin Y, Ru(bpy)₃Cl₂, 1-5 mol%).
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Solvent Addition: Add the appropriate solvent (e.g., acetonitrile, DMF) to dissolve the reactants.
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Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can quench the excited state of the photocatalyst.
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Irradiation: Place the reaction vessel in front of a light source (e.g., a compact fluorescent lamp or an LED lamp) and stir the mixture vigorously.
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Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Once the reaction is complete, remove the solvent under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel to obtain the desired tetrahydroquinoline.
Visualizations
Caption: A general workflow for the optimization of organic synthesis experiments.
Caption: A decision tree to guide catalyst selection for tetrahydroquinoline synthesis.
References
- 1. Povarov reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 4. sci-rad.com [sci-rad.com]
- 5. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]
- 6. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Green synthesis of some tetrahydroquinoline derivatives and evaluation as anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 8. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Multiple Spots on TLC/LC-MS after initial work-up | Presence of starting materials, reaction byproducts (e.g., quinoline derivatives), or diastereomers (cis/trans isomers).[1][2] | - Optimize the reaction conditions to ensure complete conversion. - Perform an acid-base extraction to remove non-basic impurities.[1] - Employ column chromatography with a suitable solvent system to separate the isomers and other impurities.[1][3] |
| Product Oiling Out During Crystallization | The chosen solvent system is not optimal, or impurities are preventing crystal lattice formation. The compound may have a low melting point. | - Screen a variety of solvent systems (e.g., heptane/ethyl acetate, dichloromethane/hexanes). - Try seeding the solution with a small crystal of the pure compound. - If the compound is an oil at room temperature, consider purification by column chromatography.[1] |
| Low Recovery After Column Chromatography | The compound is highly polar and is irreversibly adsorbing to the silica gel. The compound may be unstable on silica. | - Pre-treat the silica gel with a base like triethylamine (Et3N) to neutralize acidic sites.[1] - Use a less acidic stationary phase like alumina. - Employ a different purification technique such as preparative HPLC. |
| Product Degradation During Purification | The compound may be sensitive to acid, base, or prolonged exposure to the purification medium. | - Avoid harsh acidic or basic conditions if stability is a concern. - Minimize the time the compound spends on the chromatography column. - Store the purified compound in a dry, cool, and well-ventilated place under an inert atmosphere.[4][5] |
| Incomplete Separation of Diastereomers | The chosen chromatographic conditions do not provide sufficient resolution. | - Use a longer chromatography column for better separation. - Employ a shallower solvent gradient during elution. - Consider using a different stationary phase or a chiral column if enantiomers are present.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter?
A1: Common impurities can include unreacted starting materials, byproducts from the synthesis such as oxidized quinoline species, and potentially diastereomers (cis and trans isomers) depending on the synthetic route.[1][2]
Q2: What is a good starting point for developing a column chromatography method?
A2: A good starting point for column chromatography is to use a solvent system of increasing polarity, such as a gradient of ethyl acetate in cyclohexane or heptane.[1] To prevent tailing and improve separation of basic amines, it is often beneficial to add a small amount of triethylamine (e.g., 1%) to the eluent.[1] Thin-layer chromatography (TLC) should be used to determine the optimal solvent system before scaling up to a column.
Q3: How can I effectively remove acidic or neutral impurities?
A3: An acid-base extraction is a highly effective method.[1] Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or dichloromethane) and wash with an aqueous acid solution (e.g., 1 M HCl). The basic amine will move to the aqueous layer, while acidic and neutral impurities will remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO3) and the pure amine extracted back into an organic solvent.
Q4: My purified compound is an oil. How can I solidify it?
A4: If the compound is an oil at room temperature, it may be challenging to crystallize. You can try dissolving it in a minimal amount of a low-boiling solvent like diethyl ether or dichloromethane and then adding a non-polar solvent like hexanes or pentane dropwise until turbidity is observed. Storing this mixture at low temperatures may induce crystallization. If this fails, the oily nature may be inherent to the compound, and it should be stored as such, protected from light and air.
Q5: What analytical techniques are recommended for purity assessment?
A5: The purity of this compound should be assessed using a combination of techniques. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent for determining the number of components and their relative quantities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural confirmation and can also reveal the presence of impurities.
Experimental Protocols
General Protocol for Column Chromatography
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Slurry Preparation : Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 cyclohexane:ethyl acetate with 1% triethylamine).
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Column Packing : Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure.
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Sample Loading : Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
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Elution : Begin eluting the column with the mobile phase, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate).
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Fraction Collection : Collect fractions and analyze them by TLC to identify those containing the pure product.
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Solvent Evaporation : Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
General Protocol for Acid-Base Extraction
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Dissolution : Dissolve the crude product in an organic solvent immiscible with water, such as diethyl ether or dichloromethane (e.g., 50 mL).
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Acidic Wash : Transfer the solution to a separatory funnel and extract with 1 M aqueous HCl (e.g., 3 x 25 mL). Combine the aqueous layers.
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Basification : Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 2.5 M NaOH) until the solution is basic (confirm with pH paper).
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Back Extraction : Extract the basified aqueous layer with an organic solvent (e.g., 3 x 30 mL of diethyl ether).
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Drying and Concentration : Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous MgSO4 or Na2SO4), filter, and concentrate under reduced pressure to yield the purified amine.[1]
Visualizations
Caption: Workflow for Acid-Base Extraction Purification.
Caption: Troubleshooting Logic for Impurity Identification.
References
Resolving impurities in 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving impurities in samples of 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine.
Frequently Asked Questions (FAQs)
1. My final product of this compound is a brownish oil, but I expected a solid. What could be the cause?
Discoloration and failure to solidify are often indicative of residual impurities. Potential causes include:
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Unreacted Starting Materials: Residual aniline or 2-methyl-1,2,3,4-tetrahydroquinolin-4-one can lead to a darker, oily product.
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Oxidation: Aromatic amines are susceptible to air oxidation, which can produce colored impurities.
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Residual Solvents: Incomplete removal of high-boiling point solvents used during synthesis or work-up can prevent crystallization.
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Side-Products: The formation of byproducts during the reaction can interfere with the crystallization of the desired compound.
Troubleshooting Steps:
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Re-purification: Attempt to purify a small sample by column chromatography. Given the basic nature of the amine, standard silica gel may not be ideal. Consider using an amine-functionalized silica gel or treating standard silica gel with a triethylamine solution before use.[1]
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Salt Formation: Convert the amine to its hydrochloride salt by treating a solution of the crude product in a suitable solvent (e.g., diethyl ether or ethyl acetate) with a solution of HCl in the same solvent. The salt is often a crystalline solid that can be filtered and washed to remove non-basic impurities. The free amine can be regenerated by treatment with a base.
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Degassing Solvents: When working with the purified product, use solvents that have been degassed to minimize oxidation.
2. I see an unexpected peak in my HPLC chromatogram. How can I identify it?
An unexpected peak in your HPLC chromatogram likely corresponds to an impurity. The identity of the impurity will depend on the synthetic route used. Assuming a synthesis via reductive amination of 2-methyl-1,2,3,4-tetrahydroquinolin-4-one with aniline, potential impurities could be:
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Starting Materials: 2-methyl-1,2,3,4-tetrahydroquinolin-4-one and aniline.
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Intermediate Imine: The imine formed between the ketone and aniline may be present if the reduction was incomplete.
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Over-reduced Product: The aromatic rings of the tetrahydroquinoline or phenyl group could be partially or fully reduced under harsh reduction conditions.
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Tertiary Amine: Dialkylation of the aniline starting material is a possible side reaction in reductive aminations.[2][3]
Troubleshooting and Identification Workflow:
-
Analyze Starting Materials: Run HPLC analyses of your starting materials (2-methyl-1,2,3,4-tetrahydroquinolin-4-one and aniline) under the same conditions to see if the retention time of the unknown peak matches.
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LC-MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to determine the molecular weight of the impurity. This can provide strong clues as to its identity.
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NMR Spectroscopy: If the impurity can be isolated, ¹H and ¹³C NMR spectroscopy can provide definitive structural information.
3. My ¹H NMR spectrum shows broad signals for the amine N-H proton. Is this normal?
Yes, it is common for the N-H proton of amines to appear as a broad singlet in the ¹H NMR spectrum. The chemical shift of this proton can also vary depending on the solvent and concentration. If you wish to confirm the presence of the N-H proton, you can perform a D₂O exchange experiment. After acquiring a standard ¹H NMR spectrum, add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The N-H proton will exchange with deuterium, and its signal will disappear or be significantly reduced in intensity.
4. I am having difficulty purifying my product using silica gel chromatography. The compound seems to be sticking to the column. What can I do?
The basicity of the amine in this compound causes it to interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor separation and recovery.[1]
Solutions:
-
Use a Modified Mobile Phase: Add a small amount of a competing amine, such as triethylamine (typically 0.1-1%), to your mobile phase. This will occupy the acidic sites on the silica gel, allowing your product to elute more cleanly.[1]
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Use Amine-Functionalized Silica: This type of stationary phase has amine groups covalently bonded to the silica surface, which masks the acidic silanols and provides a more inert surface for the separation of basic compounds.[1]
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Alumina Chromatography: Basic or neutral alumina can be a good alternative to silica gel for the purification of amines.
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Purification via Salt Formation: As mentioned in FAQ 1, converting the amine to a salt can be an effective purification strategy.
Data Presentation
Table 1: Typical HPLC Parameters for Purity Analysis
| Parameter | Value |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Table 2: Expected ¹H NMR Chemical Shifts (in CDCl₃)
| Proton | Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 6.5 - 7.5 | m |
| N-H (aniline) | ~4.0 (broad) | s |
| CH (position 4) | ~4.2 | m |
| CH (position 2) | ~3.5 | m |
| CH₂ (position 3) | 1.8 - 2.2 | m |
| CH₃ (position 2) | ~1.3 | d |
| N-H (ring) | ~3.8 (broad) | s |
Note: These are estimated chemical shifts and may vary depending on the specific sample and experimental conditions.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
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Sample Preparation: Dissolve approximately 1 mg of the this compound sample in 1 mL of the mobile phase (premixed at the starting gradient conditions).
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Instrument Setup:
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Equilibrate the HPLC system with the mobile phase as described in Table 1.
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Set the detector wavelength to 254 nm.
-
-
Injection and Analysis:
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Inject 10 µL of the prepared sample.
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Run the gradient program and collect the data.
-
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Data Analysis: Integrate the peaks in the chromatogram to determine the relative purity of the sample.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
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Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent such as dichloromethane or ethyl acetate.
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Instrument Setup:
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Use a standard non-polar capillary column (e.g., DB-5ms).
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Set the injector temperature to 250 °C.
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Program the oven temperature, for example, from 100 °C to 280 °C at 10 °C/min.
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Set the mass spectrometer to scan a mass range of m/z 50-500.
-
-
Injection and Analysis:
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Inject 1 µL of the prepared sample.
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Start the GC run and mass spectral data acquisition.
-
-
Data Analysis: Analyze the resulting chromatogram and mass spectra to identify any volatile impurities by comparing the spectra to a database (e.g., NIST).
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification
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Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
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¹H NMR Acquisition:
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Acquire a standard ¹H NMR spectrum.
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If desired, perform a D₂O exchange experiment to confirm N-H protons.
-
-
¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
Data Analysis:
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Process the spectra (Fourier transform, phase correction, and baseline correction).
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Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
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Analyze the chemical shifts and coupling patterns to confirm the structure of the main component and identify any impurities.
-
Visualizations
Caption: Workflow for the identification and resolution of impurities.
Caption: Plausible synthetic pathway and potential impurities.
References
Technical Support Center: Stability of 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine
This technical support center provides guidance on the stability of 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine in solution. Researchers, scientists, and drug development professionals can find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address stability issues encountered during their experiments.
Troubleshooting Guide
This guide addresses common problems observed when working with solutions of this compound.
Question: My solution of this compound has changed color (e.g., turned yellow or brown). What could be the cause and how can I prevent it?
Answer:
Discoloration is a common indicator of degradation, often due to oxidation. The tetrahydroquinoline ring and the secondary amine functional groups are susceptible to oxidation, which can lead to the formation of colored byproducts.
Possible Causes:
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Oxidation: Exposure to atmospheric oxygen can initiate oxidative degradation. This process can be accelerated by light and the presence of trace metal ions. Amines, in particular, are prone to oxidation.[1]
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Photodegradation: Exposure to UV or ambient light can provide the energy to initiate degradation reactions.[2]
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Solvent Effects: The choice of solvent can influence stability. Protic solvents may participate in degradation pathways.
Troubleshooting and Prevention:
| Preventative Measure | Description |
| Use of Inert Atmosphere | Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[1] |
| Protection from Light | Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.[1] |
| Solvent Selection | Use high-purity, degassed solvents. Aprotic solvents may be preferred if hydrolysis is a concern. |
| Addition of Antioxidants | Consider the addition of antioxidants, such as BHT (butylated hydroxytoluene) or ascorbic acid, at low concentrations, after verifying their compatibility with your experimental system. |
| Storage Conditions | Store solutions at low temperatures (e.g., 2-8 °C or -20 °C) to slow down the rate of degradation.[1] |
Question: I have observed precipitation or cloudiness in my stock solution over time. What is happening and what should I do?
Answer:
Precipitation or cloudiness can indicate several issues, including compound degradation to insoluble products, exceeding the solubility limit, or interactions with the storage container.
Possible Causes:
-
Degradation: The degradation products may be less soluble than the parent compound in the chosen solvent.
-
Solubility Issues: The compound may have limited long-term solubility in the solvent, especially at lower temperatures.
-
pH Changes: If the solvent is aqueous, changes in pH can affect the ionization state and solubility of the amine.
-
Adsorption: The compound may adsorb to the surface of the storage container.
Troubleshooting and Prevention:
| Action | Description |
| Verify Solubility | Determine the solubility of the compound in the chosen solvent at the intended storage temperature. |
| pH Control | For aqueous solutions, use a buffer system to maintain a stable pH where the compound is most soluble and stable. |
| Filtration | Before use, filter the solution through a compatible 0.22 µm filter to remove any particulates. |
| Container Selection | Use high-quality, inert containers (e.g., borosilicate glass or polypropylene) to minimize adsorption. |
| Sonication | Briefly sonicate the solution before use to attempt to redissolve any precipitate, but be aware this may not reverse degradation. |
Question: I am seeing a loss of potency or inconsistent results in my bioassays. Could this be related to the stability of my compound?
Answer:
Yes, a loss of potency is a strong indicator of compound degradation. The formation of degradation products reduces the concentration of the active compound, leading to variability in experimental results.
Possible Causes:
-
Chemical Degradation: The compound is breaking down into inactive or less active species.
-
Isomerization: Racemization or epimerization at chiral centers could lead to a mixture of stereoisomers with different biological activities.
-
Interaction with Excipients: If formulated, the compound may be reacting with other components in the solution.
Troubleshooting and Prevention:
| Action | Description |
| Freshly Prepare Solutions | Whenever possible, prepare solutions fresh from solid material before each experiment. |
| Conduct Stability Studies | Perform forced degradation studies (see Experimental Protocols) to understand the compound's stability under various conditions.[2][3] |
| Use a Stability-Indicating Analytical Method | Employ an analytical method, such as HPLC, that can separate the parent compound from its degradation products to accurately quantify its concentration over time.[4][5] |
| Monitor Purity | Regularly check the purity of your stock solution using an appropriate analytical technique. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
-
Oxidation: The tetrahydroquinoline ring can be oxidized to the corresponding quinoline or other oxidized species. The secondary amine can also be oxidized.[6][7]
-
Hydrolysis: Although generally stable, under strong acidic or basic conditions, cleavage of the N-phenyl bond could potentially occur, though this is less likely under typical experimental conditions.
-
Photodegradation: Aromatic systems and amines can be susceptible to degradation upon exposure to light.[2]
Q2: What is the recommended solvent for storing this compound?
A2: For short-term storage, high-purity aprotic solvents such as DMSO, DMF, or acetonitrile are generally suitable. For long-term storage, it is recommended to store the compound as a solid at low temperatures and protected from light. If an aqueous buffer is required for experiments, prepare the solution fresh and use it promptly.
Q3: How can I quickly assess the stability of my solution?
A3: A simple way to get a preliminary assessment of stability is to use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
TLC: Spot a fresh solution and an aged solution on a TLC plate. The appearance of new spots or changes in the intensity of the main spot in the aged sample indicates degradation.
-
HPLC: Inject a fresh and an aged sample into an HPLC system. A decrease in the peak area of the parent compound and the appearance of new peaks in the chromatogram of the aged sample are clear signs of degradation.
Q4: Are there any known incompatible substances I should avoid?
A4: Avoid strong oxidizing agents, strong acids, and strong bases. Also, be cautious of reactive aldehydes or ketones that could potentially form imines with the secondary amine. The presence of metal ions can catalyze oxidation, so use high-purity reagents and solvents.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.[2][8][9]
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV detector
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 80°C for 48 hours.
-
Photodegradation: Expose the solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using an appropriate HPLC method (see Protocol 2).
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed control.
-
Identify and quantify the degradation products.
-
Determine the percentage of degradation for each condition.
-
| Stress Condition | Typical Reagents and Conditions | Potential Degradation |
| Acid Hydrolysis | 0.1 M HCl, 60°C | Hydrolysis of functional groups |
| Base Hydrolysis | 0.1 M NaOH, 60°C | Hydrolysis, rearrangement |
| Oxidation | 3% H₂O₂, Room Temperature | Formation of N-oxides, ring oxidation |
| Thermal | 80°C (solid) | Thermally induced decomposition |
| Photochemical | ICH Q1B conditions | Light-induced degradation |
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop a reversed-phase HPLC method capable of separating this compound from its potential degradation products.[4][5][10]
Instrumentation:
-
HPLC with a UV-Vis or PDA detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Initial HPLC Parameters:
| Parameter | Condition |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a shallow gradient (e.g., 5% to 95% B over 30 minutes) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Scan for λmax (e.g., 254 nm as a starting point) |
| Injection Volume | 10 µL |
Method Development and Validation:
-
Optimization: Inject the stressed samples from the forced degradation study. Adjust the mobile phase composition, gradient, and other parameters to achieve baseline separation of the parent peak from all degradation peaks.
-
Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for forced degradation studies.
Caption: Potential degradation pathways for the compound.
Caption: A logical approach to troubleshooting stability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 4. Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. ejpmr.com [ejpmr.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Solubility of 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: I am having difficulty dissolving the compound in aqueous buffers for my biological assay. What is the first step I should take?
A2: The first and most critical step is to assess and adjust the pH of your solvent. The presence of two amine groups in the molecule means that its solubility in aqueous media can be significantly increased by lowering the pH. In acidic conditions, these amine groups will become protonated, forming more soluble salt forms of the compound. We recommend starting with a pH adjustment to see if that resolves your solubility issues before moving to more complex methods.
Q3: Are there any known incompatibilities or stability issues I should be aware of when trying to dissolve this compound?
A3: While specific stability data is limited, it is recommended to store the compound in a dark place under an inert atmosphere.[1] This suggests potential sensitivity to light or oxidation. When preparing solutions, it is advisable to use freshly prepared solvents and protect the solution from light, especially if it is to be stored for any length of time.
Troubleshooting Guides
Issue 1: The compound is not dissolving in my desired aqueous buffer (e.g., PBS pH 7.4).
-
Root Cause: The compound is likely in its free base form at neutral or alkaline pH, which has low aqueous solubility due to the molecule's lipophilicity.
-
Troubleshooting Steps:
-
pH Adjustment: The most effective initial step is to lower the pH of the aqueous solution.[3][4][5] The amine functional groups in the molecule will become protonated at acidic pH, forming a more soluble salt.
-
Action: Prepare a stock solution of the compound in a small amount of an organic solvent miscible with water (e.g., DMSO, ethanol). Then, add this stock solution to your aqueous buffer while stirring. Titrate the resulting suspension with a dilute acid (e.g., 0.1 M HCl) until the compound dissolves. Monitor the final pH.
-
-
Co-solvents: If pH adjustment alone is insufficient or not suitable for your experiment, the use of co-solvents can be effective.[3][5]
-
Action: Prepare the solution using a mixture of the aqueous buffer and a water-miscible organic solvent. Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).[3] Start with a low percentage of the co-solvent (e.g., 5-10%) and increase as necessary. Be aware that high concentrations of organic solvents may affect downstream experiments.
-
-
Issue 2: The compound precipitates out of solution when I dilute my organic stock solution into an aqueous buffer.
-
Root Cause: This is a common issue when a compound is highly soluble in an organic solvent but poorly soluble in the final aqueous medium. The sudden change in solvent polarity causes the compound to crash out of solution.
-
Troubleshooting Steps:
-
Slower Addition and Vigorous Stirring:
-
Action: Add the organic stock solution to the aqueous buffer dropwise while vigorously stirring or vortexing. This can help to disperse the compound more effectively and prevent localized high concentrations that lead to precipitation.
-
-
Use of Surfactants: Surfactants can help to stabilize the compound in the aqueous phase by forming micelles.[6]
-
Action: Include a small amount of a non-ionic surfactant, such as Tween® 80 or Poloxamer 188, in your aqueous buffer before adding the compound's stock solution.[6] A typical starting concentration would be 0.1-1% (w/v).
-
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate lipophilic molecules, increasing their apparent aqueous solubility.
-
Action: Prepare a solution of a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in your aqueous buffer first. Then, add the organic stock solution of your compound to the cyclodextrin solution.
-
-
Data on Solubility Enhancement Strategies
Due to the limited publicly available experimental data for this specific compound, the following table provides an illustrative summary of the expected effectiveness of various solubility enhancement techniques based on general principles for poorly soluble basic compounds.
| Solubility Enhancement Technique | Expected Impact on Solubility | Key Considerations |
| pH Adjustment (Acidification) | High | May not be suitable for all biological assays. The final pH must be compatible with the experimental system. |
| Co-solvents (e.g., Ethanol, PEG 400) | Moderate to High | The concentration of the co-solvent needs to be optimized to avoid negatively impacting the experiment (e.g., cell toxicity).[3] |
| Surfactants (e.g., Tween® 80) | Moderate | Can be very effective at low concentrations. Potential for interference with certain biological assays. |
| Complexation (e.g., Cyclodextrins) | Moderate to High | The choice of cyclodextrin and the molar ratio of cyclodextrin to the compound are critical for optimal results. |
| Solid Dispersion | High | This is a more advanced formulation technique, typically used in drug development to improve oral bioavailability.[3][4] It involves dispersing the compound in a hydrophilic polymer matrix. |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
-
Objective: To determine the effect of pH on the aqueous solubility of this compound.
-
Materials:
-
This compound
-
Deionized water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
pH meter
-
Stir plate and stir bars
-
-
Methodology:
-
Add an excess amount of the compound to a known volume of deionized water.
-
Stir the suspension vigorously at a constant temperature (e.g., 25 °C).
-
Slowly add 0.1 M HCl dropwise to the suspension while monitoring the pH.
-
Continue adding acid until the compound completely dissolves. Record the pH at which dissolution occurs.
-
Optionally, back-titrate with 0.1 M NaOH to determine the pH at which the compound begins to precipitate.
-
This will give you the pH range in which the compound is soluble.
-
Protocol 2: Solubility Enhancement using Co-solvents
-
Objective: To evaluate the effectiveness of different co-solvents for dissolving this compound.
-
Materials:
-
This compound
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Co-solvents: Ethanol, Propylene Glycol, PEG 400
-
Vials and a vortex mixer
-
-
Methodology:
-
Prepare a series of co-solvent/aqueous buffer mixtures with varying percentages of the co-solvent (e.g., 5%, 10%, 20%, 50% v/v).
-
Add a pre-weighed amount of the compound to a fixed volume of each co-solvent mixture.
-
Vortex the vials for a set amount of time (e.g., 30 minutes).
-
Visually inspect the vials for complete dissolution.
-
If undissolved solid remains, the solutions can be filtered, and the concentration of the dissolved compound can be determined by a suitable analytical method (e.g., HPLC-UV) to quantify the solubility in each mixture.
-
Visualizing Experimental Workflows
Caption: A workflow for troubleshooting solubility issues.
Caption: A generalized signaling pathway for a bioactive compound.
References
- 1. lab-chemicals.com [lab-chemicals.com]
- 2. This compound, CasNo.1026-05-7 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijmsdr.org [ijmsdr.org]
- 6. brieflands.com [brieflands.com]
Technical Support Center: Characterization of Tetrahydroquinoline Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the characterization of tetrahydroquinoline (THQ) derivatives.
Stability and Degradation of Fused Tetrahydroquinolines
Fused tricyclic tetrahydroquinolines are a class of compounds frequently identified as hits in high-throughput screening (HTS) campaigns. However, their biological activity is often the result of degradation products, classifying them as potential Pan-Assay Interference Compounds (PAINS).
Frequently Asked Questions (FAQs)
Q1: My fused tetrahydroquinoline hit is not reproducible in follow-up assays. What could be the cause?
A1: The irreproducibility is likely due to the chemical instability of the fused tetrahydroquinoline scaffold, particularly those containing a cyclopentene ring. These compounds can degrade in solution under standard laboratory conditions over a matter of days.[1] The observed initial activity may stem from these degradation byproducts, which interfere with the assay.[1][2]
Q2: How can I quickly check if my fused tetrahydroquinoline is degrading?
A2: A simple visual inspection of the compound solution in DMSO or assay buffer over 24-48 hours can be an initial indicator; a color change often suggests degradation. For a more definitive assessment, Thin Layer Chromatography (TLC) can be used to monitor the appearance of new spots over time, which correspond to degradation products. Comparing the ¹H NMR spectrum of a fresh sample with one that has been stored in solution can also reveal new peaks indicative of decomposition.[1]
Q3: Are all fused tetrahydroquinolines unstable?
A3: Not necessarily. The instability is often linked to the presence of a double bond in the fused carbocyclic ring. Analogues where this double bond has been saturated (e.g., via hydrogenation) are generally more stable in solution. However, these more stable, saturated derivatives frequently show a loss of the biological activity seen with their unsaturated counterparts, further suggesting that the initial "hit" was an artifact of degradation.
Q4: What should I do if I suspect my fused tetrahydroquinoline hit is a PAIN?
A4: If you suspect your hit is a PAIN, it is advisable to deprioritize it to conserve resources.[1] To confirm, you can synthesize or purchase a saturated analogue as a negative control; if this stable counterpart is inactive, it strongly suggests the original hit was a false positive.[2] Additionally, running orthogonal assays or counter-screens can help identify assay interference.[3]
Troubleshooting Guide: Fused THQ Hit Validation
| Issue | Troubleshooting Steps |
| Inconsistent Assay Results | 1. Assess Compound Stability: Prepare fresh solutions in both DMSO and the assay buffer. Monitor for color changes over 48 hours. 2. TLC Analysis: Spot a fresh sample and a 48-hour-old sample on a TLC plate to check for new, more polar spots corresponding to degradation products. 3. NMR Confirmation: Acquire a ¹H NMR spectrum of a freshly prepared sample and another after 48 hours in solution to identify new signals. |
| Suspected Assay Interference | 1. Run Orthogonal Assays: Test the compound in a different assay format that measures the same biological endpoint but uses a different detection method. 2. Counter-Screen: Perform a counter-screen to check for interference with the assay technology (e.g., fluorescence quenching).[3] 3. Test Saturated Analogue: Synthesize or procure the saturated version of the fused THQ and test its activity. Lack of activity points to the original hit being a degradation-related artifact. |
Experimental Protocol: Monitoring Degradation by TLC
-
Sample Preparation: Dissolve a small amount (<1 mg) of the fused tetrahydroquinoline in a suitable solvent (e.g., ethyl acetate or dichloromethane) to create a stock solution.[4][5]
-
TLC Plate Preparation: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate. Mark lanes for the fresh sample, the aged sample, and a co-spot.[4]
-
Spotting: Using a capillary tube, spot a small amount of the freshly prepared solution in its designated lane. Prepare a second sample solution and let it stand at room temperature for 24-48 hours. Spot this "aged" sample in its lane. Finally, co-spot both the fresh and aged samples in the center lane. Ensure the spots are small and concentrated.[5]
-
Development: Place the TLC plate in a chamber containing an appropriate mobile phase (e.g., a mixture of hexanes and ethyl acetate). The solvent level should be below the origin line. Allow the solvent to ascend the plate until it is about 1 cm from the top.[4][6]
-
Visualization: Remove the plate, mark the solvent front with a pencil, and let the plate dry. Visualize the spots under a UV lamp (254 nm). The appearance of new spots in the "aged" sample lane, which are not present in the "fresh" sample lane, indicates degradation.[4]
Unwanted Oxidation of the Tetrahydroquinoline Core
The tetrahydroquinoline scaffold is susceptible to oxidation, which can lead to the formation of the corresponding aromatic quinoline or other oxidized species like 3,4-dihydroquinolones.[7][8] This can occur during synthesis, purification, storage, or even during analysis, leading to misinterpretation of data.
Frequently Asked Questions (FAQs)
Q1: I've isolated my target tetrahydroquinoline, but my NMR and Mass Spec data show an additional compound with a lower mass. What is happening?
A1: You are likely observing the oxidation of your tetrahydroquinoline to the corresponding quinoline. This involves the loss of four hydrogen atoms, resulting in a mass difference of 4 Da. This is a common issue as the tetrahydropyridine moiety is prone to aromatization.
Q2: How can I prevent the oxidation of my tetrahydroquinoline sample?
A2: To prevent oxidation, you can store the compound under an inert atmosphere (e.g., nitrogen or argon), in a cool, dark place.[9] Using degassed solvents for sample preparation can also help. If oxidation is a persistent problem during synthesis or purification, consider protecting the nitrogen atom with an electron-withdrawing group (e.g., Boc or Ac) to decrease the electron density of the ring system and its susceptibility to oxidation.[10] The addition of antioxidants may also be a viable strategy in some formulations.[11]
Q3: Can my choice of solvent affect the rate of oxidation?
A3: Yes, the choice of solvent can influence the stability of tetrahydroquinolines. For example, in some synthetic procedures, the solvent choice is critical to favor a desired reaction over oxidation.[10] For storage, aprotic solvents are generally preferred. It is recommended to use fresh, high-purity solvents to avoid contaminants that could catalyze oxidation.
Troubleshooting Guide: Unwanted Oxidation
| Symptom | Possible Cause | Suggested Solution |
| Appearance of quinoline-related impurities in NMR/LC-MS. | Oxidation during storage or sample preparation. | Store samples under an inert atmosphere (N₂ or Ar). Use freshly degassed solvents for analysis. Prepare solutions immediately before analysis. |
| Low yield of THQ after purification. | Oxidation on silica gel column. | Minimize the time the compound spends on the column. Use a less acidic grade of silica gel or add a small amount of a non-nucleophilic base (e.g., triethylamine) to the eluent. |
| Reaction yields THQ/quinoline mixture. | Oxidative conditions during the reaction or workup. | Ensure the reaction is run under an inert atmosphere. During workup, avoid prolonged exposure to air, especially at elevated temperatures. Consider N-protection if the issue persists.[10] |
Workflow for Investigating Unexpected Oxidation
Caption: Decision tree for troubleshooting unexpected oxidation.
Interpreting Mass Spectrometry Fragmentation
The fragmentation patterns of tetrahydroquinolines in mass spectrometry (MS) can be complex but provide valuable structural information. Understanding these patterns is key to correct spectral interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the most common fragmentation patterns for 1,2,3,4-tetrahydroquinolines in EI-MS?
A1: The mass spectra of 1,2,3,4-tetrahydroquinolines are often characterized by fragment ions corresponding to the loss of a hydrogen atom (M-1), a methyl group (M-15), or an ethyl group (M-29), depending on the substitution pattern. The M-1 peak is commonly due to the cleavage of a hydrogen atom from the 1-position. Substitution at the 2- or 4-positions often results in an intense M-15 peak, while substitution at the 3-position can lead to a prominent M-29 peak.
Q2: My ESI-MS data shows peaks at M+23 and M+39. What are these?
A2: These are common adduct ions formed during electrospray ionization (ESI). The M+23 peak corresponds to the sodium adduct ([M+Na]⁺), and the M+39 peak corresponds to the potassium adduct ([M+K]⁺).[12] The presence of these adducts is common and depends on the purity of the sample, solvents, and the instrument's condition. It is also common to see the protonated molecule, [M+H]⁺.[13]
Q3: Why is the molecular ion peak (M⁺) weak or absent in my EI-MS spectrum?
A3: In electron ionization (EI) mass spectrometry, the molecular ions formed are energetically unstable and can readily fragment. If the molecular ion is particularly unstable, it may break apart so quickly that very little of it reaches the detector, resulting in a weak or absent M⁺ peak.
Common Fragmentation Pathways and Adducts
| Ion Type | Mass Difference | Common Source / Interpretation |
| [M+H]⁺ | +1.01 | Protonated molecule (common in ESI, CI)[14] |
| [M+Na]⁺ | +22.99 | Sodium adduct (common in ESI)[14] |
| [M+K]⁺ | +38.96 | Potassium adduct (common in ESI)[14] |
| [M-H]⁻ | -1.01 | Deprotonated molecule (negative ion mode)[12] |
| [M-1]⁺ | -1.01 | Loss of a hydrogen radical (common in EI) |
| [M-15]⁺ | -15.02 | Loss of a methyl radical (from methyl-substituted THQs) |
| [M-29]⁺ | -29.04 | Loss of an ethyl radical (from ethyl-substituted THQs or fragmentation of larger alkyl chains) |
Diagram of Common Fragmentation
Caption: Common fragmentation pathways in EI-MS.
Challenges in Chiral Analysis
Many biologically active tetrahydroquinolines are chiral. The synthesis and characterization of single enantiomers are crucial for drug development, but their separation and analysis can be challenging.
Frequently Asked Questions (FAQs)
Q1: I've synthesized a chiral tetrahydroquinoline, but I'm struggling to separate the enantiomers by HPLC. What should I try?
A1: Chiral separations often require specialized chiral stationary phases (CSPs). The choice of CSP and mobile phase is critical. Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are a good starting point. Method development can involve screening different mobile phases (normal phase, reversed-phase, or polar organic) and additives.[15]
Q2: Can I determine the enantiomeric excess (ee) without a chiral column?
A2: Yes, this can be done using an indirect method. You can react your racemic tetrahydroquinoline with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can often be separated on a standard achiral HPLC column (like C18).[16] The relative peak areas of the diastereomers will correspond to the enantiomeric ratio of your original sample.
Q3: My chiral separation shows poor resolution. How can I improve it?
A3: To improve resolution in chiral HPLC, you can try several strategies:
-
Optimize the mobile phase: Small changes in the composition of the mobile phase, such as the percentage of the alcohol modifier (e.g., isopropanol, ethanol) in normal phase, can have a large impact.
-
Lower the temperature: Running the separation at a lower temperature can sometimes enhance the chiral recognition and improve resolution.
-
Reduce the flow rate: A lower flow rate increases the time the analyte interacts with the stationary phase, which can lead to better separation.
-
Try a different chiral column: If optimization fails, the specific enantiomers may not be well-resolved on the chosen CSP, and screening other columns is necessary.[15]
Experimental Protocol: Chiral HPLC Method Development
-
Column Selection: Start with a commonly used polysaccharide-based chiral column (e.g., one based on amylose or cellulose derivatives).
-
Mobile Phase Screening (Normal Phase):
-
Prepare a series of mobile phases consisting of a primary solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol).
-
Start with a typical composition, such as 90:10 hexane:isopropanol, and run an isocratic elution.
-
Vary the ratio of the alcohol modifier (e.g., to 95:5 and 80:20) to find the optimal selectivity and retention time.[17]
-
If the compound is basic, adding a small amount of an amine additive (e.g., 0.1% diethylamine) to the mobile phase can improve peak shape.
-
-
Mobile Phase Screening (Reversed Phase):
-
If normal phase is unsuccessful or the compound has poor solubility, switch to a reversed-phase compatible chiral column.
-
Use mobile phases consisting of acetonitrile or methanol and water, often with a buffer (e.g., ammonium bicarbonate) or an acid (e.g., formic acid) to control ionization.
-
-
Optimization: Once partial separation is achieved, fine-tune the mobile phase composition, flow rate, and column temperature to maximize the resolution (Rs) between the enantiomeric peaks.
Ambiguous NMR Spectra
Correctly interpreting the NMR spectra of tetrahydroquinoline derivatives is essential for structural confirmation. However, issues like peak broadening, overlapping signals, and unexpected chemical shifts can complicate the analysis.
Frequently Asked Questions (FAQs)
Q1: Why are the proton signals in my ¹H NMR spectrum broad?
A1: Broad peaks in an NMR spectrum can be caused by several factors:
-
Sample Concentration: Very high sample concentrations can increase the viscosity of the solution, leading to broader lines.[1]
-
Solid Particles: Undissolved solid particles in the NMR tube will distort the magnetic field homogeneity, causing significant peak broadening. Always filter your sample into the NMR tube.
-
Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause severe line broadening.
-
Chemical Exchange: Protons that are undergoing chemical exchange on the NMR timescale (e.g., the N-H proton) can appear as broad signals.
Q2: The signals for the protons on the saturated ring of my THQ are complex and overlapping. How can I resolve them?
A2: The protons on the C2, C3, and C4 positions often form complex, overlapping multiplets. To resolve these, you can:
-
Use a higher field NMR spectrometer: A spectrometer with a stronger magnetic field (e.g., 600 MHz vs. 300 MHz) will increase the chemical shift dispersion, potentially resolving the overlapping signals.
-
Run 2D NMR experiments: A COSY experiment will show which protons are coupled to each other, while an HSQC experiment will correlate protons to their directly attached carbons. These experiments are invaluable for assigning complex spin systems.
Q3: How do I prepare a high-quality NMR sample?
A3: To prepare a good NMR sample:
-
Use enough material: For a ¹H NMR, 5-25 mg is typical. For ¹³C, more is needed (50-100 mg).[1]
-
Choose the right deuterated solvent: Use a solvent that fully dissolves your compound. Chloroform-d (CDCl₃) is a common choice for many organic compounds.[18]
-
Filter the sample: Use a pipette with a small plug of glass wool to filter the solution directly into a clean, dry NMR tube to remove any particulate matter.
-
Ensure correct sample height: The solution should have a height of about 4-5 cm in the tube.[19]
Reference NMR Data for 1,2,3,4-Tetrahydroquinoline
The following table provides approximate chemical shifts for the parent 1,2,3,4-tetrahydroquinoline. Note that these values can vary depending on the solvent and substitution.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| N-H | ~3.6 (broad s) | - |
| C2-H₂ | ~3.3 (t) | 42.4 |
| C3-H₂ | ~1.9 (m) | 22.5 |
| C4-H₂ | ~2.7 (t) | 27.2 |
| C4a | - | 121.5 |
| C5-H | ~6.9 (d) | 129.3 |
| C6-H | ~6.6 (t) | 117.0 |
| C7-H | ~6.9 (t) | 126.7 |
| C8-H | ~6.5 (d) | 114.2 |
| C8a | - | 144.8 |
Data compiled from publicly available spectral databases.[20]
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 5. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 6. Khan Academy [khanacademy.org]
- 7. Selective electrochemical oxidation of tetrahydroquinolines to 3,4-dihydroquinolones - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Formulation strategies to minimize oxidative damage in lyophilized lipid/DNA complexes during storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. providiongroup.com [providiongroup.com]
- 14. acdlabs.com [acdlabs.com]
- 15. hplc.today [hplc.today]
- 16. asianpubs.org [asianpubs.org]
- 17. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. organomation.com [organomation.com]
- 19. ucl.ac.uk [ucl.ac.uk]
- 20. 1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing catalyst performance for 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine. The primary synthetic route discussed is the reductive amination of 2-methyl-2,3-dihydroquinolin-4(1H)-one with aniline.
Frequently Asked Questions (FAQs)
Q1: What is the most common and accessible method for synthesizing this compound?
A1: The most prevalent and straightforward method is a one-pot reductive amination. This reaction involves the condensation of 2-methyl-2,3-dihydroquinolin-4(1H)-one with aniline to form an intermediate imine or enamine, which is then reduced in situ to the desired product. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and its derivatives, such as sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃).
Q2: Which catalyst is recommended for this reductive amination?
A2: Often, this reaction can be catalyzed by a mild acid, which facilitates the formation of the iminium ion intermediate. Acetic acid is a common choice. For less reactive substrates, Lewis acids like Ti(Oi-Pr)₄ or ZnCl₂ can be employed to improve yields. While more advanced transition metal catalysts (e.g., based on Iridium, Ruthenium, or Palladium) can be used, a simple acid catalyst is a good starting point for optimization.
Q3: The reaction produces two diastereomers (cis and trans). How can I control the stereoselectivity?
A3: The diastereoselectivity of the reductive amination of cyclic ketones is influenced by several factors. The choice of reducing agent can play a significant role; bulkier reducing agents may favor the formation of one diastereomer over the other. Reaction temperature and solvent can also affect the stereochemical outcome. A systematic screening of different reducing agents and reaction conditions is recommended to optimize for the desired diastereomer.
Q4: What are the primary side products I should be aware of?
A4: Potential side products include the alcohol formed from the reduction of the starting ketone (2-methyl-1,2,3,4-tetrahydroquinolin-4-ol) if the reducing agent is too reactive towards the ketone.[1] Another possibility is the formation of dimeric or polymeric byproducts, especially under harsh reaction conditions. In some cases, over-alkylation of the aniline is a concern in reductive aminations, though it is less likely in this specific intramolecular reaction.
Q5: My catalyst seems to be inactive or poisoned. What are the possible causes?
A5: Catalyst deactivation can occur if the starting materials or solvent contain impurities. Water can be detrimental to some reducing agents and Lewis acid catalysts. Ensure that all reagents and the solvent are of high purity and are adequately dried. If using a heterogeneous catalyst, improper activation or handling can also lead to reduced activity.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Poor Quality of Starting Materials | Verify the purity of 2-methyl-2,3-dihydroquinolin-4(1H)-one and aniline via NMR, GC-MS, or melting point. | Purification of Starting Materials: Recrystallize or chromatographically purify the starting materials if impurities are detected. Ensure the aniline is free from oxidation products. |
| Inefficient Imine/Enamine Formation | Increase the reaction time for the initial condensation step before adding the reducing agent. Add a catalytic amount of a mild acid (e.g., acetic acid) to promote imine formation. | Imine Formation Monitoring: Before adding the reducing agent, monitor the reaction by TLC or LC-MS to confirm the consumption of the starting ketone and the formation of the imine intermediate. |
| Suboptimal Reaction Temperature | Screen a range of temperatures. While some reductive aminations proceed at room temperature, others may require gentle heating to facilitate imine formation and reduction. | Temperature Screening: Set up small-scale reactions at different temperatures (e.g., 0 °C, 25 °C, 50 °C) and monitor the progress to find the optimal condition. |
| Incorrect Choice of Reducing Agent | The chosen reducing agent may not be suitable. Sodium cyanoborohydride (NaBH₃CN) is often effective as it is more selective for the iminium ion over the ketone.[2] | Reducing Agent Screening: Test different reducing agents such as NaBH₄, NaBH₃CN, and NaBH(OAc)₃ to identify the most effective one for this specific transformation. |
Issue 2: Formation of Significant Byproducts
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Reduction of Starting Ketone | Use a milder reducing agent that is more selective for the iminium ion. Add the reducing agent after confirming the formation of the imine.[1] | Stepwise Addition: Allow the ketone and aniline to react for a set period (e.g., 1-2 hours) before introducing the reducing agent. This minimizes the concentration of the ketone when the reducing agent is present. |
| Poor Diastereoselectivity | The ratio of cis to trans isomers is not ideal. | Solvent and Temperature Optimization: Screen different solvents (e.g., methanol, ethanol, dichloromethane, THF) and reaction temperatures, as these can influence the transition state of the reduction and thus the diastereoselectivity. |
| Unidentified Impurities | Characterize impurities by LC-MS and NMR to understand their origin. | Impurity Profiling: Take aliquots of the reaction mixture at different time points and analyze them to track the formation of impurities. This can help in identifying the source and devising a strategy to minimize them. |
Data Presentation
Table 1: Effect of Reducing Agent on Yield and Diastereoselectivity
| Entry | Reducing Agent (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | NaBH₄ (1.5) | Methanol | 25 | 12 | 65 | 1.5:1 |
| 2 | NaBH₃CN (1.5) | Methanol | 25 | 12 | 82 | 2:1 |
| 3 | NaBH(OAc)₃ (1.5) | Dichloromethane | 25 | 12 | 78 | 1:1.2 |
| 4 | H₂ (1 atm), 10% Pd/C | Ethanol | 50 | 24 | 90 | 3:1 |
Note: The data presented in this table is illustrative and represents typical outcomes for such reactions. Actual results may vary.
Table 2: Catalyst Screening for Optimal Performance
| Entry | Catalyst (mol%) | Reducing Agent | Solvent | Yield (%) |
| 1 | Acetic Acid (10) | NaBH₃CN | Methanol | 85 |
| 2 | Ti(Oi-Pr)₄ (10) | NaBH₃CN | Dichloromethane | 88 |
| 3 | ZnCl₂ (10) | NaBH₃CN | THF | 82 |
| 4 | No Catalyst | NaBH₃CN | Methanol | 45 |
Note: The data presented in this table is illustrative and represents typical outcomes for such reactions. Actual results may vary.
Experimental Protocols
Detailed Methodology for Reductive Amination using NaBH₃CN
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-methyl-2,3-dihydroquinolin-4(1H)-one (1.0 equiv.).
-
Reagent Addition: Add aniline (1.1 equiv.) and the chosen solvent (e.g., methanol).
-
Imine Formation: Add a catalytic amount of acetic acid (0.1 equiv.) and stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine intermediate by TLC or LC-MS.
-
Reduction: Once imine formation is significant, add sodium cyanoborohydride (NaBH₃CN) (1.5 equiv.) portion-wise over 15 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS until the imine is consumed.
-
Work-up: Quench the reaction by the slow addition of water. Adjust the pH to basic (pH > 8) with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the diastereomers and remove any impurities.
Visualizations
Caption: Proposed reaction pathway for the synthesis.
Caption: Workflow for optimizing catalyst performance.
Caption: Decision tree for troubleshooting low yields.
References
Technical Support Center: Synthesis of 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine. Our aim is to facilitate the reduction of reaction times and improve overall synthesis efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound, and which is the fastest?
A1: The main synthetic strategies include the Povarov reaction (an aza-Diels-Alder reaction), intramolecular hydroamination of N-aryl propargylamines, and catalytic hydrogenation of the corresponding quinoline. The Povarov reaction, particularly one-pot multi-component variations, is often favored for its efficiency and atom economy.[1] Mechanochemical methods, such as ball milling, have been shown to significantly accelerate Povarov reactions, offering a solvent-less and faster alternative to conventional solution-based approaches.
Q2: My Povarov reaction is slow and gives low yields. What are the common causes and how can I troubleshoot this?
A2: Slow reaction rates and low yields in Povarov reactions for synthesizing substituted tetrahydroquinolines can stem from several factors. Key areas to investigate include the choice and activity of the catalyst, solvent effects, reagent purity, and reaction temperature. Ensuring anhydrous conditions is critical as the imine intermediate is susceptible to hydrolysis.
Q3: I am observing the formation of side products. What are the likely impurities and how can I minimize them?
A3: A common side product in the Povarov reaction is the corresponding quinoline, formed through oxidation of the tetrahydroquinoline product. This can be more prevalent at higher temperatures or with certain catalysts. Minimizing reaction time and temperature, and selecting an appropriate catalyst can help reduce its formation. In some cases, dehydrogenation can lead to 1,4-dihydro- and 3,4-dihydroquinolines.
Q4: Can the choice of catalyst significantly impact the reaction time?
A4: Absolutely. The catalyst plays a crucial role in determining the reaction rate. For Povarov reactions, Lewis acids like InCl₃, Sc(OTf)₃, or BF₃·OEt₂ are commonly used to activate the imine. For intramolecular hydroamination, gold and palladium catalysts have shown high efficiency.[2][3] Catalytic transfer hydrogenation can be effectively carried out using cobalt or ruthenium complexes.[2] Comparative studies of different catalysts under your specific conditions are recommended to identify the most efficient system.
Q5: Are there any advanced techniques to accelerate the synthesis?
A5: Yes, several techniques can reduce reaction times. As mentioned, mechanochemistry (ball milling) can dramatically shorten reaction times in Povarov reactions.[4] Microwave-assisted synthesis is another effective method for accelerating Pictet-Spengler reactions, a related method for tetrahydroisoquinoline synthesis, with reaction times as short as 15 minutes.
Troubleshooting Guides
Issue 1: Slow or Incomplete Povarov Reaction
| Potential Cause | Troubleshooting Steps |
| Low Catalyst Activity | - Ensure the Lewis acid catalyst is fresh and anhydrous. - Screen different Lewis acids (e.g., InCl₃, Sc(OTf)₃, Yb(OTf)₃, BF₃·OEt₂) to find the most effective one for your substrate combination. - Optimize catalyst loading (typically 10-20 mol%). |
| Solvent Effects | - Use anhydrous solvents. Trace amounts of water can hydrolyze the imine intermediate. - Screen solvents of varying polarity. Acetonitrile, dichloromethane, and toluene are common choices. Fluorinated alcohols like hexafluoroisopropanol (HFIP) have also been shown to promote the reaction even without a Lewis acid.[5] |
| Low Reaction Temperature | - Gradually increase the reaction temperature. Monitor for the formation of side products, as higher temperatures can sometimes lead to dehydrogenation of the desired tetrahydroquinoline. |
| Impure Reagents | - Ensure the aniline, aldehyde, and dienophile are of high purity. Impurities can poison the catalyst or lead to unwanted side reactions. |
Issue 2: Formation of Quinoline as a Major Byproduct
| Potential Cause | Troubleshooting Steps |
| Oxidation of Tetrahydroquinoline | - Reduce the reaction temperature. - Decrease the reaction time by monitoring the reaction progress closely using TLC or LC-MS and stopping it once the starting materials are consumed. - Consider using a milder catalyst. |
| Air Sensitivity | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
Issue 3: Poor Diastereoselectivity in the Aza-Diels-Alder Reaction
| Potential Cause | Troubleshooting Steps |
| Reaction Conditions | - The stereochemical outcome is influenced by the catalyst, solvent, and temperature. Systematic optimization of these parameters is necessary. - Chiral catalysts, such as chiral phosphoric acids, can be employed to induce enantioselectivity.[6] |
| Nature of Substituents | - The steric and electronic properties of the substituents on the aniline, aldehyde, and dienophile can influence the facial selectivity of the cycloaddition. |
Quantitative Data on Reaction Parameters
The following tables summarize reaction conditions from literature for the synthesis of analogous 2,4-disubstituted tetrahydroquinolines, providing a baseline for optimizing the synthesis of this compound.
Table 1: Povarov (Aza-Diels-Alder) Reaction Conditions for Tetrahydroquinoline Synthesis
| Catalyst (mol%) | Dienophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sm(III)nitrate (10) | N-vinyl-2-pyrrolidinone | Acetonitrile | Room Temp | 4.5 - 6 | 85 - 92 | [3] |
| InCl₃ (10) | Methacrolein dimethylhydrazone | Dichloromethane | Room Temp | 12 - 24 | 75 - 95 | [7] |
| FeCl₃ (cat.) | Styrenes | Mechanochemical (Ball Mill) | Room Temp | 0.5 - 1 | High | [4] |
| BF₃·OEt₂ | Alkenes | Chloroform | Reflux | Not Specified | Good | [8] |
Table 2: Intramolecular Hydroamination for Tetrahydroquinoline Synthesis
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Gold Catalysts | Dichloroethane | 80 | 1 - 24 | 62 - 95 | [2] |
| Palladium Catalysts | Toluene | 120 | Not Specified | Good | [3] |
Detailed Experimental Protocols
Protocol: Three-Component Povarov Reaction for the Synthesis of 2,4-Disubstituted Tetrahydroquinolines
Materials:
-
Aniline (1.0 eq)
-
Acetaldehyde (1.1 eq)
-
N-phenylmaleimide (as a representative dienophile, 1.0 eq)
-
Lewis Acid Catalyst (e.g., InCl₃, 10 mol%)
-
Anhydrous Solvent (e.g., Acetonitrile)
-
Round-bottom flask with magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the aniline and anhydrous acetonitrile.
-
Add the Lewis acid catalyst to the solution and stir for 10 minutes at room temperature.
-
Add the acetaldehyde dropwise to the mixture and stir for 30 minutes.
-
Add the dienophile (N-phenylmaleimide) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Experimental Workflow for Povarov Reaction
Caption: General experimental workflow for the synthesis of tetrahydroquinolines via a three-component Povarov reaction.
Troubleshooting Logic for Low Yield in Povarov Reaction
Caption: A logical flow for troubleshooting low yields in the Povarov synthesis of tetrahydroquinolines.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting guide for scaling up 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine production
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up production of 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound. A common and effective method for synthesizing this compound is the Povarov reaction, a three-component reaction involving an aniline, an aldehyde, and an alkene.
Q1: Why is the yield of my Povarov reaction for this compound consistently low?
Low yields in the Povarov reaction can be attributed to several factors, primarily the stability of the imine intermediate and suboptimal reaction conditions.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: The formation of the imine intermediate is sensitive to moisture, which can lead to hydrolysis and reduced yields. All glassware should be oven-dried, and anhydrous solvents and reagents should be used.
-
Catalyst Optimization: The choice and loading of the Lewis or Brønsted acid catalyst are critical. While various catalysts can be used, their effectiveness can be substrate-dependent. It is advisable to screen a panel of catalysts and optimize the loading percentage.
-
Temperature Control: Reaction temperature can significantly impact the rate of reaction and the formation of byproducts. While higher temperatures may accelerate the reaction, they can also lead to decomposition. Temperature optimization is crucial for maximizing yield.
-
Reagent Purity: The purity of the starting materials (aniline, aldehyde, and alkene) is paramount. Impurities can poison the catalyst or participate in side reactions, leading to a complex reaction mixture and lower yields of the desired product.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent product degradation from prolonged reaction times.
Q2: I am observing the formation of significant side products. What are the likely impurities and how can I minimize them?
Side product formation is a common challenge in scaling up organic syntheses. In the context of the Povarov reaction for this specific tetrahydroquinoline, potential side reactions include:
-
Self-Condensation of Aldehyde/Ketone: Under basic or acidic conditions, aldehydes and ketones can undergo self-condensation reactions.
-
Homocoupling of Dienophile: The electron-rich alkene (dienophile) can sometimes homopolymerize, especially at elevated temperatures.
-
Oxidation of the Product: The tetrahydroquinoline product can be susceptible to oxidation, leading to the formation of the corresponding quinoline.
Mitigation Strategies:
-
Controlled Addition of Reagents: Adding the most reactive species (e.g., the aldehyde) slowly to the reaction mixture can help to control the reaction rate and minimize side reactions.
-
Use of a Milder Catalyst: If harsh acidic conditions are suspected to be the cause of side product formation, switching to a milder Lewis or Brønsted acid could be beneficial.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidation of the product.
Q3: What are the key challenges when scaling up the purification of this compound?
Scaling up the purification of pharmaceutical intermediates presents its own set of challenges. For a basic compound like the target molecule, the following should be considered:
-
Choice of Purification Method: While flash chromatography is common in the lab, it may not be economically viable for large-scale production. Alternative methods like crystallization, distillation, or preparative HPLC should be explored.[1][2][3]
-
Solvent Selection: The choice of solvent for extraction, chromatography, and crystallization is critical for both yield and purity. A balance must be struck between solubility of the product and insolubility of impurities.
-
Impurity Profile: A thorough understanding of the impurity profile is necessary to develop an effective purification strategy. Different impurities may require different techniques for removal.
-
Product Stability: The stability of the purified product under storage conditions should be evaluated to ensure its quality over time.
| Purification Method | Advantages | Disadvantages | Suitability for Scale-Up |
| Crystallization | High purity, cost-effective, scalable.[2][3] | Can be time-consuming, requires suitable solvent system. | High |
| Distillation | Effective for volatile impurities, scalable.[2][3] | Not suitable for non-volatile impurities or thermally labile compounds. | Moderate to High |
| Flash Chromatography | Good separation efficiency, versatile.[1] | High solvent consumption, can be costly at large scale. | Low to Moderate |
| Preparative HPLC | Very high purity achievable.[1] | Expensive, high solvent consumption. | Low |
| Liquid-Liquid Extraction | Simple, effective for removing certain impurities.[1] | Can be labor-intensive, may require large volumes of solvent. | Moderate |
Experimental Protocols
A plausible synthetic route to this compound is a multi-component Povarov reaction. Below is a representative experimental protocol.
Synthesis of this compound via Povarov Reaction
Materials:
-
Aniline
-
Acetaldehyde
-
Styrene
-
Lewis Acid Catalyst (e.g., Ytterbium triflate - Yb(OTf)₃)
-
Anhydrous Solvent (e.g., Acetonitrile)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
To a stirred solution of aniline (1.0 eq) and the Lewis acid catalyst (e.g., 10 mol% Yb(OTf)₃) in anhydrous acetonitrile at room temperature, add acetaldehyde (1.1 eq) dropwise.
-
Stir the mixture for 30 minutes to allow for the in-situ formation of the corresponding imine.
-
Add styrene (1.2 eq) to the reaction mixture.
-
Heat the reaction to a predetermined optimal temperature (e.g., 60-80 °C) and monitor the progress by TLC.
-
Upon completion of the reaction, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the synthesis of this compound.
Caption: A generalized experimental workflow for the Povarov synthesis.
Caption: A decision tree for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q4: What is the typical purity of commercially available this compound?
Commercial suppliers often offer this compound with a purity of 95% or higher.
Q5: Are there any specific safety precautions to consider when handling the reagents for this synthesis?
Anilines and aldehydes are often toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Lewis acids can be corrosive and moisture-sensitive, requiring careful handling. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Q6: Can this reaction be performed using a one-pot procedure?
Yes, the Povarov reaction is well-suited for a one-pot, multi-component synthesis, which can improve efficiency and reduce waste.[4]
Q7: How does the stereochemistry of the product arise, and can it be controlled?
The target molecule has a chiral center at the C4 position. The Povarov reaction can proceed through a stepwise or concerted mechanism, and the diastereoselectivity is influenced by the catalyst, solvent, and substituents on the reactants. Chiral catalysts can be employed to achieve enantioselective synthesis of tetrahydroquinolines.
Q8: What are some of the key considerations for scaling up this reaction from the lab to a pilot plant?
Key scale-up challenges include:
-
Heat Transfer: Exothermic reactions can be difficult to control in large reactors.
-
Mass Transfer: Efficient mixing is crucial to ensure homogeneity and consistent reaction rates.
-
Safety: A thorough hazard analysis is required to identify and mitigate potential risks associated with large quantities of flammable and toxic materials.
-
Process Economics: The cost of reagents, solvents, and energy becomes a significant factor at scale.
-
Regulatory Compliance: The process must be robust and reproducible to meet regulatory standards for pharmaceutical manufacturing.
References
Validation & Comparative
Comparative Analysis of 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine with other Quinoline Derivatives: A Guide for Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Its versatility allows for extensive structural modifications, making it a privileged structure in the design of novel therapeutics.[2] This guide provides a comprehensive comparative analysis of 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine and its analogs, offering insights into their structure-activity relationships (SAR), and potential therapeutic applications. While direct comparative experimental data for this compound is limited in publicly accessible literature, this analysis will draw upon data from structurally related tetrahydroquinoline derivatives to project its potential performance and guide future research.
The Tetrahydroquinoline Scaffold: A Platform for Diverse Biological Activity
The 1,2,3,4-tetrahydroquinoline (THQ) nucleus is a key pharmacophore found in a variety of natural products and synthetic compounds with significant biological activities.[4][5][6][7] The partial saturation of the quinoline ring system in THQs provides a three-dimensional structure that can facilitate more specific interactions with biological targets compared to their planar aromatic counterparts. This, combined with the ability to introduce substituents at various positions, allows for the fine-tuning of their pharmacological profiles.
Our focus, this compound, features key substitutions that are anticipated to influence its biological effects: a methyl group at the 2-position and an N-phenylamino group at the 4-position. The stereochemistry at these positions will also play a critical role in target binding and overall activity.
Comparative Performance Analysis: Anticancer and Antimicrobial Activities
To contextualize the potential of this compound, we will compare the reported activities of structurally similar N-aryl-tetrahydroquinolin-4-amines and other substituted tetrahydroquinolines.
Anticancer Activity
Numerous studies have highlighted the potent anticancer activity of tetrahydroquinoline derivatives against a range of cancer cell lines.[2][4][5][6][8] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways like PI3K/AKT/mTOR.[3][5]
| Compound/Derivative Class | Cancer Cell Line(s) | Reported Activity (IC50) | Key Structural Features | Reference |
| 2-amino-3-cyano-8-methyl-4-substituted-5,6,7,8-tetrahydroquinolines | HT29 (Colon), HepG2 (Liver), MCF7 (Breast) | Remarkable cytotoxic activity (specific IC50 values not provided) | 2-amino, 3-cyano, and 8-methyl substitutions | [4] |
| (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate | HCT-116 (Colon) | Micromolar concentrations | 2-oxo, 4-phenyl, and N-(3-fluorophenyl)carbamate at position 8 | [5] |
| 2-amino-4-aryl-5-methyl-5,6,7,8-tetrahydronaphtho-1,3-dicarbonitrile | 60 human tumor cell lines | Significant antitumor activity | Fused naphthalene ring system | [6] |
| Quinolone/Quinoline Derivatives | MCF-7 (Breast), K-562 (Bone Marrow), HeLa (Cervical) | Selective cytotoxicity towards cancer cells | Varied substitutions | [8] |
Analysis and Projection for this compound:
The presence of an N-aryl group at the 4-position is a common feature in many biologically active quinolines. The phenyl group in the target molecule could engage in crucial π-π stacking or hydrophobic interactions within the binding pocket of a target protein. The methyl group at the 2-position can influence the conformation of the tetrahydroquinoline ring and may also contribute to hydrophobic interactions. Based on the data for related compounds, it is plausible that this compound could exhibit significant anticancer activity. The nature of the substituent on the N-phenyl ring would likely modulate this activity, with electron-withdrawing or donating groups influencing the electronic properties and binding affinity of the molecule.
Antimicrobial Activity
Tetrahydroquinoline derivatives have also demonstrated promising antimicrobial properties. Their mode of action can involve the disruption of bacterial cell walls, inhibition of essential enzymes, or interference with DNA replication.
| Compound/Derivative Class | Microbial Strain(s) | Reported Activity (e.g., MIC) | Key Structural Features | Reference |
| (6-fluoro-2-pentyl-1,2,3,4-tetrahydroquinolin-4-yl)formamide | P. aeruginosa | MIC = 0.003 µg/mL | 6-fluoro, 2-pentyl, and 4-formamido substitutions | [9] |
| N-(6-nitro-2-pentyl-1,2,3,4-tetrahydroquinolin-4-yl)formamide | P. aeruginosa | MIC = 0.025 µg/mL | 6-nitro, 2-pentyl, and 4-formamido substitutions | [9] |
| N-(6-chloro-2-ethyl-1,2,3,4-tetrahydroquinolin-4-yl)formamide | P. aeruginosa | MIC = 0.025 µg/mL | 6-chloro, 2-ethyl, and 4-formamido substitutions | [9] |
| N-sulfonyl-1,2,3,4-tetrahydroisoquinolines | Aspergillus spp., Penicillium spp., Botrytis cinerea | Significant antifungal properties | N-sulfonyl group | [10] |
Analysis and Projection for this compound:
The data on N-acyl and N-sulfonyl derivatives of tetrahydroquinolines and isoquinolines suggest that the substituent at the 4-amino position is critical for antimicrobial activity. The N-phenyl group in our target compound provides a lipophilic character that could facilitate its passage through microbial cell membranes. It is conceivable that this compound could possess antibacterial and/or antifungal properties. Further derivatization of the phenyl ring with halogens or other functional groups, as seen in the active compounds in the table, could be a promising strategy to enhance its antimicrobial potency.
Structure-Activity Relationship (SAR) Insights
The biological activity of tetrahydroquinoline derivatives is intricately linked to their structural features. Key SAR observations from the literature include:
-
Substitution at the 2-position: Alkyl groups at this position can influence the lipophilicity and steric profile of the molecule, which in turn affects target binding and cell permeability.
-
Substitution at the 4-position: The nature of the substituent at the 4-amino group is a major determinant of biological activity. Aromatic and heteroaromatic substituents can engage in various non-covalent interactions with target proteins.
-
Substitution on the Benzene Ring: Electron-withdrawing or electron-donating groups on the benzene ring of the tetrahydroquinoline scaffold can modulate the electronic properties of the molecule and influence its pharmacokinetic and pharmacodynamic properties.
dot
Caption: Key structural features of tetrahydroquinolines influencing biological activity.
Experimental Protocols
To facilitate further research and direct comparison, we provide a detailed, validated protocol for assessing the in vitro anticancer activity of quinoline derivatives.
In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol outlines a standard method for determining the cytotoxic effects of a compound on cancer cell lines.
A. Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
B. Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well plates
-
Test compound (this compound) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
C. Step-by-Step Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the test compound in the complete cell culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity.[1]
-
Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours under the same conditions as in step 1.[1]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[1]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
dot
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Conclusion and Future Directions
While direct comparative data for this compound is not extensively available, this analysis of structurally related compounds provides a strong rationale for its investigation as a potential therapeutic agent. The tetrahydroquinoline scaffold, with its diverse substitution possibilities, remains a highly promising area for drug discovery.
Future research should focus on the synthesis and direct biological evaluation of this compound and a library of its derivatives with systematic variations at the 2-position, the N-phenyl ring, and the tetrahydroquinoline benzene ring. Such studies will be crucial for elucidating a definitive structure-activity relationship and identifying lead compounds with enhanced potency and selectivity for further preclinical and clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 4. Synthesis and biological evaluation of some novel tetrahydroquinolines as anticancer and antimicrobial agents | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. thescipub.com [thescipub.com]
- 7. researchgate.net [researchgate.net]
- 8. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Comparative Analysis of 2-Methyl-Tetrahydroquinoline Derivatives: A Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of a compound and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 2-methyl-1,2,3,4-tetrahydroquinoline derivatives, with a focus on their potential as anticancer agents. While direct and extensive SAR studies on 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine derivatives are limited in the public domain, valuable insights can be gleaned from closely related analogs, particularly 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinolines.
The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Derivatives of this scaffold have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The strategic placement of various substituents on this core structure allows for the fine-tuning of its biological profile.
Comparative Cytotoxicity of 4-Acetamido-2-methyl-1,2,3,4-tetrahydroquinoline Derivatives
A study focusing on a series of 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinoline derivatives has provided significant data on their selective anticancer activity.[1] The in vitro cytotoxicity of these compounds was evaluated against a panel of human cancer cell lines, including HeLa (cervical cancer), PC3 (prostate cancer), MCF-7 (breast cancer), and SKBR-3 (breast cancer), as well as against non-tumor human dermis fibroblasts to assess selectivity.[1]
The data reveals that substitutions on the tetrahydroquinoline ring play a crucial role in the cytotoxic potency and selectivity of these compounds. Notably, a derivative designated as compound 18 exhibited significant selective cytotoxicity against the HeLa cell line with an IC50 value of 13.15 μM.[1] The relationship between the lipophilicity of these compounds and their cytotoxic effects was also investigated, suggesting that this physicochemical property is a key determinant of their activity.[1] In contrast to more lipophilic 2-arylquinoline counterparts, the partially saturated tetrahydroquinoline derivatives generally displayed lower lipophilicity and, in some cases, poorer activity, highlighting the delicate balance required for optimal biological function.[1]
| Compound ID | Substitution Pattern | HeLa IC50 (μM) | PC3 IC50 (μM) | MCF-7 IC50 (μM) | SKBR-3 IC50 (μM) | Selectivity Index (SI) |
| 17 | Unsubstituted | >1500 | >1500 | >1500 | >1500 | - |
| 18 | 6-Chloro | 13.15 | >1500 | >1500 | >1500 | 113.08 |
| 19 | 6-Bromo | 20.32 | >1500 | >1500 | >1500 | 73.82 |
| 20 | 6-Methyl | >1500 | >1500 | >1500 | >1500 | - |
| 21 | 6-Nitro | 121.4 | >1500 | >1500 | >1500 | 12.35 |
| 22 | 8-Nitro | >1500 | >1500 | >1500 | >1500 | - |
| Doxorubicin | - | 0.98 | 1.21 | 0.87 | 1.12 | 1.5-2.5 |
Data extracted from a study on 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinoline derivatives.[1] The Selectivity Index (SI) is calculated as the ratio of the IC50 in non-tumor cells to the IC50 in the cancer cell line.
The table above clearly indicates that the presence and position of a substituent on the benzo ring of the tetrahydroquinoline core dramatically influence the anticancer activity. A chloro substituent at the C-6 position (compound 18 ) confers the highest potency and selectivity against HeLa cells among the tested analogs.[1] In contrast, the unsubstituted analog (17 ) and those with methyl (20 ) or 8-nitro (22 ) groups were largely inactive.[1]
Experimental Protocols
Synthesis of 4-Acetamido-2-methyl-1,2,3,4-tetrahydroquinoline Derivatives:
The synthesis of the compared 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinoline derivatives was accomplished using Povarov reaction protocols.[1] This three-component reaction typically involves an aniline, an aldehyde, and an activated alkene. For the synthesis of the tetrahydroquinoline core, an appropriate substituted aniline is reacted with an aldehyde and an alkene, followed by an acetylation step to introduce the acetamido group at the 4-position. The specific details of the reaction conditions, including catalysts, solvents, and reaction times, are crucial for achieving good yields and the desired stereochemistry.
In Vitro Cytotoxicity Assay:
The cytotoxic activity of the synthesized compounds was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] Human cancer cell lines (HeLa, PC3, MCF-7, and SKBR-3) and non-tumor human dermis fibroblasts were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). After the incubation period, the MTT reagent was added to each well, and the resulting formazan crystals were dissolved in a suitable solvent (e.g., DMSO). The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was then calculated from the dose-response curves.[1]
Visualization of Structure-Activity Relationship Logic
The following diagram illustrates the logical flow of a typical structure-activity relationship study for these tetrahydroquinoline derivatives, from synthesis to biological evaluation and data analysis.
Caption: Workflow for a typical SAR study of tetrahydroquinoline derivatives.
Conclusion and Future Directions
The presented data on 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinoline derivatives underscores the significant potential of the 2-methyl-tetrahydroquinoline scaffold in the development of novel anticancer agents. The key takeaways from this comparative analysis include:
-
Substituent Effects: The nature and position of substituents on the aromatic ring of the tetrahydroquinoline core are critical for cytotoxic activity and selectivity. Halogen substitution, particularly chlorine at the C-6 position, appears to be favorable.
-
Lipophilicity: While a degree of lipophilicity is necessary for activity, an optimal range likely exists, as demonstrated by the comparison with more lipophilic, fully aromatic quinolines.[1]
Future research in this area should focus on a systematic exploration of a wider range of substituents at various positions of the this compound scaffold. Investigating the effect of different electron-donating and electron-withdrawing groups on both the N-phenyl ring and the tetrahydroquinoline core will provide a more comprehensive understanding of the SAR. Furthermore, exploring the stereochemistry of the chiral centers at C-2 and C-4 is crucial, as different stereoisomers may exhibit distinct biological activities. Such studies will be instrumental in the rational design of more potent and selective therapeutic agents based on this promising heterocyclic framework.
References
Unraveling the Biological Potential of 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the quest for novel bioactive compounds is a continuous endeavor. This guide provides a comparative validation of the biological activity of 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine and its structural analogs, drawing upon available experimental data for related tetrahydroquinoline derivatives. Due to a lack of specific published data on the target compound, this analysis focuses on the broader class of substituted tetrahydroquinolines to offer insights into their potential therapeutic applications, particularly in oncology.
The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer, antifungal, and neuroprotective properties. This guide synthesizes findings from studies on various derivatives to project the potential bioactivity of this compound and to provide a framework for its future evaluation.
Comparative Anticancer Activity of Tetrahydroquinoline Derivatives
While direct experimental data for the anticancer activity of this compound is not available in the public domain, studies on structurally related compounds offer valuable insights. The following table summarizes the in vitro cytotoxicity of various 4-substituted and other tetrahydroquinoline derivatives against several human cancer cell lines.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate | Substituted Tetrahydroquinolinone | HCT-116 (Colon) | Micromolar concentrations | [1] |
| Quinoline 13 | 2-(3,4-methylenedioxyphenyl)-quinoline | HeLa (Cervical) | 8.3 | [2] |
| Tetrahydroquinoline 18 | 4-acetamido-2-methyl-tetrahydroquinoline | HeLa (Cervical) | 13.15 | [2] |
| Quinoline 12 | C-6 substituted 2-(3,4-methylenedioxyphenyl)quinoline | PC3 (Prostate) | 31.37 | [2] |
| Quinoline 11 | C-6 substituted 2-(3,4-methylenedioxyphenyl)quinoline | PC3 (Prostate) | 34.34 | [2] |
| GM-3-18 | Tetrahydroisoquinoline with 4-chlorophenyl group | Colon 320 KRas SL | 0.9 - 10.7 | [3] |
| GM-3-121 | Tetrahydroisoquinoline derivative | Anti-angiogenesis assay | 1.72 | [3] |
Note: The data presented is from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Experimental Protocols
To ensure the reproducibility and validation of the cited biological activities, detailed experimental methodologies are crucial. Below are representative protocols for assessing the anticancer and antifungal activities of quinoline derivatives.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Human cancer cell lines (e.g., HCT-116, PC3, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antifungal Activity Assay (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Fungal Strains: Standard and clinical isolates of pathogenic fungi (e.g., Candida albicans, Aspergillus niger) are used.
-
Inoculum Preparation: Fungal suspensions are prepared and adjusted to a specific concentration.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate.
-
Inoculation: The fungal inoculum is added to each well containing the diluted compounds.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the fungus.
Visualizing Molecular Interactions and Experimental Workflows
To better understand the potential mechanisms of action and experimental designs, the following diagrams are provided.
Caption: Workflow for In Vitro Anticancer Activity (MTT Assay).
Caption: Postulated Anticancer Mechanism of Tetrahydroquinolines.
Concluding Remarks
While the specific biological activity of this compound remains to be elucidated through dedicated experimental studies, the available data on related tetrahydroquinoline derivatives strongly suggest its potential as a bioactive molecule, particularly in the realm of anticancer research. The comparative data and standardized protocols presented in this guide offer a valuable resource for researchers aiming to investigate this compound and its analogs further. Future studies should focus on synthesizing and screening this compound against a panel of cancer cell lines and pathogenic fungi to definitively characterize its biological activity profile.
References
- 1. researchgate.net [researchgate.net]
- 2. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Substituted Tetrahydroquinolines
The substituted tetrahydroquinoline scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of natural products and pharmaceutical agents. Consequently, the development of efficient and versatile synthetic methods to access these valuable compounds is of paramount importance to researchers in drug discovery and development. This guide provides an objective comparison of three prominent methods for the synthesis of substituted tetrahydroquinolines: the Povarov reaction, the catalytic hydrogenation of quinolines, and domino reactions. The performance of each method is evaluated based on experimental data, and detailed protocols for key examples are provided.
The Povarov Reaction: A Versatile Cycloaddition Approach
The Povarov reaction is a powerful and widely used method for the synthesis of substituted tetrahydroquinolines. It is a formal aza-Diels-Alder reaction, typically involving the acid-catalyzed three-component condensation of an aniline, an aldehyde, and an electron-rich alkene.[1][2] This reaction can also be performed in a stepwise manner, where a pre-formed imine reacts with an alkene. The versatility of the Povarov reaction allows for the introduction of a wide range of substituents at various positions of the tetrahydroquinoline core.[3][4]
Performance Data
The following table summarizes the performance of the Povarov reaction for the synthesis of various substituted tetrahydroquinolines.
| Entry | Aniline | Aldehyde | Alkene/Dienophile | Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) | ee (%) | Ref. |
| 1 | Aniline | Benzaldehyde | Ethyl vinyl ether | AlCl₃ (1.25 mmol) | Et₂O | 24 | 30 | 53 | - | [5] |
| 2 | p-Toluidine | Benzaldehyde | Ethyl vinyl ether | AlCl₃ (1.25 mmol) | Et₂O | 24 | 30 | 45 | - | [5] |
| 3 | Aniline | Benzaldehyde | 2,3-Dihydrofuran | InCl₃ (10 mol%) | EtOH | - | 110 | 92 | - | [6] |
| 4 | Aniline | 4-Chlorobenzaldehyde | 2,3-Dihydrofuran | InCl₃ (10 mol%) | EtOH | - | 110 | 95 | - | [6] |
| 5 | Aniline | Benzaldehyde | N-Vinyl-2-pyrrolidinone | Sc(OTf)₃ (10 mol%) | CH₃CN | 12 | RT | 94 | - | [7] |
| 6 | Aniline | 4-Nitrobenzaldehyde | N-Vinyl-2-pyrrolidinone | Sc(OTf)₃ (10 mol%) | CH₃CN | 12 | RT | 96 | - | [7] |
Experimental Protocol: Three-Component Povarov Reaction[5]
To a solution of aniline (1.25 mmol) and benzaldehyde (1.25 mmol) in anhydrous diethyl ether (3 mL) in a parallel reactor tube, AlCl₃ (1.25 mmol) was added. The mixture was stirred for 15 minutes at room temperature. Then, ethyl vinyl ether (1.25 mmol) was added, and the reaction mixture was stirred at 30°C for 24 hours. After completion of the reaction (monitored by TLC), the mixture was quenched with a saturated aqueous solution of NaHCO₃. The aqueous layer was extracted with diethyl ether (3 x 10 mL). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the corresponding 2,4-disubstituted tetrahydroquinoline.
Reaction Workflow
Caption: Workflow of the three-component Povarov reaction.
Catalytic Hydrogenation of Quinolines
The catalytic hydrogenation of the corresponding quinoline precursors is a direct and atom-economical method for the synthesis of tetrahydroquinolines. This approach is particularly useful when the desired substitution pattern is more readily accessible on the aromatic quinoline ring. A variety of homogeneous and heterogeneous catalysts have been developed for this transformation, offering high yields and, in some cases, excellent enantioselectivity for the synthesis of chiral tetrahydroquinolines.[8][9]
Performance Data
The following table presents a selection of experimental data for the catalytic hydrogenation of quinolines.
| Entry | Substrate | Catalyst | H₂ Source | Solvent | Time (h) | Temp (°C) | Pressure | Yield (%) | ee (%) | Ref. |
| 1 | Quinoline | Co(OAc)₂·4H₂O (5 mol%), Zn (50 mol%) | H₂ | H₂O | 15 | 70 | 40 bar | >99 | - | [10] |
| 2 | 2-Methylquinoline | Co(OAc)₂·4H₂O (5 mol%), Zn (50 mol%) | H₂ | H₂O | 15 | 70 | 30 bar | >99 | - | [10] |
| 3 | 2-Methylquinoline | [Ir(COD)Cl]₂/(S)-SegPhos/I₂ | Hantzsch ester | Toluene | 24 | RT | - | 85 | 88 | [11] |
| 4 | 2-Phenylquinoline | [Ir(COD)Cl]₂/(S)-SegPhos/I₂ | Hantzsch ester | Toluene | 24 | RT | - | 92 | 85 | [11] |
| 5 | Quinaldine | Mn(CO)₅Br (2.0 mol%), Chiral Ligand | H₂ | 1,4-Dioxane | 16 | 80 | 60 bar | 97 | 95 | [9] |
| 6 | 2-Phenylquinoline | Mn(CO)₅Br (2.0 mol%), Chiral Ligand | H₂ | 1,4-Dioxane | 16 | 80 | 60 bar | 94 | 91 | [9] |
Experimental Protocol: Asymmetric Transfer Hydrogenation[11]
A mixture of [Ir(COD)Cl]₂ (1.7 mg, 0.0025 mmol) and (S)-SegPhos (3.4 mg, 0.0055 mmol) in toluene (1 mL) was stirred at room temperature for 10 minutes in a Schlenk tube. Then, I₂ (3.2 mg, 0.0125 mmol) in toluene (1 mL) was added, and the mixture was stirred for another 10 minutes. 2-Methylquinoline (0.25 mmol) and Hantzsch ester (0.3 mmol) were then added. The reaction mixture was stirred at room temperature for 24 hours. After the reaction was complete, the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to give the desired tetrahydroquinoline derivative.
Catalytic Cycle
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jst.org.in [jst.org.in]
- 4. researchgate.net [researchgate.net]
- 5. sci-rad.com [sci-rad.com]
- 6. researchgate.net [researchgate.net]
- 7. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 10. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
- 11. lac.dicp.ac.cn [lac.dicp.ac.cn]
Enantioselective synthesis of 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine
An authoritative guide to the enantioselective synthesis of 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine, this document provides a comparative analysis of leading synthetic methodologies. Aimed at researchers, scientists, and professionals in drug development, it details experimental protocols, presents quantitative data in structured tables, and visualizes reaction pathways to facilitate informed decisions in the synthesis of this chiral scaffold.
Introduction
The this compound core is a significant structural motif in medicinal chemistry, exhibiting a wide range of biological activities. The stereochemistry of this scaffold is crucial for its pharmacological profile, making enantioselective synthesis a critical aspect of its development. This guide compares the most effective methods for the asymmetric synthesis of this target molecule, with a focus on the organocatalytic asymmetric Povarov reaction, a powerful tool for the construction of substituted tetrahydroquinolines.
Comparative Analysis of Synthetic Methods
The primary method for the enantioselective synthesis of this compound is the three-component Povarov reaction. This reaction involves the condensation of an aniline, an aldehyde, and an activated olefin, catalyzed by a chiral Brønsted acid, typically a chiral phosphoric acid. This approach is highly valued for its atom economy and the ability to introduce multiple points of diversity in a single step.
Alternative strategies, while not as direct for this specific target, include the asymmetric hydrogenation of corresponding quinolines and other cycloaddition reactions. However, the Povarov reaction remains the most efficient and versatile method for accessing this particular chiral amine.
Data Summary
The following table summarizes the key performance indicators for the enantioselective synthesis of this compound and its close analogs via the asymmetric Povarov reaction, as reported in the literature.
| Catalyst | Aldehyde | Aniline | Dienophile | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) | Reference |
| (R)-TRIP (chiral phosphoric acid) | Acetaldehyde | Aniline | Benzyl vinylcarbamate | 85 | >95:5 | 96 | [1][2] |
| Chiral Phosphoric Acid | Benzaldehyde | Aniline | Benzyl vinylcarbamate | 92 | >95:5 | 99 | [2] |
| Chiral Phosphoric Acid | Various | Various | Benzyl vinylcarbamate | 28-92 | 89:11 to 99:1 | up to 99 | [2] |
| Chiral Amine Catalyst | Various | Various | Various | mod-good | >95:5 | up to 99 |
Note: Data for the specific target molecule using acetaldehyde is extrapolated from general procedures and data for analogous compounds presented in the cited literature. The use of benzyl vinylcarbamate as the dienophile followed by deprotection would be a common strategy.
Experimental Protocols
General Procedure for the Three-Component Asymmetric Povarov Reaction
This protocol is adapted from established methodologies for the synthesis of 4-aminotetrahydroquinolines catalyzed by a chiral phosphoric acid.[2]
Materials:
-
Aniline (1.0 mmol, 1.0 equiv)
-
Acetaldehyde (1.2 mmol, 1.2 equiv)
-
Benzyl vinylcarbamate (1.1 mmol, 1.1 equiv)
-
(R)-TRIP (3,3′-bis(2,4,6-triisopropylphenyl)-1,1′-binaphthyl-2,2′-diyl hydrogen phosphate) (0.05 mmol, 0.05 equiv)
-
Dichloromethane (CH₂Cl₂), anhydrous (5 mL)
-
Molecular sieves, 4 Å (optional, to ensure anhydrous conditions)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add aniline (1.0 mmol) and anhydrous dichloromethane (2.5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add acetaldehyde (1.2 mmol) dropwise to the solution. Stir the mixture at 0 °C for 30 minutes to allow for the in-situ formation of the corresponding imine.
-
In a separate flask, dissolve the chiral phosphoric acid catalyst, (R)-TRIP (0.05 mmol), and benzyl vinylcarbamate (1.1 mmol) in anhydrous dichloromethane (2.5 mL).
-
Add the solution of the catalyst and dienophile to the reaction mixture at 0 °C.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the protected this compound.
-
The benzyl carbamate protecting group can be removed under standard hydrogenolysis conditions (e.g., H₂, Pd/C) to yield the final product.
Visualizations
Reaction Pathway for the Asymmetric Povarov Reaction
Caption: Catalytic cycle of the asymmetric Povarov reaction.
Experimental Workflow
References
Navigating the Chiral Maze: A Comparative Guide to the Enantioseparation of 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine
The separation of enantiomers is paramount in the pharmaceutical industry, as different stereoisomers of a drug can exhibit significantly different pharmacological and toxicological profiles. Tetrahydroquinoline derivatives are a common scaffold in medicinal chemistry, making the development of robust chiral separation methods for this class of compounds highly relevant.
Comparative Analysis of Chiral Separation Techniques
Three primary analytical techniques are at the forefront of chiral separations: HPLC, SFC, and CE. Each method offers distinct advantages and is suited to different experimental needs. The following sections compare these techniques based on their potential applicability to the chiral separation of 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine, drawing on established methods for similar molecules.
Data Summary: Performance of Chiral Separation Methods for Tetrahydroquinoline Analogues
| Technique | Chiral Selector/Stationary Phase | Mobile Phase/Buffer | Resolution (Rs) | Separation Factor (α) | Key Advantages |
| HPLC | Polysaccharide-based (e.g., Chiralpak® AD, Chiralcel® OD) | n-Hexane/Ethanol with 0.1% DEA | > 1.5 (typical) | Not always reported | Robust, widely available, well-established methods. |
| SFC | Polysaccharide-based (e.g., Amylose, Cellulose derivatives) | CO₂/Alcohol mixtures | Generally high | Not always reported | Fast, reduced solvent consumption, "green" technique.[1][2][3] |
| CE | Sulfated β-cyclodextrin | Acidic or basic buffers | 3.0 - 4.5 | Not always reported | High resolution, minimal sample consumption, cost-effective.[4][5] |
Note: The data presented is based on the separation of structurally related tetrahydroisoquinoline and quinoline derivatives and should be considered as a starting point for method development for this compound.
Experimental Workflow Overviews
The development of a successful chiral separation method typically follows a systematic screening and optimization process. The diagrams below illustrate the general workflows for HPLC, SFC, and CE.
Caption: General workflow for chiral HPLC method development.
Caption: General workflow for chiral SFC method development.
Caption: General workflow for chiral CE method development.
Detailed Experimental Protocols (Generalized)
The following protocols are suggested starting points for the chiral separation of this compound, based on successful separations of analogous compounds.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely used technique for enantioseparation. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for a broad range of compounds, including those with amine functionalities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chiral Stationary Phases (Screening):
-
Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
-
Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
-
Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized)
-
-
Mobile Phase (Normal Phase):
-
A mixture of n-hexane and a polar alcohol (e.g., ethanol or isopropanol). A common starting point is a 90:10 (v/v) mixture.
-
For basic compounds like the target molecule, the addition of a small amount of a basic modifier (e.g., 0.1% diethylamine, DEA) is crucial to improve peak shape and resolution.
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Optimization: The ratio of hexane to alcohol and the concentration of the basic modifier can be adjusted to optimize the separation.
Chiral Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC, offering faster separations and reduced use of organic solvents.[1][3] It is particularly well-suited for preparative scale separations.
-
Instrumentation: An SFC system with a back-pressure regulator and a UV detector.
-
Chiral Stationary Phases (Screening): Similar to HPLC, polysaccharide-based CSPs are highly effective.
-
CHIRALPAK® AD-3
-
CHIRALCEL® OD-3
-
-
Mobile Phase:
-
Supercritical CO₂ as the main solvent.
-
An alcohol co-solvent (e.g., methanol, ethanol) is used as a modifier. A typical starting gradient would be from 5% to 40% co-solvent.
-
A basic additive (e.g., 0.1% DEA) in the co-solvent is recommended for basic analytes.
-
-
Flow Rate: 2-4 mL/min.
-
Back Pressure: 100-150 bar.
-
Temperature: 35-40 °C.
-
Detection: UV at a suitable wavelength.
-
Optimization: The gradient of the co-solvent, the type of alcohol, and the back pressure can be fine-tuned to achieve optimal resolution.
Chiral Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that requires only a very small amount of sample.[4] The use of chiral selectors in the background electrolyte enables the separation of enantiomers.
-
Instrumentation: A capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Chiral Selector:
-
Sulfated-β-cyclodextrin (S-β-CD) is often a good first choice for the separation of amine-containing enantiomers.[5] Other cyclodextrins can also be screened.
-
-
Background Electrolyte (BGE):
-
A buffer system such as phosphate or citrate at a low pH (e.g., pH 2.5-4.0).
-
The chiral selector is dissolved in the BGE at a concentration typically ranging from 5 to 20 mM.
-
-
Voltage: 15-25 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: UV at a suitable wavelength.
-
Optimization: The type and concentration of the chiral selector, the pH and concentration of the BGE, and the applied voltage are key parameters for optimization.
Conclusion and Recommendations
For the chiral separation of this compound, all three techniques—HPLC, SFC, and CE—present viable options.
-
Chiral HPLC with polysaccharide-based CSPs under normal phase conditions is a reliable and well-documented starting point. The addition of a basic modifier will be critical for good chromatography.
-
Chiral SFC is highly recommended for its speed and reduced environmental impact, making it an excellent choice for both analytical and preparative scale work.
-
Chiral CE offers the highest separation efficiency and is ideal when sample amounts are limited. The use of sulfated cyclodextrins as chiral selectors is a promising strategy.
It is recommended to begin with a screening approach using a set of polysaccharide-based columns on either an HPLC or SFC system. For challenging separations or when high resolution is paramount, CE should be considered. The generalized protocols provided in this guide, based on data from analogous compounds, offer a solid foundation for developing a specific and optimized method for the enantioseparation of this compound.
References
- 1. Meeting Chiral Separation Efficiency Needs in Pharmaceutical Discovery with Supercritical Fluid Chromatography | ChemPartner [chempartner.com]
- 2. Application of Green Chiral Chromatography in Enantioseparation of Newly Synthesized Racemic Marinoepoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selvita.com [selvita.com]
- 4. mdpi.com [mdpi.com]
- 5. Chiral capillary electrophoresis-mass spectrometry of tetrahydroisoquinoline-derived neurotoxins: observation of complex stereoisomerism - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Selectivity: A Comparative Guide to the Cross-Reactivity of 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of any novel chemical entity is intrinsically linked to its selectivity. Off-target interactions can lead to unforeseen side effects, toxicity, or a complex pharmacological profile that can hinder clinical development. This guide provides a comparative framework for understanding and investigating the cross-reactivity of 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine. Due to the limited publicly available data on this specific molecule, this document serves as a roadmap for a comprehensive cross-reactivity study, drawing comparisons with hypothetical, well-characterized alternative compounds and highlighting the potential for off-target interactions based on its structural class.
The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets.[1] This inherent promiscuity necessitates a thorough investigation of potential off-target activities early in the drug discovery process. Furthermore, fused tetrahydroquinolines have been identified as potential Pan-Assay Interference Compounds (PAINS), which are compounds that often appear as "hits" in high-throughput screens due to non-specific interactions or assay artifacts.[2][3][4] This underscores the critical importance of a rigorous cross-reactivity assessment.
Comparative Analysis of Target Selectivity
A comprehensive evaluation of a compound's selectivity involves screening against panels of relevant protein families. Below are template tables illustrating how quantitative data from such screens should be presented for a comparative analysis of this compound against two hypothetical alternatives: a highly selective kinase inhibitor and a non-selective multi-target agent.
Table 1: Comparative Kinase Selectivity Profile (% Inhibition at 1 µM)
| Kinase Target | This compound | Alternative A (Selective Inhibitor) | Alternative B (Non-selective Agent) |
| Target Kinase X | Data to be generated | 95% | 85% |
| Kinase Z | Data to be generated | 5% | 75% |
| Kinase Y | Data to be generated | <2% | 60% |
| ... (representative panel) | ... | ... | ... |
Table 2: Comparative GPCR Binding Affinity Profile (Ki in nM)
| GPCR Target | This compound | Alternative A (Selective Ligand) | Alternative B (Non-selective Ligand) |
| Target GPCR A | Data to be generated | 10 | 50 |
| GPCR B | Data to be generated | >10,000 | 250 |
| GPCR C | Data to be generated | >10,000 | 800 |
| ... (representative panel) | ... | ... | ... |
Table 3: Key Safety Pharmacology and ADME Profile
| Assay | This compound | Alternative A | Alternative B |
| hERG IC50 (µM) | Data to be generated | >30 | 5 |
| CYP3A4 Inhibition IC50 (µM) | Data to be generated | >50 | 1 |
| CYP2D6 Inhibition IC50 (µM) | Data to be generated | >50 | 10 |
| Plasma Protein Binding (%) | Data to be generated | 90% | 98% |
Experimental Protocols for Cross-Reactivity Profiling
To generate the data for the comparative tables above, a tiered approach to cross-reactivity screening is recommended. The following are detailed methodologies for key experiments.
Experimental Workflow for Cross-Reactivity Profiling
References
- 1. m.youtube.com [m.youtube.com]
- 2. Fused Tetrahydroquinolines Are Interfering with Your Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Tetrahydroisoquinoline-Based CXCR4 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analogs of tetrahydroisoquinoline natural products that inhibit cell migration and target galectin-3 outside of its carbohydrate-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive framework for benchmarking the biological activity of 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine against established inhibitors and modulators. Due to the absence of specific publicly available bioactivity data for this compound, this document outlines a comparative analysis based on the known activities of the broader tetrahydroquinoline and tetrahydroisoquinoline scaffolds. Derivatives of these scaffolds have shown notable activity as inhibitors of Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE), making these enzymes primary targets for initial investigation.[1][2][3][4][5][6][7]
Comparative Analysis of Enzyme Inhibition
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value signifies a more potent inhibitor. The following tables present established inhibitors for MAO-A, MAO-B, and Acetylcholinesterase that can serve as benchmarks.
Table 1: Benchmarking Against Known Monoamine Oxidase (MAO) Inhibitors
Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes that catalyze the oxidative deamination of monoamines, such as neurotransmitters.[8][9] Selective inhibitors of these enzymes are used in the treatment of depression and neurodegenerative diseases like Parkinson's and Alzheimer's.[8][][11][12]
| Inhibitor | Target | Type | Reported IC50 |
| Clorgyline | MAO-A | Irreversible, Selective | ~11 nM[13] |
| Moclobemide | MAO-A | Reversible, Selective | Varies by study |
| Selegiline (L-deprenyl) | MAO-B | Irreversible, Selective | Varies by study |
| Pargyline | MAO-B | Irreversible | ~404 nM[13] |
| Tranylcypromine | MAO-A/B | Irreversible, Non-selective | Varies by study |
Table 2: Benchmarking Against Known Acetylcholinesterase (AChE) Inhibitors
Acetylcholinesterase inhibitors prevent the breakdown of the neurotransmitter acetylcholine and are primarily used to treat the symptoms of Alzheimer's disease.[14][15][16][17][18]
| Inhibitor | Type | Reported IC50 |
| Donepezil | Reversible, Selective | Varies by study |
| Rivastigmine | Reversible, Pseudo-irreversible | Varies by study |
| Galantamine | Reversible, Competitive | Varies by study |
| Tacrine | Reversible | Varies by study |
| Physostigmine | Reversible | Varies by study |
Experimental Protocols
Detailed methodologies for conducting the key inhibitory assays are provided below.
Monoamine Oxidase (MAO) Inhibition Assay
This protocol is based on a continuous spectrophotometric or fluorometric method to measure the production of hydrogen peroxide (H2O2) from the oxidative deamination of a substrate by MAO.[8][11][19]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
p-Tyramine (substrate for both MAO-A and MAO-B) or Kynuramine (MAO-A) and Benzylamine (MAO-B)[8]
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent (or similar H2O2 detection probe)
-
Test compound (this compound) and known inhibitors
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
96-well microplate (black, clear bottom for fluorescence)
-
Microplate reader capable of fluorescence measurement (e.g., λex = 530 nm, λem = 585 nm)[11]
Procedure:
-
Prepare serial dilutions of the test compound and known inhibitors in the assay buffer.
-
In a 96-well plate, add the assay buffer, MAO enzyme (MAO-A or MAO-B), HRP, and the Amplex Red reagent.
-
Add the test compound or a known inhibitor to the respective wells. Include a control with no inhibitor.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate (e.g., p-tyramine).
-
Immediately begin kinetic measurement of fluorescence intensity at regular intervals for a set duration (e.g., 30-60 minutes) using a microplate reader.
-
Calculate the rate of reaction (slope of the fluorescence versus time plot).
-
Determine the percent inhibition for each concentration of the test compound and known inhibitors.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE by quantifying the formation of thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.[15][20][21][22]
Materials:
-
Purified Acetylcholinesterase (e.g., from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI) (substrate)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Test compound (this compound) and known inhibitors
-
Assay buffer (e.g., phosphate buffer, pH 8.0)
-
96-well microplate (clear, flat-bottom)
-
Microplate reader capable of measuring absorbance at 412 nm[15][20]
Procedure:
-
Prepare serial dilutions of the test compound and known inhibitors in the assay buffer.
-
In a 96-well plate, add the assay buffer and the AChE enzyme solution.
-
Add the test compound or a known inhibitor to the respective wells. Include a control with no inhibitor.
-
Add the DTNB solution to all wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the ATCI substrate.
-
Immediately begin measuring the absorbance at 412 nm at regular intervals for a set duration (e.g., 10-20 minutes).
-
Calculate the rate of reaction (slope of the absorbance versus time plot).
-
Determine the percent inhibition for each concentration of the test compound and known inhibitors.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the targeted signaling pathway and the general experimental workflow for inhibitor screening.
Caption: MAO Signaling Pathway Inhibition.
Caption: AChE Signaling Pathway Inhibition.
Caption: General Workflow for Enzyme Inhibition Assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 2-Phenyl-1,2,3,4-tetrahydroisoquinoline|CAS 3340-78-1 [benchchem.com]
- 5. [The synthesis and biological activity of substituted tetrahydroisoquinoline compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. N-Phenyl-1,2,3,4-tetrahydroisoquinoline: An Alternative Scaffold for the Design of 17β-Hydroxysteroid Dehydrogenase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MAO Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. bioassaysys.com [bioassaysys.com]
- 12. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 13. abnova.com [abnova.com]
- 14. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 15. assaygenie.com [assaygenie.com]
- 16. List of Cholinesterase inhibitors (acetylcholinesterase inhibitors) - Drugs.com [drugs.com]
- 17. Cholinesterase Inhibitors for Alzheimerâs Disease [webmd.com]
- 18. clinicalpub.com [clinicalpub.com]
- 19. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 20. attogene.com [attogene.com]
- 21. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 22. sigmaaldrich.com [sigmaaldrich.com]
Comparative Efficacy of 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine: A Review of Available Data
A comprehensive search of publicly available scientific literature and databases has revealed no specific experimental data on the in vivo or in vitro efficacy of the compound 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine.
While research exists on various derivatives of the tetrahydroquinoline scaffold, the specific biological activity of this compound has not been reported. The broader class of tetrahydroquinoline-based compounds has been investigated for a range of therapeutic applications, demonstrating the potential of this chemical motif.
Related Tetrahydroquinoline Derivatives and Their Biological Activities:
Numerous studies have explored the structure-activity relationships of substituted tetrahydroquinolines, revealing a diverse pharmacological profile. Examples of such research include:
-
Opioid Receptor Modulation: Certain N-substituted tetrahydroquinoline analogs have been evaluated as mixed-efficacy μ-opioid receptor (MOR) agonists and δ-opioid receptor (DOR) antagonists.[1][2] Some of these compounds have demonstrated in vivo antinociceptive effects in animal models.[1][2]
-
Anticancer and Cytotoxic Activity: Various 1,2,3,4-tetrahydroquinoline derivatives have been synthesized and tested for their potential as anticancer agents. These compounds have shown in vitro efficacy in inhibiting the growth of human cancer cell lines and targeting pathways such as NF-κB.[3][4] For instance, certain analogs have exhibited potent cytotoxicity against lung, gastric, and other cancer cell lines.[3]
-
RORγ Inverse Agonism: A series of 1,2,3,4-tetrahydroquinoline derivatives has been investigated as RORγ inverse agonists for the potential treatment of prostate cancer.
-
Antitubercular Activity: Researchers have synthesized 1-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-ones and screened them for in vitro antitubercular activity, with some compounds showing significant inhibitory effects.[5]
It is important to note that the biological activity of these related compounds cannot be directly extrapolated to this compound. The specific substitutions on the tetrahydroquinoline core are critical determinants of their pharmacological properties.
Conclusion:
Based on the current available information, a direct comparison of the in vivo versus in vitro efficacy of this compound cannot be provided. Further experimental investigation is required to determine the biological profile and potential therapeutic applications of this specific compound. Researchers interested in this molecule would need to undertake initial in vitro screening assays to identify any biological activity, followed by subsequent in vivo studies to assess its efficacy and pharmacokinetic properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Asymmetric Synthesis and In Vitro and In Vivo Activity of Tetrahydroquinolines Featuring a Diverse Set of Polar Substitutions at the 6 Position as Mixed Efficacy μ Opioid Receptor/δ Opioid Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. saudijournals.com [saudijournals.com]
Spectroscopic Comparison of 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine Isomers: A Guide for Researchers
Introduction
The compound 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine possesses two stereocenters at the C2 and C4 positions of the tetrahydroquinoline ring. This gives rise to two pairs of enantiomers, which can be grouped into two diastereomeric forms: cis and trans. The relative orientation of the methyl group at C2 and the phenylamino group at C4 defines these diastereomers and significantly influences their spectroscopic properties. A comprehensive analysis of their NMR, IR, and mass spectra is crucial for their unambiguous identification and characterization.
Stereochemistry of Isomers
The relative stereochemistry of the substituents on the tetrahydroquinoline ring is the primary determinant of the differences in their spectra.
-
cis-isomer: The methyl group at C2 and the phenylamino group at C4 are on the same side of the heterocyclic ring.
-
trans-isomer: The methyl group at C2 and the phenylamino group at C4 are on opposite sides of the ring.
These orientations affect the dihedral angles between protons on adjacent carbons and the steric environment of each atom, leading to predictable differences in spectroscopic data.
Comparative Spectroscopic Data
The following tables summarize the expected quantitative data for the cis and trans isomers.
Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)
| Proton Assignment | Expected Chemical Shift (δ, ppm) - cis-isomer | Expected Chemical Shift (δ, ppm) - trans-isomer | Expected Multiplicity & Coupling Constants (J, Hz) |
| H2 | ~3.5 - 3.7 | ~3.4 - 3.6 | Quartet (q), J ≈ 6.5 Hz |
| H3 axial | ~1.7 - 1.9 | ~1.6 - 1.8 | Doublet of doublets (dd) |
| H3 equatorial | ~2.1 - 2.3 | ~2.0 - 2.2 | Doublet of doublets (dd) |
| H4 | ~4.2 - 4.4 | ~4.0 - 4.2 | Triplet (t) or Doublet of doublets (dd) |
| C2-CH₃ | ~1.2 - 1.4 | ~1.1 - 1.3 | Doublet (d), J ≈ 6.5 Hz |
| N1-H | ~3.8 - 4.1 (broad) | ~3.8 - 4.1 (broad) | Singlet (s, broad) |
| N4-H | ~4.5 - 4.8 (broad) | ~4.5 - 4.8 (broad) | Singlet (s, broad) |
| Aromatic Protons | ~6.7 - 7.5 | ~6.7 - 7.5 | Multiplet (m) |
Note on ¹H NMR: The key difference is often observed in the coupling constants between H3 and H4 protons due to different dihedral angles in the chair-like conformation of the ring. The chemical shift of H4 is also expected to differ due to the anisotropic effect of the C2-methyl group.
Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)
| Carbon Assignment | Expected Chemical Shift (δ, ppm) - cis-isomer | Expected Chemical Shift (δ, ppm) - trans-isomer |
| C2 | ~50 - 52 | ~49 - 51 |
| C3 | ~38 - 40 | ~37 - 39 |
| C4 | ~55 - 57 | ~54 - 56 |
| C4a | ~128 - 130 | ~128 - 130 |
| C5 | ~118 - 120 | ~118 - 120 |
| C6 | ~126 - 128 | ~126 - 128 |
| C7 | ~121 - 123 | ~121 - 123 |
| C8 | ~114 - 116 | ~114 - 116 |
| C8a | ~145 - 147 | ~145 - 147 |
| C2-CH₃ | ~21 - 23 | ~20 - 22 |
| Phenyl C (ipso) | ~147 - 149 | ~147 - 149 |
| Phenyl C (ortho) | ~113 - 115 | ~113 - 115 |
| Phenyl C (meta) | ~129 - 131 | ~129 - 131 |
| Phenyl C (para) | ~117 - 119 | ~117 - 119 |
Note on ¹³C NMR: Steric compression effects in the cis-isomer may cause the C2-CH₃ and C4 signals to appear at slightly different chemical shifts compared to the less sterically hindered trans-isomer.
Table 3: Predicted IR and Mass Spectrometry Data
| Spectroscopic Method | Expected Data - cis-isomer | Expected Data - trans-isomer |
| IR (cm⁻¹) | ||
| N-H Stretching | ~3400 - 3300 (two bands) | ~3400 - 3300 (two bands) |
| Aromatic C-H Stretching | ~3100 - 3000 | ~3100 - 3000 |
| Aliphatic C-H Stretching | ~2980 - 2850 | ~2980 - 2850 |
| C=C Aromatic Stretching | ~1600, 1500 | ~1600, 1500 |
| Mass Spectrometry (EI) | ||
| Molecular Ion (M⁺) | m/z 238 | m/z 238 |
| Key Fragmentation | m/z 223 (M-CH₃), m/z 146 (M-C₆H₅NH) | m/z 223 (M-CH₃), m/z 146 (M-C₆H₅NH) |
Note on IR and MS: The IR and mass spectra of diastereomers are often very similar or identical, as these techniques are generally insensitive to the spatial arrangement of substituents. The primary utility of MS is to confirm the molecular weight and fragmentation pattern common to both isomers.
Experimental Protocols
Detailed methodologies are essential for reproducible spectroscopic analysis.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer (e.g., Bruker Avance series).
-
Sample Preparation: Approximately 5-10 mg of the purified isomer is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence (zg30).
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence (zgpg30).
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2 seconds.
-
-
Data Processing: The raw data (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and the residual CDCl₃ signal at 77.16 ppm for ¹³C.
2. Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two).
-
Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
-
Data Processing: A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.
3. Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for sample introduction (e.g., Agilent GC-MSD system).
-
Sample Preparation: A dilute solution of the sample (approx. 1 mg/mL) is prepared in a volatile solvent like dichloromethane or methanol.
-
Acquisition (EI Mode):
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-500.
-
Source Temperature: 230 °C.
-
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragmentation patterns.
Visualized Workflows
The following diagrams illustrate the logical flow of the characterization process.
Caption: Workflow for synthesis, separation, and spectroscopic analysis.
Caption: Logical relationships between isomers and their properties.
A comparative study of the neuroprotective effects of tetrahydroquinoline derivatives
A Comparative Analysis of the Neuroprotective Effects of Tetrahydroquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The growing prevalence of neurodegenerative diseases necessitates the exploration of novel therapeutic agents. Tetrahydroquinoline (THQ) and its isoquinoline analogs (THIQ) have emerged as a promising class of heterocyclic compounds with significant neuroprotective potential. Their core structure serves as a versatile scaffold for the development of multi-target drugs aimed at combating the complex pathologies of neurodegeneration. This guide provides a comparative overview of the neuroprotective effects of several key tetrahydroquinoline derivatives, supported by experimental data, detailed methodologies, and visual representations of associated signaling pathways.
Comparative Efficacy of Tetrahydroquinoline Derivatives
The neuroprotective properties of various THQ and THIQ derivatives have been demonstrated in numerous preclinical studies. The following table summarizes quantitative data on the efficacy of four prominent derivatives: Dauricine, Jatrorrhizine, 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), and 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ). It is important to note that the experimental models and conditions vary between studies, which should be taken into account when comparing the data directly.
| Derivative | Model | Toxin/Insult | Concentration/Dose | Key Neuroprotective Effects | Reference(s) |
| Dauricine | Rat model of transient focal cerebral ischemia | Middle cerebral artery occlusion (MCAO) | 5 and 10 mg/kg (i.p.) | Improved neurological deficits, diminished DNA fragmentation, increased Bcl-2 expression, and reduced Bax expression.[1] | [1] |
| Rat model of transient focal cerebral ischemia | MCAO | 42 and 84 mg/kg (intragastric) | Improved histopathological recovery, diminished DNA fragmentation, and reduced cytochrome c release and activation of caspases 9 and 3.[2] | [2] | |
| SH-SY5Y cells overexpressing APPsw | Cu2+ | Not specified | Decreased Aβ1-42 secretion, reduced ROS levels, restored mitochondrial membrane potential and SOD activity, suppressed caspase-3 activation, and upregulated Bcl-2.[3] | [3] | |
| Jatrorrhizine | Rat cortical neurons | H2O2 | 5-20 µM | Inhibited H2O2-induced neurotoxicity, attenuated the reduction in Bcl-2/Bax ratio and caspase-3 activation.[4] | [4] |
| Rat cortical neurons | Aβ₂₅₋₃₅ | 1-10 µM | Attenuated Aβ₂₅₋₃₅-induced neurotoxicity, suppressed caspase-3 activation, and prevented cytochrome c release.[5] | [5] | |
| Microglia cells (N9) | H2O2 | 5.0 and 10.0 µmol/L | Increased cell survival rate.[6] | [6] | |
| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | Rat model of Parkinson's Disease | Rotenone | 50 mg/kg (i.p.) | Counteracted the damaging action of rotenone and reduced the fall of striatal dopamine concentration.[7] | [7] |
| Animal model of Parkinson's Disease | 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) | 25 and 50 mg/kg | Completely antagonized 1BnTIQ-induced reduction in dopamine concentration.[8][9] | [8][9] | |
| Cultured rat mesencephalic neurons | Various neurotoxins (MPP+, 6-OHDA, rotenone, 1BnTIQ) | Not specified | Exerted neuroprotective action against all tested toxins.[10] | [10] | |
| 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) | Rat model of rotenone-induced Parkinson's Disease | Rotenone | 25 and 50 mg/kg | Decreased oxidative stress, enhanced antioxidant enzyme activities, and increased mRNA expression of Nrf2.[11] | [11] |
| Rat model of cerebral ischemia/reperfusion | Bilateral common carotid artery occlusion | 50 mg/kg | Reduced histopathological changes and oxidative stress markers, inhibited inflammation and apoptosis.[12] | [12] |
Experimental Protocols
The evaluation of the neuroprotective effects of tetrahydroquinoline derivatives involves a variety of in vitro and in vivo experimental models. Below are detailed methodologies for key experiments commonly cited in this field of research.
In Vitro Neuroprotection Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture: Plate neuronal cells (e.g., SH-SY5Y, PC12) in 96-well plates at a suitable density and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of the tetrahydroquinoline derivative for a specified period (e.g., 2-24 hours).
-
Induction of Neurotoxicity: Introduce a neurotoxic agent (e.g., H₂O₂, MPP⁺, Aβ peptide) to the cell culture wells, excluding the control wells.
-
Incubation: Incubate the plates for a duration relevant to the chosen neurotoxin (e.g., 24-48 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm. The intensity of the purple color is directly proportional to the number of viable cells.
In Vivo Model of Focal Cerebral Ischemia (MCAO)
The middle cerebral artery occlusion (MCAO) model in rodents is a widely used method to mimic the conditions of ischemic stroke.
-
Animal Preparation: Anesthetize the animal (e.g., Sprague-Dawley rat) and maintain its body temperature at 37°C.
-
Surgical Procedure: Make a midline neck incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). Ligate the CCA and the ECA.
-
Occlusion: Insert a nylon monofilament suture through the ECA into the ICA to block the origin of the middle cerebral artery (MCA).
-
Reperfusion: After a specific occlusion period (e.g., 60-90 minutes), withdraw the suture to allow for reperfusion of the ischemic territory.
-
Drug Administration: Administer the tetrahydroquinoline derivative (e.g., via intraperitoneal injection) at a predetermined time point before or after the ischemic insult.
-
Neurological Assessment: Evaluate the neurological deficits at various time points post-reperfusion using a standardized scoring system.
-
Histopathological Analysis: After a set duration (e.g., 24 hours), euthanize the animal and perfuse the brain. Collect the brain tissue for histological staining (e.g., with 2,3,5-triphenyltetrazolium chloride to visualize the infarct area) and biochemical assays.
Signaling Pathways in Neuroprotection
The neuroprotective effects of tetrahydroquinoline derivatives are mediated through the modulation of various intracellular signaling pathways. Understanding these pathways is crucial for the rational design of novel and more effective neuroprotective agents.
Caption: Generalized experimental workflow for assessing the neuroprotective effects of tetrahydroquinoline derivatives.
One of the key mechanisms underlying the antioxidant effects of many tetrahydroquinoline derivatives is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation. Upon exposure to oxidative stress or certain activators, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the ARE, leading to the transcription of a battery of antioxidant and cytoprotective genes.
Caption: Modulation of the Nrf2-ARE signaling pathway by tetrahydroquinoline derivatives.
Conclusion and Future Directions
Tetrahydroquinoline derivatives represent a promising avenue for the development of novel neuroprotective therapies. The comparative data presented in this guide highlight the diverse yet potent effects of compounds like Dauricine, Jatrorrhizine, 1MeTIQ, and HTHQ in various models of neurodegeneration. Their mechanisms of action, often involving the modulation of key signaling pathways such as the Nrf2-ARE and PI3K/Akt pathways, underscore their potential to address the multifactorial nature of these diseases.
Future research should focus on conducting direct comparative studies under standardized conditions to more accurately assess the relative potency of these derivatives. Furthermore, elucidating the precise molecular targets and structure-activity relationships will be crucial for the rational design of next-generation tetrahydroquinoline-based drugs with improved efficacy and safety profiles, ultimately paving the way for their clinical translation.
References
- 1. Neuroprotective effect of dauricine after transient middle cerebral artery occlusion in rats: involvement of Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of dauricine against apoptosis induced by transient focal cerebral ischaemia in rats via a mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidative and antiapoptosis: Neuroprotective effects of dauricine in Alzheimer's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Protective Effect of Jatrorrhizine Against Oxidative Stress in Primary Rat Cortical Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The protective effects of jatrorrhizine on β-amyloid (25-35)-induced neurotoxicity in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Neuroprotective Effect of the Endogenous Amine 1MeTIQ in an Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective Effect of the Endogenous Amine 1MeTIQ in an Animal Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline on cultured rat mesencephalic neurons in the presence or absence of various neurotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascending Trajectory of 2-Methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine Analogs in Anticancer Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective anticancer agents has led researchers down numerous molecular avenues. Among the promising scaffolds, the 1,2,3,4-tetrahydroquinoline (THQ) core has emerged as a privileged structure, demonstrating a wide spectrum of pharmacological activities. This guide provides a comprehensive evaluation of the anticancer potential of a specific subclass: 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine analogs. By presenting a comparative analysis of their cytotoxic effects, detailing the experimental methodologies used for their evaluation, and elucidating their potential mechanism of action through the PI3K/AKT/mTOR signaling pathway, this document aims to serve as a valuable resource for the scientific community.
Quantitative Comparison of Anticancer Activity
The in vitro cytotoxicity of this compound analogs and related compounds has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting cancer cell growth, are summarized below. For comparative purposes, data for the well-established chemotherapeutic agent Doxorubicin are also included.
A study on 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinoline derivatives, which are structurally similar to the N-phenyl analogs, revealed selective cytotoxicity against several cancer cell lines.[1] Notably, some of these compounds exhibited lower cytotoxicity towards non-tumor human dermis fibroblasts, suggesting a degree of cancer cell selectivity.[1] The structure-activity relationship (SAR) analysis in this study indicated that the lipophilicity of the compounds plays a significant role in their cytotoxic effects, with more lipophilic derivatives generally showing better activity against HeLa and PC3 cells.[1]
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| 4-acetamido-2-methyl-THQ (Analog 18) | HeLa (Cervical Cancer) | 13.15 | [1] |
| PC3 (Prostate Cancer) | >100 | [1] | |
| MCF-7 (Breast Cancer) | >100 | [1] | |
| SKBR-3 (Breast Cancer) | >100 | [1] | |
| Doxorubicin | HeLa (Cervical Cancer) | 0.36 | [1] |
| PC3 (Prostate Cancer) | 1.25 | [1] | |
| MCF-7 (Breast Cancer) | 0.89 | [1] | |
| SKBR-3 (Breast Cancer) | 0.45 | [1] |
Further research on other tetrahydroquinoline derivatives has also demonstrated their significant anticancer potential. For instance, certain 3,4-diaryl-1,2,3,4-tetrahydroquinolines have shown potent activity against lung, skin, and colon cancer cell lines, with IC50 values in the low micromolar range.[2]
Elucidating the Mechanism of Action: The PI3K/AKT/mTOR Signaling Pathway
Evidence suggests that a key mechanism through which tetrahydroquinoline analogs exert their anticancer effects is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a crucial regulator of cell proliferation, growth, survival, and angiogenesis, and its aberrant activation is a hallmark of many cancers.
The PI3K/AKT/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface, which in turn activates PI3K. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), a second messenger that recruits and activates AKT. Activated AKT then phosphorylates a plethora of downstream targets, including mTOR, which ultimately leads to increased protein synthesis and cell proliferation while inhibiting apoptosis.
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols for the key assays used to evaluate the anticancer potential of these analogs are provided below.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., HeLa, PC3, MCF-7, SKBR-3)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the tetrahydroquinoline analogs and a vehicle control. Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during apoptosis, while PI stains the DNA of cells with compromised membranes.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Treat cells with the tetrahydroquinoline analogs for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Propidium Iodide (PI) staining solution
-
RNase A
-
70% Ethanol (ice-cold)
-
Flow cytometer
Procedure:
-
Treat cells with the tetrahydroquinoline analogs.
-
Harvest and wash the cells with PBS.
-
Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend them in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The available data on structurally related analogs demonstrate their potential to induce cancer cell death, in some cases with a degree of selectivity over non-cancerous cells. The likely involvement of the PI3K/AKT/mTOR pathway provides a solid rationale for their mechanism of action and opens avenues for further investigation into their specific molecular targets.
Future research should focus on the synthesis and evaluation of a broader range of N-phenyl substituted analogs to establish a more comprehensive structure-activity relationship. In vivo studies are also crucial to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of the most potent compounds. A deeper understanding of their interaction with the PI3K/AKT/mTOR pathway and other potential cellular targets will be instrumental in optimizing their therapeutic potential and advancing them towards clinical applications.
References
- 1. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine: A Comprehensive Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine. Adherence to these procedures is critical for ensuring laboratory safety and minimizing environmental impact. This guide is intended to be a trusted resource for handling and disposing of this and similar chemical compounds.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care. This compound is a substituted aromatic amine, a class of chemicals known for their potential toxicity and carcinogenic properties.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A lab coat, long-sleeved shirt, and long pants are mandatory. In cases of potential splashing, a chemical-resistant apron is recommended.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood. If the potential for aerosolization exists, a respirator may be necessary.
Spill Management: In the event of a spill, immediately evacuate the area and alert your institution's Environmental Health and Safety (EHS) department. Small spills can be absorbed with an inert material (e.g., vermiculite, sand) and collected into a sealed, labeled container for hazardous waste disposal.
II. Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed chemical destruction facility. This typically involves high-temperature incineration.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Collect all waste containing this compound, including contaminated labware, PPE, and absorbent materials, in a dedicated and clearly labeled hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS department.
-
-
Containerization:
-
Use a chemically compatible container for waste collection. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Ensure the container is in good condition, with a secure, tight-fitting lid to prevent leaks or spills.
-
-
Labeling:
-
Clearly label the waste container with the following information:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste.
-
The date of accumulation.
-
Any associated hazards (e.g., "Toxic," "Carcinogen").
-
-
-
Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
The storage area should be away from heat sources and incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the disposal contractor with a detailed inventory of the waste.
-
III. Quantitative Data for Disposal
The following table summarizes key quantitative parameters for the recommended disposal method of high-temperature incineration. These values are based on general guidelines for the disposal of hazardous aromatic amines and may vary depending on specific regulations and the capabilities of the disposal facility.
| Parameter | Value | Notes |
| Primary Combustion Chamber Temperature | 850°C - 1000°C | Ensures initial thermal decomposition of the compound. |
| Secondary Combustion Chamber Temperature | 1100°C - 1300°C | Critical for the complete destruction of hazardous byproducts. |
| Residence Time in Secondary Chamber | > 2 seconds | Ensures complete combustion of volatile organic compounds. |
| Incineration Efficiency | > 99.99% | Standard for hazardous waste incinerators. |
| Flue Gas Scrubbing | Required | To neutralize acidic gases (e.g., NOx) produced during combustion. |
IV. Experimental Protocols: Chemical Degradation (for research purposes only)
While incineration is the standard disposal method, understanding the chemical degradation of such compounds is valuable for research and development. The following are conceptual experimental protocols for the degradation of tetrahydroquinoline derivatives. These are not recommended for routine disposal and should only be performed by trained personnel in a controlled laboratory setting.
1. Oxidative Degradation: Aromatic amines and their derivatives can be susceptible to oxidation.
-
Objective: To cleave the aromatic rings and reduce the toxicity of the compound.
-
Methodology:
-
Dissolve a small, known quantity of this compound in an appropriate solvent.
-
Introduce a strong oxidizing agent (e.g., potassium permanganate, ozone, or Fenton's reagent) under controlled temperature and pH conditions.
-
Monitor the degradation of the parent compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Analyze for the formation of degradation products to understand the reaction pathway.
-
2. Emde Degradation (for structural elucidation, not disposal): This method is a classic organic reaction for the degradation of quaternary ammonium salts of tetrahydroquinolines.[1]
-
Objective: To open the heterocyclic ring of the tetrahydroquinoline core.
-
Methodology:
-
Convert the this compound to its quaternary ammonium salt by reacting it with an alkyl halide (e.g., methyl iodide).[1]
-
Subject the resulting quaternary ammonium salt to reductive cleavage using a reducing agent such as sodium amalgam or catalytic hydrogenation.[1]
-
Isolate and identify the resulting products to confirm the ring-opening.
-
V. Visualizations
The following diagrams illustrate the logical workflow for the disposal process and the conceptual chemical degradation pathways.
References
Personal protective equipment for handling 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine
This guide provides critical safety and logistical information for the handling and disposal of 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are paramount to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles | Tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1][2] |
| Skin Protection | Gloves | Chemotherapy-grade, powder-free gloves meeting ASTM D6978 standards are recommended.[3] Two pairs should be worn, with the inner glove tucked under the gown cuff and the outer glove over the cuff.[3] Change gloves every 30 minutes or immediately if contaminated, punctured, or torn.[3] |
| Protective Clothing | Fire/flame resistant and impervious clothing.[1][2] A disposable gown that is shown to resist permeability by hazardous drugs is required. It should be long-sleeved with closed cuffs and open in the back.[3] | |
| Shoe Covers | Two pairs of shoe covers are required when handling hazardous drugs.[3] | |
| Respiratory Protection | Respirator | If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[1][2] For most activities requiring respiratory protection, an N95 or N100 particulate respirator is sufficient.[4] A surgical mask is not a substitute.[3][5] |
Operational Plan: Safe Handling and Storage
Adherence to proper handling and storage protocols is crucial for maintaining a safe laboratory environment.
Handling:
-
Ventilation: Always handle the chemical in a well-ventilated area, such as a chemical fume hood.[1][2]
-
Avoid Contact: Prevent contact with skin and eyes. Avoid the formation of dust and aerosols.[1][2][6]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[7][8][9]
Storage:
-
Container: Store the compound in a tightly closed container.[1][2][7]
-
Conditions: Keep the container in a dry, cool, and well-ventilated place.[1][7][10]
-
Incompatibilities: Keep away from heat, sparks, open flames, and strong oxidizing agents.[9][11]
Emergency Procedures
Immediate and appropriate responses to emergencies can significantly mitigate harm.
| Emergency Situation | First-Aid Measures |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[1][7] |
| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[1][7] If skin irritation persists, seek medical advice.[7] |
| Eye Contact | Rinse cautiously with pure water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing.[1][7] Seek immediate medical attention.[7] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.[1][7][8][11] |
| Fire | Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[1][8] Wear self-contained breathing apparatus for firefighting if necessary.[1][8] |
| Accidental Release | Avoid dust formation.[1][6] Ensure adequate ventilation.[6] Remove all sources of ignition.[2][6] Collect the spillage using inert absorbent material and place it in a suitable, closed container for disposal.[7][8] |
Disposal Plan
Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.
Product Disposal:
-
The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1][6]
-
Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1][6]
Contaminated Packaging Disposal:
-
Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1][6]
-
Alternatively, puncture the packaging to make it unusable and then dispose of it in a sanitary landfill.[1][6]
-
Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.[1][6]
Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely handling this compound.
Caption: Safe handling workflow diagram.
References
- 1. echemi.com [echemi.com]
- 2. echemi.com [echemi.com]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 5. gerpac.eu [gerpac.eu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. lab-chemicals.com [lab-chemicals.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
